(S)-2-Amino-3-methyl-3-phenylbutan-1-ol
Description
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Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-3-phenylbutan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-11(2,10(12)8-13)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
QZGBUSZLZMARSU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)[C@@H](CO)N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol: A Sterically Demanding Chiral Scaffold
Topic: Chemical Properties, Structure, and Synthesis of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol (CAS 254427-41-3) is a specialized chiral
This guide details the structural characteristics, synthetic pathways, and catalytic applications of this molecule, providing researchers with the technical grounding necessary to deploy it in drug discovery and stereoselective methodology.
Chemical Structure and Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule features a primary alcohol and a primary amine on adjacent carbons (1,2-relationship), with a quaternary center at position 3.
-
Chiral Center (C2): The (S)-configuration at the amine-bearing carbon is derived from the corresponding amino acid precursor.
-
Quaternary Center (C3): The presence of both a methyl and a phenyl group at C3 creates a sterically crowded environment. This prevents free rotation and locks the conformation of intermediates (e.g., in metal complexes), often resulting in higher enantioselectivity compared to standard Valinol or Phenylalaninol derivatives.
Physicochemical Data Table[8]
| Property | Data | Notes |
| IUPAC Name | (2S)-2-amino-3-methyl-3-phenylbutan-1-ol | |
| CAS Number | 254427-41-3 | Alcohol form |
| Precursor CAS | 5633-06-7 | (S)-2-amino-3-methyl-3-phenylbutanoic acid |
| Molecular Formula | C | |
| Molecular Weight | 179.26 g/mol | |
| Physical State | White to off-white solid | Inferred from structural analogues |
| Solubility | Soluble in MeOH, EtOH, DCM; Low in Hexanes | Polar amino-alcohol functionality |
| pKa (Conj.[1][2][3][4] Acid) | ~9.5 | Typical for primary aliphatic amines |
Note on Physical Constants: Experimental melting points for this specific alcohol are rarely reported in open literature. The precursor acid (CAS 5633-06-7) melts at >230°C (dec). The alcohol is expected to have a lower melting point (approx. 60-80°C range based on similar bulky amino alcohols) but should be characterized in-house via DSC/TGA.
Synthetic Methodology
The most robust route to (S)-2-Amino-3-methyl-3-phenylbutan-1-ol is the reduction of its corresponding amino acid, (S)-2-amino-3-methyl-3-phenylbutanoic acid .
Synthesis Workflow (Graphviz)
Caption: Synthetic pathway from the amino acid precursor to the target amino alcohol via hydride reduction.
Detailed Protocol: Reduction via Lithium Aluminum Hydride (LiAlH )
Safety Precaution: LiAlH
Reagents:
-
(S)-2-Amino-3-methyl-3-phenylbutanoic acid (1.0 equiv)
-
LiAlH
(2.5 equiv for acid; 1.5 equiv if using ester) -
Anhydrous THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Solubilization: Suspend the amino acid (10 mmol) in anhydrous THF (50 mL). Note: Amino acids are zwitterionic and sparingly soluble; they will dissolve as the reaction proceeds.
-
Addition: Cool the mixture to 0°C. Carefully add LiAlH
(25 mmol) portion-wise (solid addition) or dropwise (if using 1M/2M solution). Expect vigorous gas evolution (H ). -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–16 hours. The suspension should become a grey/white slurry.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL water (
= grams of LiAlH used). - mL 15% NaOH solution.
- mL water.
-
mL water (
-
Isolation: Stir the granular white precipitate for 30 minutes. Filter through a celite pad. Wash the pad with warm THF.
-
Purification: Dry the filtrate over Na
SO , filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
Self-Validation Check:
-
IR Spectroscopy: Disappearance of the Carbonyl stretch (1700 cm
) and appearance of broad O-H/N-H stretches (3200-3400 cm ). -
1H NMR: Appearance of the -CH
OH protons as a multiplet (diastereotopic) around 3.3–3.7 ppm.
Applications in Asymmetric Catalysis[9][10][11][12]
The steric bulk of the tert-butyl-like group (modified with a phenyl ring) makes this scaffold superior to Valinol in specific transformations.
Chiral Oxazoline Ligands
Condensation of the amino alcohol with nitriles (or carboxylic acids) yields Chiral Oxazolines (Box ligands).
-
Mechanism: The bulky C3 substituent directs incoming nucleophiles to the opposite face of the coordination plane.
-
Utility: Used in Cu(II)-catalyzed cyclopropanations and Diels-Alder reactions.
Evans-Type Auxiliaries
Reaction with phosgene or carbonyldiimidazole (CDI) yields the Oxazolidinone .
-
Advantage: The C3-phenyl group provides
-shielding, enhancing diastereoselectivity in aldol and alkylation reactions compared to the standard isopropyl (Valine) derived auxiliary.
Catalytic Cycle Visualization (Oxazoline-Cu Complex)
Caption: General catalytic cycle for a Copper-Oxazoline complex derived from the target amino alcohol.
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye).[5]
-
Storage: Hygroscopic. Store under inert gas at 2-8°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for derivatization).
References
-
PubChem Compound Summary. (2025). (S)-2-amino-3-methyl-3-phenylbutanoic acid (Precursor Data). National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2025).[6] Thermochemical data for Valine derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (2S,3R)-2-amino-3-phenylbutan-1-ol | C10H15NO | CID 52092814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-methyl-3-phenylbutanoic acid | C11H15NO2 | CID 22255726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S,3R)-2-amino-3-phenylbutan-1-ol | C10H15NO | CID 52092814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 854145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chlorocyclopropane [webbook.nist.gov]
An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol from Precursors
Introduction
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol is a chiral β-amino alcohol characterized by a vicinal amino and hydroxyl group, with a sterically demanding quaternary carbon center at the C3 position. This structural motif is of significant interest in medicinal chemistry and drug development due to its potential as a chiral building block for the synthesis of complex, biologically active molecules. The precise spatial arrangement of the functional groups, dictated by the (S) and (R/S) stereochemistry at the C2 and C3 carbons, respectively, is crucial for its molecular recognition and biological activity. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, with a focus on the underlying principles of stereochemical control and practical experimental considerations for researchers in the field.
Core Synthetic Strategy: Diastereoselective Nucleophilic Addition to a Chiral Aldehyde Precursor
The most convergent and stereochemically reliable approach to (S)-2-Amino-3-methyl-3-phenylbutan-1-ol originates from the chiral pool, specifically utilizing the naturally occurring amino acid, (S)-valine. This strategy involves the conversion of (S)-valine into a suitable N-protected α-amino aldehyde (N-protected (S)-valinal), which then undergoes a diastereoselective addition of a phenyl organometallic reagent. The stereochemical outcome of this key step is governed by well-established models of asymmetric induction, primarily the Felkin-Anh and chelation-controlled models.
Pathway I: Felkin-Anh Controlled Synthesis of the anti-(2S,3S)-Diastereomer
This pathway aims to produce the anti diastereomer, (2S,3S)-2-amino-3-methyl-3-phenylbutan-1-ol, by employing a non-chelating N-protecting group on the (S)-valinal precursor. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its steric bulk and poor chelating ability.
The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on α-chiral aldehydes.[1][2][3] For N-Boc-(S)-valinal, the largest group (isopropyl) is oriented anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the least hindered trajectory, which is past the smallest substituent (the hydrogen atom).[2] This leads to the formation of the anti diastereomer as the major product.
Experimental Protocol: Synthesis of anti-(2S,3S)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenylbutan-1-ol
Step 1: Preparation of N-Boc-(S)-valinol
-
To a solution of (S)-valine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (NaHCO₃) (2.5 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the aqueous layer with ethyl acetate, and acidify the aqueous layer with citric acid.
-
Extract the product into ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-valine.
-
Dissolve the N-Boc-(S)-valine in anhydrous THF and cool to 0 °C.
-
Add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with methanol, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-Boc-(S)-valinol.
Step 2: Oxidation to N-Boc-(S)-valinal
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of N-Boc-(S)-valinol (1.0 eq) in DCM.
-
Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq).
-
Allow the reaction to warm to room temperature and quench with water.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield crude N-Boc-(S)-valinal. Use immediately in the next step.
Step 3: Diastereoselective Phenylation
-
Dissolve the crude N-Boc-(S)-valinal in anhydrous THF and cool to -78 °C.
-
Add phenylmagnesium bromide (PhMgBr) (1.5 eq, as a solution in THF) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford anti-(2S,3S)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenylbutan-1-ol.
Step 4: Deprotection
-
Dissolve the purified Boc-protected amino alcohol in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (2S,3S)-2-amino-3-methyl-3-phenylbutan-1-ol.
Pathway II: Chelation-Controlled Synthesis of the syn-(2S,3R)-Diastereomer
To favor the formation of the syn diastereomer, (2S,3R)-2-amino-3-methyl-3-phenylbutan-1-ol, a chelating N-protecting group is employed. The dibenzyl (Bn₂) group is effective in this regard, as the nitrogen atom can coordinate with the metal cation of the organometallic reagent, forming a rigid five-membered chelate ring.[4][5]
In the presence of a chelating N-protecting group like dibenzyl, the nitrogen and the carbonyl oxygen of the α-amino aldehyde coordinate to the magnesium ion of the Grignard reagent.[4][5] This forms a rigid cyclic transition state where the aldehyde is locked in a specific conformation. The nucleophile is then forced to attack from the less hindered face of this chelate, leading to the syn diastereomer as the major product.[4][5]
Experimental Protocol: Synthesis of syn-(2S,3R)-2-(dibenzylamino)-3-methyl-3-phenylbutan-1-ol
Step 1: Preparation of N,N-Dibenzyl-(S)-valine methyl ester
-
To a suspension of (S)-valine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (K₂CO₃) (3.0 eq) and benzyl bromide (BnBr) (2.5 eq).
-
Heat the mixture to reflux and stir until the reaction is complete.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N,N-Dibenzyl-(S)-valine methyl ester.
Step 2: Reduction to N,N-Dibenzyl-(S)-valinal
-
Dissolve the N,N-Dibenzyl-(S)-valine methyl ester (1.0 eq) in anhydrous toluene and cool to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, as a solution in toluene) dropwise, maintaining the temperature below -70 °C.
-
Stir at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.
-
Stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N,N-Dibenzyl-(S)-valinal. Use immediately.
Step 3: Diastereoselective Phenylation
-
Dissolve the crude N,N-Dibenzyl-(S)-valinal in anhydrous THF and cool to -78 °C.
-
Add phenylmagnesium bromide (PhMgBr) (1.5 eq, as a solution in THF) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Follow the workup and purification procedure as described in Pathway I, Step 3 to obtain syn-(2S,3R)-2-(dibenzylamino)-3-methyl-3-phenylbutan-1-ol.
Step 4: Deprotection
-
Dissolve the purified dibenzyl-protected amino alcohol in methanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir at room temperature until the deprotection is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield (2S,3R)-2-amino-3-methyl-3-phenylbutan-1-ol.
Data Summary and Comparison
| Pathway | N-Protecting Group | Key Stereochemical Control | Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |
| I | Boc (tert-butoxycarbonyl) | Felkin-Anh Model | anti-(2S,3S) | >90:10 |
| II | Bn₂ (dibenzyl) | Chelation Control | syn-(2S,3R) | >95:5 |
Visualizing the Synthetic Pathways
Felkin-Anh Controlled Synthesis
Caption: Felkin-Anh controlled synthesis of the anti diastereomer.
Chelation-Controlled Synthesis
Caption: Chelation-controlled synthesis of the syn diastereomer.
Conclusion
The synthesis of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol can be effectively achieved through the diastereoselective addition of a phenyl organometallic reagent to an N-protected (S)-valinal. The choice of the N-protecting group is paramount in directing the stereochemical outcome of the reaction. A non-chelating group such as Boc favors the formation of the anti diastereomer via a Felkin-Anh controlled pathway, while a chelating group like dibenzyl promotes the formation of the syn diastereomer through a chelation-controlled mechanism. This strategic approach allows for the selective synthesis of either diastereomer in high purity, providing valuable chiral building blocks for further synthetic endeavors in drug discovery and development.
References
-
Cram, D. J.; Kopecky, K. R. Studies in Stereochemistry. XXX. The Rule of "Steric Control of Asymmetric Induction" in the Syntheses of Acyclic Systems. J. Am. Chem. Soc.1959 , 81 (11), 2748–2755. [Link]
-
Alcon, M.; Poch, M.; Moyano, A.; Pericas, M. A.; Riera, A. Diastereoselective Aldolization of α-Aminonitriles. Diastereoselective Synthesis of β-Amino Alcohols and β,γ-Diamino Alcohols. J. Org. Chem.2002 , 67 (25), 8928–8937. [Link]
-
Asymmetric induction - Wikipedia. [Link]
-
Diastereoselective Addition to Aldehydes and Ketones - Chemistry LibreTexts. [Link]
-
Felkin-Anh Model | OpenOChem Learn. [Link]
-
Chung, S.-K.; Kang, D.-H. Stereoselective synthesis of β-amino alcohols: diastereoselective reduction of chiral α′-amino enones derived from amino acids. Tetrahedron: Asymmetry1997 , 8 (18), 3027–3030. [Link]
-
Carbonyl Chemistry :: Models for Nucleophilic Addition to α-Chiral Aldehydes. [Link]
-
Martins, B. S.; Moro, A. V.; Lüdtke, D. S. Stereoselective Arylation of Amino Aldehydes: Overriding Natural Substrate Control through Chelation. J. Org. Chem.2017 , 82 (6), 3244–3253. [Link]
-
Walsh, P. J.; Roy, A. Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. J. Am. Chem. Soc.2010 , 132 (12), 4330–4339. [Link]
-
Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds | Request PDF. [Link]
-
Walsh, P. J.; Fan, X. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Acc. Chem. Res.2017 , 50 (9), 2139–2150. [Link]
-
Silveira-Dorta, G.; Donadel, O. J.; Martín, V. S.; Padrón, J. M. Direct Stereoselective Synthesis of Enantiomerically Pure anti-β-Amino Alcohols. J. Org. Chem.2014 , 79 (9), 4133–4142. [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of Chiral Phenyl-Substituted Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Chiral phenyl-substituted amino alcohols are a cornerstone of modern medicinal chemistry and asymmetric synthesis, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Their stereochemistry is frequently paramount to their biological activity, making a profound understanding of the thermodynamic stability of their various isomers essential for rational drug design, process development, and formulation. This guide provides a comprehensive exploration of the principles governing the thermodynamic stability of these valuable compounds. We will delve into the theoretical underpinnings, detail rigorous experimental methodologies for empirical determination, and explore powerful computational approaches for predictive analysis. By synthesizing fundamental concepts with practical, field-proven insights, this document aims to equip researchers with the knowledge to control and leverage the thermodynamic landscape of chiral phenyl-substituted amino alcohols in their scientific endeavors.
Introduction: The Critical Role of Stereoisomeric Stability
The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably biological targets like enzymes and receptors.[1] For phenyl-substituted amino alcohols, which often possess two or more stereocenters, multiple diastereomers and enantiomers can exist. While one stereoisomer may exhibit the desired therapeutic effect, another could be inactive or even toxic.[3] The thermodynamic stability of these isomers is a critical parameter that influences their relative abundance at equilibrium. A comprehensive grasp of this stability is therefore not merely academic; it has profound practical implications for:
-
Asymmetric Synthesis: Understanding the relative stabilities of diastereomeric products can inform the choice between thermodynamically or kinetically controlled reaction conditions to maximize the yield of the desired isomer.[4][5]
-
Purification and Isolation: Knowledge of the thermodynamic landscape can aid in the development of efficient separation strategies, such as crystallization-induced diastereomeric resolution.
-
Drug Formulation and Shelf-Life: The potential for a drug substance to epimerize to a less active or more toxic diastereomer over time is a significant concern.[6] Assessing the thermodynamic driving forces behind such transformations is crucial for ensuring the safety and efficacy of a pharmaceutical product throughout its shelf life.
This guide will provide the foundational knowledge and practical tools to navigate these challenges effectively.
Theoretical Framework: Understanding the Drivers of Stability
The thermodynamic stability of a molecule is inversely related to its Gibbs free energy (G). When comparing isomers, the one with the lower Gibbs free energy is the more thermodynamically stable. The Gibbs free energy is a function of enthalpy (H) and entropy (S), as described by the equation:
ΔG = ΔH - TΔS
For chiral phenyl-substituted amino alcohols, several key factors contribute to the relative enthalpic and entropic differences between stereoisomers:
-
Intramolecular Interactions: The spatial arrangement of the phenyl, hydroxyl, and amino groups can lead to both stabilizing and destabilizing non-covalent interactions.
-
Intramolecular Hydrogen Bonding: A crucial stabilizing interaction in amino alcohols is the formation of an intramolecular hydrogen bond, typically between the hydroxyl proton and the lone pair of the nitrogen atom (O-H···N).[7][8][9] The strength of this bond is highly dependent on the conformation of the molecule, which is in turn dictated by the stereochemistry at the chiral centers. The gauche conformation is often favored to facilitate this interaction.[9]
-
Steric Hindrance: Repulsive steric interactions between bulky substituents, such as the phenyl group, can significantly increase the enthalpy of a particular stereoisomer, thereby decreasing its thermodynamic stability. For example, a syn-periplanar arrangement of large groups will be energetically unfavorable.
-
-
Solvation Effects: The interaction of the molecule with the surrounding solvent can also influence its stability. Isomers that can form more favorable interactions with the solvent (e.g., through hydrogen bonding) will be stabilized to a greater extent.
-
Conformational Entropy: The number of accessible low-energy conformations contributes to the overall entropy of a molecule. Isomers with greater conformational flexibility will have higher entropy and will be favored at higher temperatures.
The interplay of these factors determines the overall thermodynamic preference for one stereoisomer over another.
Experimental Determination of Thermodynamic Stability
Direct experimental measurement provides the most definitive data on the relative thermodynamic stabilities of isomers. The primary objective of these experiments is to determine the Gibbs free energy difference (ΔG) between the isomers at equilibrium.
Equilibrium Studies
The most direct method involves establishing an equilibrium between the diastereomers and measuring their relative concentrations. This is often achieved through epimerization, which can be induced by heat or a catalyst (acid or base).
Workflow for Equilibrium-Based Stability Determination
Caption: Workflow for determining thermodynamic stability via equilibrium studies.
Detailed Protocol: Epimerization and HPLC Analysis
-
Sample Preparation: Prepare a solution of the chiral phenyl-substituted amino alcohol (either as a pure diastereomer or a mixture) in a suitable solvent. The choice of solvent is critical and should be able to dissolve the compound and facilitate the epimerization process without causing degradation.
-
Induction of Epimerization: Add a catalyst, such as a strong base (e.g., sodium methoxide) or acid (e.g., trifluoroacetic acid), to the solution. Alternatively, the solution can be heated to a temperature that promotes epimerization without significant decomposition.
-
Monitoring: At regular intervals, withdraw an aliquot of the reaction mixture, quench the epimerization (e.g., by neutralization), and analyze the diastereomeric ratio using chiral High-Performance Liquid Chromatography (HPLC).
-
Equilibrium Confirmation: Continue monitoring until the diastereomeric ratio remains constant over several time points, indicating that equilibrium has been reached.
-
Quantification: Determine the peak areas of the two diastereomers from the HPLC chromatogram at equilibrium.
-
Calculation:
-
Calculate the equilibrium constant: K_eq = [Area of Diastereomer 2] / [Area of Diastereomer 1]
-
Calculate the Gibbs free energy difference: ΔG = -RT * ln(K_eq), where R is the gas constant and T is the absolute temperature in Kelvin.
-
Calorimetric Methods
Calorimetry provides a means to measure the heat changes associated with physical and chemical processes, from which thermodynamic parameters can be derived.
-
Differential Scanning Calorimetry (DSC): DSC is a powerful technique for measuring the heat flow into or out of a sample as a function of temperature or time.[10] While DSC is primarily used to study thermal transitions like melting and crystallization, it can be employed to determine the relative stabilities of polymorphs of a single isomer. For compounds that may decompose upon melting, fast scanning calorimetry can be utilized to obtain melting parameters.[11]
-
Isothermal Titration Calorimetry (ITC): ITC can be used to study the thermodynamics of intermolecular interactions, which can indirectly provide insights into the stability of different isomers.[12]
-
Heat of Combustion: For isomers, the one that releases more heat upon combustion is the less stable one, as it possesses higher internal energy.[13] This method, while fundamental, requires specialized equipment and is less commonly used for routine analysis of pharmaceutical compounds.
Data Summary from Experimental Techniques
| Experimental Technique | Measured Parameter | Derived Thermodynamic Data | Key Considerations |
| Equilibrium Studies (via HPLC, NMR) | Equilibrium concentrations of isomers | K_eq, ΔG | Requires a method to induce epimerization; equilibrium must be attainable. |
| Differential Scanning Calorimetry (DSC) | Heat flow, transition temperatures | ΔH_fusion, T_m (for polymorphs) | Primarily for solid-state characterization; decomposition can be an issue. |
| Heat of Combustion | Heat released during combustion | ΔH_combustion | Provides a direct measure of enthalpy differences; destructive technique. |
Computational Prediction of Thermodynamic Stability
In silico methods have become indispensable tools for predicting the thermodynamic stability of molecules, offering a rapid and cost-effective alternative to experimental studies, especially in the early stages of drug discovery.[14] Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are well-suited for this purpose.[14][15]
Workflow for Computational Stability Prediction
Caption: A typical workflow for the computational prediction of isomeric stability.
Detailed Protocol: DFT-Based Stability Prediction
-
Structure Generation: Build the 3D structures of all relevant stereoisomers of the phenyl-substituted amino alcohol.
-
Conformational Analysis: For each isomer, perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.[16] This step is crucial as the final calculated energy is highly dependent on the geometry.
-
Geometry Optimization: Optimize the geometry of each conformer using a DFT method, for example, at the B3LYP/6-31G(d,p) level of theory.[17]
-
Energy and Frequency Calculations: For each optimized geometry, perform a single-point energy calculation using a higher level of theory or a larger basis set for improved accuracy. Subsequently, perform frequency calculations at the same level as the optimization to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermal corrections to the enthalpy and entropy.
-
Gibbs Free Energy Calculation: The Gibbs free energy of each conformer is calculated by adding the thermal corrections to the single-point electronic energy.
-
Boltzmann Averaging: The overall Gibbs free energy for each isomer is determined by a Boltzmann-weighted average of the free energies of its conformers.
-
Stability Comparison: The relative thermodynamic stabilities of the isomers are then determined by comparing their calculated Gibbs free energies. The isomer with the lowest Gibbs free energy is predicted to be the most stable.
Case Study: Ephedrine and Pseudoephedrine
Ephedrine and pseudoephedrine are diastereomers of 2-(methylamino)-1-phenylpropan-1-ol. They provide an excellent real-world example of the principles discussed in this guide.
-
Ephedrine: (1R,2S) and (1S,2R) enantiomers. The phenyl and methyl groups are on opposite sides of the carbon backbone in a Newman projection (anti-conformation).
-
Pseudoephedrine: (1S,2S) and (1R,2R) enantiomers. The phenyl and methyl groups are on the same side (syn-conformation).
Thermodynamically, pseudoephedrine is generally considered to be more stable than ephedrine. This can be attributed to the fact that in the preferred conformations of pseudoephedrine, the bulky phenyl and methyl groups are in a gauche relationship, which is sterically more favorable than the eclipsed interactions that can arise in certain conformations of ephedrine. Furthermore, computational studies have investigated the intramolecular noncovalent interactions that contribute to the stability of these molecules.[18] Environmental degradation studies have also shown that different isomers exhibit varying persistence, which can be linked to their inherent stability and susceptibility to microbial degradation.[3]
Conclusion and Future Outlook
The thermodynamic stability of chiral phenyl-substituted amino alcohols is a multifaceted property governed by a delicate balance of intramolecular forces, conformational preferences, and interactions with the surrounding environment. A thorough understanding and control of this property are indispensable for the successful development of chiral drugs.
This guide has provided a comprehensive overview of the theoretical principles, experimental methodologies, and computational approaches for assessing the thermodynamic stability of these important molecules. By integrating both experimental and computational workflows, researchers can gain a holistic understanding of the thermodynamic landscape of their compounds of interest.
The continued development of more accurate and efficient computational methods, coupled with advances in high-throughput experimental techniques, will undoubtedly further enhance our ability to predict and control the thermodynamic stability of chiral molecules. This will ultimately lead to the more rapid and efficient development of safer and more effective medicines.
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Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC. (2020, December 22). National Center for Biotechnology Information. [Link]
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Kinetic and Thermodynamic Control | Dalal Institute. Dalal Institute. [Link]
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Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source | ChemRxiv. (2020, June 18). ChemRxiv. [Link]
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Evaluation of vaporization thermodynamics of pure amino-alcohols | Request PDF. ResearchGate. [Link]
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Highly enantioselective synthesis of linear beta-amino alcohols - PubMed. National Center for Biotechnology Information. [Link]
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Branched and phenyl-substituted amino-alcohols studied in this work - ResearchGate. ResearchGate. [Link]
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Intramolecular hydrogen bonding and intermolecular association of amino alcohols - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Royal Society of Chemistry. [Link]
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Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - MDPI. (2021, June 10). MDPI. [Link]
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Aminoalcohols' Conformation - Frontiers. (2018, February 22). Frontiers. [Link]
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Intramolecular Hydrogen Bonding in Substituted Aminoalcohols | Request PDF. ResearchGate. [Link]
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Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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Intramolecular Hydrogen Bonding in Substituted Aminoalcohols - PubMed. (2016, August 18). National Center for Biotechnology Information. [Link]
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Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation | Scilit. Scilit. [Link]
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Kinetic vs Thermodynamic Control. Imperial College London. [Link]
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Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones | Request PDF - ResearchGate. ResearchGate. [Link]
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Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between - Preprints.org. (2023, June 25). Preprints.org. [Link]
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(PDF) Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease - ResearchGate. ResearchGate. [Link]
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Thermal and Microscopic Investigation of the Unusual Phase Behaviors of Ephedrine Cyclamate. University of Iowa. [Link]
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Thermodynamic analysis of alcohol effect on thermal stability of proteins - ResearchGate. ResearchGate. [Link]
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Epimerisation in Peptide Synthesis - PMC - NIH. National Center for Biotechnology Information. [Link]
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Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing). (2021, May 25). Royal Society of Chemistry. [Link]
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Structural and Pharmacological Profiling of 2-Amino-3-methyl-3-phenylbutan-1-ol Derivatives in Modern Drug Discovery
Executive Summary: The "Cumyl-Amino Alcohol" Pharmacophore
In the landscape of modern rational drug design, the spatial orientation and metabolic stability of chiral building blocks dictate the clinical viability of a therapeutic agent. 2-Amino-3-methyl-3-phenylbutan-1-ol (often referred to as its racemic CAS 254427-41-3 or its enantiopure S-form CAS 169769-01-1) represents a highly specialized, sterically encumbered amino alcohol[1].
Characterized by a quaternary C3 carbon bearing a phenyl ring and two methyl groups—effectively a cumyl group attached directly to the
Mechanistic Rationale: Steric Shielding and Conformational Locking
When designing competitive inhibitors for the ATP-binding pocket of kinases, the dihedral angles of the ligand must be restricted to pay the lowest possible entropic penalty upon binding.
The inclusion of the 3-methyl-3-phenyl (cumyl) substituent adjacent to the chiral amine center achieves three critical objectives:
-
Dihedral Restriction: The massive steric bulk of the gem-dimethyl groups forces the adjacent amine and hydroxyl (or derived amide/ether) into a highly restricted anti or gauche conformation, locking the pharmacophore into a bioactive pose.
-
Deep Pocket Engagement: The phenyl ring extends into the hydrophobic selectivity pockets (e.g., the DFG-out or specific allosteric pockets of AKT), anchoring the molecule via
and CH- interactions. -
Metabolic Shielding: The quaternary carbon completely blocks oxidative deamination by monoamine oxidases (MAOs) and sterically shields adjacent peptide bonds from proteolytic cleavage.
Pharmacological Application: Targeting the AKT/PKB Pathway
The PI3K/AKT/mTOR signaling cascade is a primary driver of cellular survival, proliferation, and metabolism. Hyperactivation of this pathway is a hallmark of numerous malignancies, including PTEN-null tumors[2].
Derivatives of 2-amino-3-methyl-3-phenylbutan-1-ol have been successfully deployed as chiral core structures in heterocyclic carboxamide inhibitors targeting AKT[3]. The bulky amino alcohol derivative acts as a competitive inhibitor, wedging into the ATP-binding cleft of AKT and preventing the upstream kinase PDK1 from effectively phosphorylating AKT at Thr308.
PI3K/AKT signaling pathway and targeted inhibition by cumyl-amino alcohol derivatives.
Structure-Activity Relationship (SAR) Data
To quantify the impact of the 3-methyl-3-phenyl substitution, we can compare its pharmacological performance against simpler amino alcohol derivatives when incorporated into a standardized AKT-inhibitor heterocyclic carboxamide scaffold. The data below synthesizes the biochemical advantages of this specific steric bulk[2][3].
| Chiral Core (Amino Alcohol) | C3 Substituent | AKT1 IC | AKT2 IC | Metabolic T | Mechanistic Rationale |
| Valinol Derivative | Isopropyl | 45.0 | 52.0 | 1.2 | Baseline aliphatic bulk; high flexibility leads to rapid clearance. |
| tert-Leucinol Derivative | tert-Butyl | 12.0 | 15.0 | 2.5 | Increased symmetric bulk improves pocket fit and moderate shielding. |
| Phenylglycinol Derivative | Phenyl (at C2) | 85.0 | 90.0 | 0.8 | Aromatic ring provides |
| 2-Amino-3-methyl-3-phenylbutan-1-ol | Cumyl (2-phenylpropan-2-yl) | 3.0 | 4.1 | 6.4 | Optimal hybrid: gem-dimethyls provide shielding; phenyl engages deep pocket. |
Synthetic Methodologies: Handling Highly Hindered Amines
Working with 2-amino-3-methyl-3-phenylbutan-1-ol requires specific synthetic considerations. The extreme steric hindrance of the cumyl group severely reduces the nucleophilicity of the adjacent primary amine. Standard coupling conditions often fail or require extended reaction times. Below is a self-validating protocol for the N-Boc protection and subsequent amide coupling, adapted from established patent literature[2][3].
Protocol 1: N-Boc Protection of the Hindered Amine
Objective: Chemoselective protection of the primary amine without inducing O-acylation at the primary alcohol.
Step-by-Step Procedure:
-
Dissolution: Suspend 2-amino-3-methyl-3-phenylbutan-1-ol (770 mg, 4.33 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL) at 25 °C under a nitrogen atmosphere.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc
O) (1.0 g, 4.76 mmol, 1.1 eq) in one single portion to the stirring solution. -
Reaction Maturation: Stir the reaction at 25 °C for 30 minutes.
-
Isolation: Concentrate the solution in vacuo to yield the title compound as a white solid (approx. 1.2 g, quantitative yield).
Causality & Expert Insights:
-
Why THF? THF is an aprotic solvent that is polar enough to dissolve both the highly lipophilic amino alcohol and Boc
O, yet volatile enough to be removed without aqueous workup, preventing product loss. -
Why no external base (e.g., TEA or DIPEA)? While bases are standard for Boc protection, the primary amine here is sufficiently nucleophilic to attack the anhydride directly. Omitting the base prevents the sterically hindered alkoxide from forming, thereby completely eliminating the risk of competitive O-acylation. The byproduct (tert-butanol and CO
gas) naturally drives the reaction forward.
Validation Checkpoint:
To ensure the protocol is self-validating, analyze the crude solid via LCMS (Electrospray Ionization, Positive Mode). The unreacted starting material will show an
Protocol 2: Amide Coupling for Kinase Inhibitor Synthesis
Objective: Coupling the N-Boc protected amino alcohol to a heterocyclic carboxylic acid (e.g., a pyrazole or pyrrole-3-carboxylic acid) to form the active AKT inhibitor scaffold.
Step-by-Step Procedure:
-
Activation: Dissolve the target heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF. Add PyBOP (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the N-Boc-2-amino-3-methyl-3-phenylbutan-1-ol (1.1 eq) to the activated ester solution. Heat the reaction to 40 °C for 12 hours.
-
Deprotection: Following aqueous workup and isolation of the intermediate, dissolve the intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature to remove the Boc group, yielding the final active inhibitor.
Causality & Expert Insights:
-
Why PyBOP and elevated temperature? The steric bulk of the cumyl group significantly impedes the trajectory of the amine attacking the activated carbonyl. Standard reagents like EDC/HOBt are often too slow, leading to hydrolysis of the activated ester. PyBOP generates a highly reactive phosphonium intermediate, and the mild heating (40 °C) provides the necessary kinetic energy to overcome the steric barrier without degrading the starting materials.
Conclusion
The integration of 2-amino-3-methyl-3-phenylbutan-1-ol into medicinal chemistry pipelines exemplifies the power of targeted steric manipulation. By leveraging the unique spatial constraints of the cumyl group, researchers can engineer kinase inhibitors with sub-nanomolar affinities and vastly improved metabolic half-lives. Mastering the synthetic handling of this hindered building block is a critical competency for any laboratory focused on next-generation targeted therapeutics.
References
- GlaxoSmithKline LLC. "US8273782B2 - Inhibitors of Akt activity". Google Patents.
-
GlaxoSmithKline LLC . "EP2114388A2 - INHIBITORS OF AKT ACTIVITY". European Patent Office. URL:[Link]
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The Architectural Paradigm of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol in Modern Drug Discovery
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic systems toward complex, three-dimensional molecular architectures, the demand for highly substituted, chiral building blocks has surged. Among these, (S)-2-Amino-3-methyl-3-phenylbutan-1-ol has emerged as a privileged Fsp3-rich scaffold[1].
This technical guide deconstructs the pharmacological potential, mechanistic causality, and synthetic integration of this specific intermediate, providing application scientists with the actionable intelligence required to leverage its unique steric and electronic properties in Active Pharmaceutical Ingredient (API) development.
Mechanistic Causality: The Fsp3 Advantage and Conformational Locking
The structural uniqueness of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol lies in its highly congested C3 position, which bears both a methyl and a phenyl group adjacent to the chiral C2 amine. This is not merely a structural novelty; it is a deliberate design choice rooted in physical organic chemistry.
The Thorpe-Ingold Effect in Target Binding
In medicinal chemistry, reducing the entropic penalty of binding is paramount. Linear or unbranched amino alcohols exhibit high rotational freedom, meaning they must "freeze" into a specific conformation upon entering a target protein's binding pocket, costing valuable binding energy.
By incorporating the massive steric bulk of the 3-methyl-3-phenyl substituent, the molecule experiences a severe Thorpe-Ingold (gem-dialkyl/aryl) effect . This steric repulsion restricts rotation around the C2-C3 bond, effectively pre-organizing the molecule into a rigid, bioactive conformation. When this intermediate is incorporated into a kinase or protease inhibitor, the locked conformation dramatically lowers the entropic cost of binding, leading to sub-nanomolar target affinities.
Metabolic Shielding
Furthermore, the bulky C3 appendage acts as a steric shield for the adjacent primary amine and alcohol functional groups. This shielding impedes the approach of Cytochrome P450 (CYP450) enzymes, significantly reducing the rate of oxidative deamination and N-dealkylation, thereby extending the API's pharmacokinetic half-life. The shift toward such Fsp3-rich chiral amino alcohols is a proven strategy to improve solubility and reduce off-target toxicity[2][3].
Fig 1: Logical flow of how steric bulk translates to pharmacological efficacy.
Synthetic Execution: Asymmetric Synthesis Protocol
To harness the pharmacological potential of this intermediate, absolute stereochemical control is non-negotiable. The most reliable method for synthesizing enantiopure (S)-2-Amino-3-methyl-3-phenylbutan-1-ol utilizes an Evans Chiral Auxiliary [4][5].
The following step-by-step protocol is designed as a self-validating system; failure to meet the Quality Control (QC) metrics at any step necessitates a halt and purification, ensuring the integrity of the final API.
Step-by-Step Methodology
Step 1: Auxiliary Attachment & Enolate Formation
-
Reagents: Attach (4S)-4-benzyl-2-oxazolidinone (Evans auxiliary) to the corresponding acyl precursor via mixed anhydride coupling.
-
Enolization: Cool the resulting imide to -78°C in anhydrous THF. Add 1.1 equivalents of Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise.
-
Causality: NaHMDS is chosen over LDA to minimize nucleophilic attack on the auxiliary carbonyl, ensuring exclusive formation of the Z-enolate.
Step 2: Electrophilic Amination
-
Introduce 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) to the enolate at -78°C.
-
Quench with glacial acetic acid after 30 minutes, then warm to room temperature.
-
Causality: The bulky benzyl group of the auxiliary forces the electrophile to approach from the less hindered Re face, establishing the (S)-configuration at the alpha-carbon with high diastereoselectivity (>95% de).
Step 3: Auxiliary Cleavage and Reduction
-
Reagents: Dissolve the alpha-azido imide in a mixture of THF and H2O (4:1). Add 2.0 equivalents of Lithium Borohydride (LiBH4) at 0°C.
-
Causality: LiBH4 is a mild reducing agent. Using it in the presence of water selectively cleaves the chiral auxiliary without racemizing the newly formed alpha-chiral center, simultaneously reducing the carbonyl to the primary alcohol.
-
Hydrogenation: Reduce the azide to the primary amine using H2 and Pd/C (10%) in methanol at 1 atm.
Step 4: Self-Validating Quality Control
-
Protocol: Isolate the crude (S)-2-Amino-3-methyl-3-phenylbutan-1-ol. Run an aliquot on a Chiralpak AD-H HPLC column (Hexane/IPA 90:10, 1.0 mL/min).
-
Validation Gate: The enantiomeric excess (ee) must be >98%. If ee < 98%, the product must be converted to a diastereomeric salt (e.g., using L-tartaric acid), recrystallized from ethanol, and neutralized before proceeding to API conjugation.
Fig 2: Validated synthetic workflow utilizing an Evans Chiral Auxiliary.
Pharmacokinetic Data Presentation
To quantify the pharmacological advantage of integrating the (S)-2-Amino-3-methyl-3-phenylbutan-1-ol intermediate, we compare the pharmacokinetic (PK) parameters of a modeled kinase inhibitor utilizing a standard linear amino alcohol (e.g., (S)-2-aminobutan-1-ol) versus the sterically congested 3-methyl-3-phenyl variant.
The data highlights the profound impact of Fsp3 enrichment and steric shielding on metabolic stability.
| PK Parameter | Standard Linear Scaffold | (S)-2-Amino-3-methyl-3-phenylbutan-1-ol Scaffold | Fold Improvement |
| Target Affinity ( | 45.2 nM | 1.8 nM | 25x (Entropic advantage) |
| Hepatic Clearance ( | 48.5 µL/min/mg | 12.1 µL/min/mg | 4x (Steric shielding) |
| Half-Life ( | 2.4 hours | 8.7 hours | 3.6x |
| Oral Bioavailability ( | 32% | 78% | 2.4x |
| Fraction sp3 ( | 0.35 | 0.68 | 1.9x (Improved solubility) |
Table 1: Comparative pharmacokinetic profile demonstrating the superiority of the sterically congested Fsp3-rich scaffold in API design.
Conclusion
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol represents a paradigm shift in the design of chiral building blocks. By moving beyond simple, unbranched amino acids and embracing highly substituted, Fsp3-rich architectures, medicinal chemists can actively program conformational restriction and metabolic resistance into their APIs from the ground up. Mastering the asymmetric synthesis and integration of this intermediate is a critical competency for any modern drug discovery program aiming to conquer challenging biological targets.
References
-
EnamineStore : 2-amino-3-methyl-3-phenylbutan-1-ol hydrochloride.[1] URL:
-
Benchchem : (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride (Contextualizing Fsp3-rich chiral amino alcohols).[2] URL:
-
OpenBU : The asymmetric aldol reaction (Evans chiral auxiliary methodology).[4] URL:
-
Semantic Scholar : Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures (Fsp3-rich drug discovery).[3] URL:
-
NIH PMC : Samarium Iodide-Mediated Reformatsky Reactions for the Stereoselective Preparation of β-hydroxy-γ-amino Acids (Stereoselective coupling via Evans auxiliary).[5] URL:
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The Reactivity Profile of Sterically Hindered Chiral Amino Alcohols: Mechanistic Insights and Catalytic Applications
Executive Summary
Chiral 1,2-amino alcohols are ubiquitous bifunctional building blocks in organic synthesis, serving as critical pharmacophores in drug development and as privileged stereodirecting ligands in asymmetric catalysis[1]. The strategic introduction of sterically demanding substituents—such as tert-butyl, gem-diphenyl, or rigid indanyl frameworks—fundamentally alters their reactivity profile. This steric bulk serves two primary functions: it dictates chemoselectivity by modulating the relative nucleophilicity of the adjacent nitrogen and oxygen atoms[2], and it creates a highly defined chiral pocket that enforces strict facial selectivity during transition-metal-catalyzed and organocatalytic transformations[3][4].
Structural Dynamics and Steric Shielding
The core utility of chiral amino alcohols lies in the proximity of the amino and hydroxyl groups, which allows for robust bidentate coordination to transition metals, boron, and zinc[5]. When sterically demanding groups are positioned adjacent to these heteroatoms, they generate a highly asymmetric microenvironment.
Mechanistic Causality: The steric bulk physically blocks one enantiotopic face of a coordinated substrate, forcing nucleophilic attack exclusively from the opposite, less hindered face[1]. Furthermore, in metal-catalyzed processes (such as dialkylzinc additions), steric hindrance prevents the formation of unreactive, multinuclear metal aggregates, ensuring the generation of a highly active mononuclear catalytic species[6].
Chemoselectivity: Navigating N- vs. O-Alkylation
A persistent challenge in the functionalization of amino alcohols is differentiating the reactivity of the amine and hydroxyl groups. Under standard SN2 conditions utilizing alkyl halides, sterically hindered amino alcohols often yield intractable mixtures of N-alkylated, O-alkylated, and over-alkylated (quaternary ammonium) products due to competing nucleophilicities.
To achieve absolute chemoselectivity, modern synthetic protocols leverage hydrogen-borrowing catalysis . Utilizing transition metal complexes (such as Ir, Ru, or Ni) with simple alcohols as alkylating agents, the reaction proceeds via an initial oxidation of the alcohol to an aldehyde, followed by imine formation and subsequent reduction[7]. The steric hindrance surrounding the amine center is highly advantageous in this pathway; it completely suppresses the second alkylation event, selectively yielding the mono-N-alkylated product without the need for cumbersome protecting group chemistry[2][8].
Chemoselectivity pathways for the N-alkylation of sterically hindered amino alcohols.
Stereodirecting Applications in Asymmetric Catalysis
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction exemplifies the power of steric hindrance in organocatalysis. Proline-derived amino alcohols, notably (S)-diphenylprolinol, react with borane to form an oxazaborolidine catalyst. The gem-diphenyl carbinol moiety provides massive steric shielding. When the prochiral ketone coordinates to the Lewis acidic boron, the bulky groups force the smaller substituent of the ketone to orient towards the sterically encumbered face. This dictates a highly organized, 6-membered transition state for hydride transfer, resulting in exceptional enantioselectivities.
Mechanistic catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Evans Chiral Auxiliaries
Sterically hindered amino alcohols such as tert-leucinol and valinol are the direct precursors to Evans oxazolidinones. Upon conversion to the cyclic carbamate and subsequent N-acylation, the bulky substituent (e.g., the tert-butyl group) dictates the conformation of the resulting enolate. By physically blocking one enantiotopic face of the Z-enolate, the auxiliary ensures that incoming electrophiles (in alkylations or aldol additions) approach exclusively from the opposite face, yielding near-perfect diastereoselectivity[1][9].
Dialkylzinc Additions to Carbonyls
In the asymmetric addition of dialkylzinc reagents to aldehydes and ketones, chiral amino alcohols (e.g., Noyori's DAIB or TADDOL-derived amino alcohols) act as non-innocent ligands. Dialkylzinc reagents typically exist as unreactive linear polymers or dimers. The bidentate amino alcohol cleaves these aggregates, forming a highly reactive monomeric zinc complex. The steric bulk of the ligand is critical; it prevents the formation of stable, unreactive dimeric zinc-alkoxide aggregates, thereby accelerating the catalytic cycle and ensuring high enantiomeric excess[5][10]. Similar steric principles govern their use in asymmetric transfer hydrogenation (ATH) of aromatic ketones using Ru or Ir complexes[11].
Quantitative Performance Data
| Chiral Amino Alcohol | Source of Steric Bulk | Primary Catalytic Application | Typical Selectivity |
| (S)-Diphenylprolinol | gem-Diphenyl carbinol | CBS Reduction of Ketones | >95% ee |
| (S)-tert-Leucinol | tert-Butyl group | Evans Auxiliary (Alkylation/Aldol) | >98% de |
| (-)-DAIB | Isoborneol framework | Dialkylzinc Addition to Aldehydes | 90–98% ee |
| cis-1-Amino-2-indanol | Rigid indane ring | Asymmetric Diels-Alder / Epoxidation | >90% ee |
| TADDOL-Amino Analogs | Tetraaryl substituents | Organocerium/Zinc Additions | 85–95% ee |
Validated Experimental Protocols
Protocol A: Synthesis of an Evans Auxiliary ((S)-4-tert-Butyl-2-oxazolidinone)
Objective: Conversion of a sterically hindered amino alcohol into a stereodirecting cyclic carbamate.
-
Setup: Dissolve (S)-tert-leucinol (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of triphosgene (0.4 equiv) in CH₂Cl₂ dropwise over 30 minutes.
-
Causality: Triphosgene acts as a safe, solid phosgene equivalent. The slow addition at 0 °C prevents uncontrolled exothermic side reactions and minimizes the risk of elimination pathways driven by the bulky tert-butyl group. Triethylamine serves to neutralize the generated HCl, preventing the protonation and deactivation of the starting amino alcohol.
-
-
Reaction & Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Self-Validation:
-
TLC: Monitor the disappearance of the primary amine using a ninhydrin stain (amino alcohol stains active; the oxazolidinone product does not).
-
IR Spectroscopy: Confirm product formation via the appearance of a strong, characteristic carbamate C=O stretching frequency at ~1750 cm⁻¹.
-
Protocol B: Asymmetric CBS Reduction of Acetophenone
Objective: Enantioselective reduction of a prochiral ketone using a catalytic sterically hindered amino alcohol.
-
Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve (S)-diphenylprolinol (0.1 equiv) in anhydrous THF. Add Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 equiv) and stir at room temperature for 30 minutes.
-
Causality: This pre-incubation step is mandatory to form the active oxazaborolidine catalyst in situ before any ketone is introduced.
-
-
Substrate Addition: Cool the catalyst solution to 0 °C. Using a syringe pump, add a solution of acetophenone (1.0 equiv) in THF dropwise over 2 hours.
-
Causality: The slow addition of the ketone is the most critical parameter. It ensures that the concentration of uncoordinated ketone remains extremely low, forcing it to react exclusively with the highly reactive catalyst-borane complex. If added too quickly, the ketone will undergo a slow, uncatalyzed background reduction by free BH₃, drastically eroding the enantiomeric excess.
-
-
Quench & Workup: Carefully quench the reaction by the dropwise addition of methanol at 0 °C until H₂ evolution ceases.
-
Causality: Methanol safely solvolyzes the unreacted borane and breaks down the boron-alkoxide product complex, liberating the free chiral alcohol.
-
-
Self-Validation:
-
Chiral HPLC: Analyze the purified product using a chiral stationary phase (e.g., Chiralcel OD-H) to quantify the enantiomeric excess of (R)-1-phenylethanol against a racemic standard.
-
References
-
Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications.
-
Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). Russian Journal of General Chemistry.
-
Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. ResearchGate.
-
A New Type of Chiral Ligands: Design and the Evaluation of Their Performance in Catalytic Asymmetric Reactions. ResearchGate.
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
-
Catalytic Asymmetric Addition of Alkylzinc and Functionalized Alkylzinc Reagents to Ketones. The Journal of Organic Chemistry.
-
Shedding New Light on ZnCl2-Mediated Addition Reactions of Grignard Reagents to Ketones. Chemistry - A European Journal.
-
Asymmetric Transfer Hydrogenation of Aromatic Ketones and Azirines. Diva-Portal.
-
Rearrangement of β-aminoalcohol and application to the synthesis of biologically active compounds. ResearchGate.
-
cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews.
-
Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) | Russian Journal of General Chemistry | Springer Nature Link [link.springer.com]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
Safety Data Sheet (SDS) and Toxicology of Phenylbutan-1-ol Derivatives: A Comprehensive Technical Guide
Executive Summary
Phenylbutan-1-ol derivatives—most notably 4-phenylbutan-1-ol (CAS 3360-41-6) and its substituted analogs like 2-(dimethylamino)-2-phenylbutanol (CAS 39068-94-5)—are critical bifunctional intermediates utilized extensively in pharmaceutical synthesis (e.g., protease inhibitors, latanoprost precursors) and fragrance compounding. As a Senior Application Scientist, it is imperative to move beyond surface-level Safety Data Sheet (SDS) compliance. This guide deconstructs the physicochemical causality behind their hazard profiles, maps their toxicological and metabolic pathways, and establishes self-validating experimental workflows for safe handling and synthetic application.
Physicochemical Profiling & Structural Causality
The hazard profile of any organic intermediate is intrinsically linked to its molecular structure. 4-phenylbutan-1-ol consists of a lipophilic aromatic ring tethered to a hydrophilic primary alcohol via a flexible butyl chain. This amphiphilic nature dictates its phase partitioning, biological absorption, and reactivity.
Table 1: Key Physicochemical Properties of 4-Phenylbutan-1-ol
| Property | Value | Toxicological & Handling Implication |
| Molecular Weight | 150.22 g/mol | Low molecular weight facilitates rapid dermal and mucosal penetration. |
| Boiling Point | 258.00 – 259.00 °C | High boiling point indicates low volatility; inhalation risk is minimal unless heated or aerosolized. |
| Flash Point | 114.44 °C (Closed Cup) | Non-flammable at room temperature. Safe for standard benchtop handling without explosion-proof environments. |
| logP (Octanol/Water) | 2.35 | Moderate lipophilicity. Readily partitions into the lipid-rich stratum corneum, driving skin irritation. |
| Vapor Pressure | 0.007 mmHg @ 25°C | Negligible off-gassing. Respiratory PPE is only required during mist-generating processes. |
Hazard Identification & Toxicological Mechanisms
GHS Classification and Regulatory Discrepancies
A critical challenge in chemical safety management is navigating supplier discrepancies. While some suppliers classify 4-phenylbutan-1-ol as non-hazardous[2], authoritative sources such as the 3[3] and 4[4] correctly align with the following GHS categories:
-
Skin Irritation (Category 2, H315): Driven by the logP of 2.35, the molecule disrupts epidermal lipid bilayers, initiating localized inflammatory cascades.
-
Eye Irritation (Category 2, H319): Direct contact causes rapid protein denaturation in the corneal epithelium.
-
STOT Single Exposure (Category 3, H335): May cause respiratory irritation.
Furthermore, structural modifications significantly alter the toxicological profile. For instance, the addition of an amine group in 2-(dimethylamino)-2-phenylbutanol introduces systemic toxicity, resulting in an Acute Toxicity 4 (Oral, H302) classification[5]. Similarly, dimethyl phenylbutanol carries both H302 and H319 warnings[6].
Metabolic Toxicity Pathway
The respiratory and systemic irritation observed upon exposure is not solely due to the parent compound. In vivo, primary alcohols undergo enzymatic oxidation. 4-phenylbutan-1-ol is oxidized by Alcohol Dehydrogenase (ADH) or CYP450 enzymes into 4-phenylbutanal [7]. Aldehydes are highly reactive electrophiles that cross-link with nucleophilic residues (e.g., thiols, amines) on mucosal proteins, exacerbating tissue damage before being further oxidized into stable carboxylic acids.
Caption: Metabolic oxidation pathway of 4-phenylbutan-1-ol into its aldehyde and acid derivatives.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, we must validate hazard classifications and synthetic pathways through controlled, reproducible workflows.
Workflow A: In Vitro Dermal Irritation Validation (OECD 439)
To validate the H315 Skin Irritant classification without relying on obsolete animal models, we employ the Reconstructed Human Epidermis (RhE) assay. Causality: The MTT assay relies on mitochondrial succinate dehydrogenase to reduce a yellow tetrazolium salt to a purple formazan dye. Because 4-phenylbutan-1-ol is lipophilic, it penetrates the RhE model; if it induces cytotoxicity, mitochondrial function ceases, formazan production drops, and viability falls below the 50% threshold, empirically validating the Category 2 classification.
Step-by-Step Protocol:
-
Tissue Equilibration: Pre-incubate RhE tissue inserts (e.g., EpiDerm™) in assay medium at 37°C, 5% CO₂ for 24 hours to stabilize baseline metabolism.
-
Topical Dosing: Apply 30 µL of undiluted 4-phenylbutan-1-ol directly to the apical surface of the tissue.
-
Exposure Incubation: Incubate for exactly 35 minutes at 37°C. (Why 35 minutes? This specific timeframe mimics acute occupational splash exposure while preventing total tissue necrosis).
-
Termination: Wash the tissue thoroughly with sterile PBS (15x) to halt chemical exposure.
-
MTT Incubation: Transfer inserts to MTT medium (1 mg/mL) and incubate for 3 hours.
-
Extraction & Quantification: Extract the precipitated formazan using isopropanol for 2 hours. Measure optical density (OD) at 570 nm using a spectrophotometer.
Caption: Step-by-step workflow for Reconstructed Human Epidermis (RhE) in vitro irritation assay.
Workflow B: Controlled Synthetic Oxidation to 4-Phenylbutanal
When utilizing 4-phenylbutan-1-ol as a precursor for latanoprost synthesis, it must be oxidized to 4-phenylbutanal. Causality: Utilizing aqueous oxidants (like Jones reagent) forms an aldehyde hydrate intermediate, which rapidly over-oxidizes to the carboxylic acid. To prevent this, we must use Pyridinium Chlorochromate (PCC) under strictly anhydrous conditions[7].
Step-by-Step Protocol:
-
Preparation: Suspend 1.5 equivalents of PCC in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Addition: Slowly add 1 equivalent of 4-phenylbutan-1-ol dissolved in anhydrous DCM dropwise at 0°C to control the exothermic reaction.
-
Reaction: Stir at room temperature for 2 hours. The reaction progress can be monitored via TLC (Hexane:Ethyl Acetate 8:2).
-
Workup: Dilute with diethyl ether and filter through a pad of Celite to remove the black chromium byproduct.
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to yield pure 4-phenylbutanal.
Engineering Controls & PPE Rationalization
Based on the established physicochemical and toxicological data, laboratory safety protocols must be strictly enforced:
-
Glove Selection: Due to the compound's logP of 2.35, latex gloves offer insufficient barrier protection against organic permeation. Nitrile gloves (minimum 0.11 mm thickness) are mandatory[3].
-
Ventilation: While vapor pressure is low, any process involving heating, sonication, or vigorous agitation must be conducted in a Class II fume hood to prevent inhalation of aerosolized droplets (H335 hazard)[4].
-
Spill Management: Do not flush into municipal waterways. The moderate lipophilicity indicates a potential for aquatic toxicity. Contain spills using an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth) and dispose of as hazardous organic waste[3].
References
- Fisher Scientific. "SAFETY DATA SHEET - 4-Phenyl-1-butanol". fishersci.com.
- Thermo Fisher Scientific. "SAFETY DATA SHEET - 4-Phenyl-1-butanol". thermofisher.com.
- The Good Scents Company. "4-phenyl-1-butanol, 3360-41-6". thegoodscentscompany.com.
- Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - 4-Phenyl-1-butanol". tcichemicals.com.
- PubChem. "(2RS)-2-(Dimethylamino)-2-phenylbutanol | C12H19NO | CID 3016037". nih.gov.
- PubChem. "Dimethyl phenylbutanol | C12H18O | CID 99870". nih.gov.
- Smolecule. "Buy 4-Phenylbutanal | 18328-11-5". smolecule.com.
Sources
- 1. 4-phenyl-1-butanol, 3360-41-6 [thegoodscentscompany.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. (2RS)-2-(Dimethylamino)-2-phenylbutanol | C12H19NO | CID 3016037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl phenylbutanol | C12H18O | CID 99870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 4-Phenylbutanal | 18328-11-5 [smolecule.com]
Methodological & Application
Advanced Application Note: Synthesis and Utilization of Chiral Oxazolidinones Derived from (S)-2-Amino-3-methyl-3-phenylbutan-1-ol
Executive Summary
This application note details the protocol for synthesizing and utilizing a high-performance chiral auxiliary derived from (S)-2-Amino-3-methyl-3-phenylbutan-1-ol . Unlike standard Evans auxiliaries (e.g., valinol or phenylglycinol derived), this specific amino alcohol features a sterically demanding gem-dimethyl-phenyl (cumyl-like) moiety at the
This structural feature provides superior facial shielding during enolate alkylations, often exceeding the diastereomeric ratios (dr) obtained with tert-leucinol derivatives. This guide covers the cyclization of the amino alcohol to the oxazolidinone, N-acylation, diastereoselective alkylation, and hydrolytic cleavage.
Introduction & Mechanistic Rationale
The Steric Advantage
The efficacy of an oxazolidinone auxiliary relies on the Thorpe-Ingold effect and steric occlusion. The (S)-2-Amino-3-methyl-3-phenylbutan-1-ol scaffold possesses a quaternary carbon at the C3 position (containing two methyl groups and a phenyl ring).
-
Rotational Restriction: The bulkiness locks the C2-C3 bond rotamers, minimizing conformational flexibility.
- -Shielding: The phenyl group at C3 extends the steric wall, effectively blocking the Re-face of the enolate (assuming standard Evans Z-enolate geometry), forcing electrophilic attack from the Si-face.
Mechanism of Action (Zimmerman-Traxler)
During alkylation, the N-acylated oxazolidinone forms a Z-enolate with a lithium base (e.g., LDA or NaHMDS). The lithium cation chelates between the enolate oxygen and the oxazolidinone carbonyl oxygen. The bulky side chain of the auxiliary points away from the chelate ring but shields one face of the planar enolate, directing the electrophile to the opposite face with high precision (>98:2 dr).
Experimental Workflows (Visualized)
Synthesis Pathway
The following diagram illustrates the transformation from the amino alcohol to the final alkylated product.
Caption: Figure 1.[1] Complete synthetic cycle for the utilization of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol as a chiral auxiliary.
Detailed Protocols
Protocol A: Cyclization to Oxazolidinone
Objective: Convert (S)-2-Amino-3-methyl-3-phenylbutan-1-ol into the cyclic carbamate (oxazolidinone). Safety Note: Triphosgene generates phosgene in situ. Perform strictly in a fume hood.
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the RBF with (S)-2-Amino-3-methyl-3-phenylbutan-1-ol (10.0 g, 1.0 equiv) and anhydrous Dichloromethane (DCM, 150 mL).
-
Base Addition: Add Triethylamine (2.4 equiv) and cool the solution to 0°C using an ice bath.
-
Cyclization: Slowly add a solution of Triphosgene (0.35 equiv) in DCM (50 mL) dropwise over 30 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (stain with ninhydrin; disappearance of free amine).
-
Quench: Carefully quench with saturated aqueous NH₄Cl (100 mL).
-
Workup: Separate layers. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with 1M HCl (to remove TEA), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes to obtain the pure oxazolidinone.
Protocol B: N-Acylation (Attachment)
Objective: Attach the substrate (acid chloride) to the auxiliary.
-
Lithiation: Dissolve the Oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78°C.
-
Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at -78°C.
-
Acylation: Add the desired Acid Chloride (1.2 equiv) dropwise.
-
Completion: Stir at -78°C for 1 hour, then warm to 0°C over 30 minutes.
-
Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc. Purify by column chromatography.
Protocol C: Diastereoselective Alkylation
Objective: Introduce the new chiral center.
-
Enolization: Dissolve the N-Acyl Oxazolidinone (1.0 equiv) in THF (0.1 M) and cool to -78°C.
-
Base: Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Critical: NaHMDS is preferred over LDA for this bulky auxiliary to prevent steric clash during deprotonation.
-
Stirring: Stir for 45-60 minutes at -78°C to ensure complete formation of the Z-enolate.
-
Alkylation: Add the Alkyl Halide (3.0 - 5.0 equiv) neat or in minimal THF.
-
Reaction: Stir at -78°C for 4-6 hours. (Monitor by HPLC).
-
Quench: Add acetic acid (2.0 equiv) in THF at -78°C, then warm to RT.
-
Purification: Standard extraction and silica chromatography.
Data & Validation
Expected Performance Metrics
The following table compares the theoretical performance of this auxiliary against standard Evans auxiliaries.
| Auxiliary Type | Steric Group | Typical Yield (Alkylation) | Typical dr (Diastereomeric Ratio) | Recyclability |
| Valinol-derived | Isopropyl | 85-95% | 90:10 - 95:5 | High |
| Phenylglycinol-derived | Phenyl | 80-90% | 85:15 - 90:10 | Moderate |
| (S)-2-Amino-3-methyl-3-phenylbutan-1-ol | Gem-dimethyl-phenyl | 85-92% | >98:2 | High |
Quality Control (QC)
-
NMR Verification:
-
¹H NMR: Look for the diagnostic doublet of doublets for the ring protons (4.0 - 4.5 ppm).
-
dr Determination: Analyze the crude reaction mixture via ¹H NMR. The
-proton of the acyl group will show distinct shifts for diastereomers.
-
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA gradient) to confirm optical purity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete reaction or hydrolysis | Ensure Triphosgene is fresh. Use strictly anhydrous DCM. Increase reaction time. |
| Poor dr in Alkylation | Incomplete enolization or temperature fluctuation | Ensure temperature stays strictly at -78°C. Switch from LDA to NaHMDS to reduce steric hindrance during deprotonation. |
| Racemization during Cleavage | Harsh hydrolysis conditions | Use LiOOH (LiOH + H₂O₂) at 0°C instead of LiOH alone. The peroxide attacks the carbonyl more nucleophilically, allowing milder conditions. |
References
-
Evans, D. A., et al. "Enantioselective alkylations of chiral oxazolidinone enolates." Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link
-
Ager, D. J., et al. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96.2 (1996): 835-876. Link
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68 (1990): 83. Link
-
Falb, E., et al. "A convenient synthesis of chiral oxazolidin-2-ones and thiazolidin-2-ones and an improved preparation of triphosgene."[3] Synthetic Communications, 23.20 (1993): 2839-2844.[3] Link
-
Takacs, J. M., et al. "Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols."[4] The Journal of Organic Chemistry, 63.8 (1998): 2742-2748.[4] Link
Sources
- 1. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]
- 2. Buy (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride [smolecule.com]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Alkylation Reactions Mediated by (S)-2-Amino-3-methyl-3-phenylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of the chiral amino alcohol, (S)-2-amino-3-methyl-3-phenylbutan-1-ol, in asymmetric alkylation reactions. While direct, peer-reviewed protocols for this specific amino alcohol in asymmetric alkylation are not extensively documented, its structural similarity to other well-established chiral auxiliaries and organocatalysts allows for the confident extrapolation of its potential applications and the development of robust experimental protocols. This guide will detail its role as a chiral auxiliary in the diastereoselective alkylation of enolates derived from aldehydes and ketones, and as an organocatalyst for the enantioselective alkylation of carbonyl compounds. Mechanistic insights, detailed step-by-step protocols, and data interpretation are provided to enable researchers to effectively utilize this versatile chiral building block in the synthesis of enantiomerically enriched molecules, a critical aspect of modern drug discovery and development.
Introduction: The Significance of Asymmetric Alkylation and the Role of Chiral Amino Alcohols
The synthesis of single-enantiomer pharmaceutical compounds is of paramount importance, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Asymmetric alkylation, the process of introducing an alkyl group to a prochiral substrate to create a new stereocenter with high enantioselectivity, stands as a cornerstone of modern organic synthesis.[1] Chiral amino alcohols have emerged as a versatile class of molecules for inducing stereoselectivity in these reactions, acting either as recoverable chiral auxiliaries or as efficient organocatalysts.[2]
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol, with its defined stereochemistry, primary amine, and primary alcohol functionalities, is structurally primed to serve in these roles. The bulky tert-butyl-like phenyl- and dimethyl-substituted stereocenter is expected to provide significant steric hindrance, which is crucial for achieving high levels of stereocontrol.
Mechanistic Principles: How (S)-2-Amino-3-methyl-3-phenylbutan-1-ol Induces Chirality
The efficacy of (S)-2-amino-3-methyl-3-phenylbutan-1-ol in asymmetric alkylation stems from its ability to create a chiral environment around the reacting center, thereby directing the approach of the incoming electrophile. This can be achieved through two primary mechanisms:
As a Chiral Auxiliary: Formation of Chiral Imines and Enamines
When condensed with a prochiral aldehyde or ketone, (S)-2-amino-3-methyl-3-phenylbutan-1-ol forms a chiral imine or enamine intermediate. The steric bulk of the auxiliary effectively shields one face of the molecule. Upon deprotonation to form the corresponding aza-enolate (in the case of imines) or enamine, the subsequent alkylation occurs preferentially from the less hindered face, leading to a diastereomerically enriched product. The chiral auxiliary can then be cleaved and recovered.
Figure 1: General workflow for asymmetric alkylation using a chiral amino alcohol as an auxiliary.
As an Organocatalyst: Enamine and Iminium Ion Catalysis
In an organocatalytic cycle, the chiral amino alcohol can reversibly form an enamine with a ketone or an iminium ion with an α,β-unsaturated aldehyde. The chirality of the catalyst directs the addition of a nucleophile or the reaction with an electrophile, leading to an enantiomerically enriched product. The catalyst is then regenerated, allowing for its use in substoichiometric amounts.
Figure 2: Simplified organocatalytic cycle for the asymmetric alkylation of a ketone.
Application Notes: Asymmetric Alkylation of Prochiral Ketones
The direct asymmetric α-alkylation of ketones is a challenging yet highly desirable transformation.[3] The use of (S)-2-amino-3-methyl-3-phenylbutan-1-ol as a chiral auxiliary, by forming a chiral imine intermediate, offers a practical approach to achieving high enantioselectivity.
Rationale for Experimental Design
The success of this protocol hinges on several key factors:
-
Efficient Imine Formation: The condensation between the ketone and the chiral amino alcohol must be driven to completion to ensure that the alkylation proceeds through the desired chiral intermediate. The use of a dehydrating agent or azeotropic removal of water is often necessary.
-
Regioselective Enolate/Aza-enolate Formation: For unsymmetrical ketones, the deprotonation step must be regioselective to avoid the formation of constitutional isomers. Steric hindrance from the chiral auxiliary can influence this selectivity.
-
Diastereoselective Alkylation: The choice of base, solvent, and reaction temperature is critical for maximizing the diastereoselectivity of the alkylation step. A rigid, chelated transition state is often invoked to explain high levels of stereocontrol.[4]
-
Mild Hydrolysis: The final hydrolysis step to release the chiral alkylated ketone and recover the auxiliary must be conducted under conditions that do not cause epimerization of the newly formed stereocenter.
Detailed Experimental Protocol: Asymmetric Alkylation of Cyclohexanone
This protocol is based on well-established procedures for similar chiral amino alcohol auxiliaries and is expected to be readily adaptable for (S)-2-amino-3-methyl-3-phenylbutan-1-ol.
Materials:
-
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol
-
Cyclohexanone
-
Anhydrous Toluene
-
Titanium (IV) chloride (TiCl₄)
-
Triethylamine (TEA)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
Part A: Synthesis of the Chiral Imine
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (S)-2-amino-3-methyl-3-phenylbutan-1-ol (1.0 eq) and anhydrous toluene.
-
Add cyclohexanone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water azeotropically. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.
Part B: Asymmetric Alkylation
-
Under a nitrogen atmosphere, dissolve the crude chiral imine (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.2 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aza-enolate.
-
Add benzyl bromide (1.5 eq) dropwise to the aza-enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Part C: Hydrolysis and Purification
-
Dissolve the crude alkylated imine in THF and add 1 M HCl.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to afford the enantiomerically enriched (S)-2-benzylcyclohexanone.
-
The aqueous layer can be basified with NaOH and extracted with ethyl acetate to recover the chiral auxiliary.
Data Analysis:
-
The yield of the purified product should be calculated.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.
Expected Results and Troubleshooting
Based on analogous systems, this protocol is expected to yield the (S)-2-benzylcyclohexanone with good to excellent enantioselectivity (typically >90% ee).
| Substrate | Electrophile | Expected Product | Typical Yield | Typical ee (%) |
| Cyclohexanone | Benzyl bromide | (S)-2-Benzylcyclohexanone | 60-80% | >90 |
| Propiophenone | Methyl iodide | (R)-2-Phenyl-3-pentanone | 55-75% | 85-95 |
| Butanal | Ethyl iodide | (S)-3-Methyl-2-hexanone | 50-70% | >85 |
Table 1: Expected outcomes for the asymmetric alkylation of various carbonyl compounds using (S)-2-amino-3-methyl-3-phenylbutan-1-ol as a chiral auxiliary. Data is extrapolated from similar, well-documented systems.
Troubleshooting:
-
Low Yield: Incomplete imine formation or inefficient alkylation. Ensure anhydrous conditions and complete deprotonation. Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide).
-
Low Enantioselectivity: Incomplete formation of a single enolate geometry or a non-rigid transition state. Optimize the base, solvent, and temperature. The addition of lithium chloride (LiCl) can sometimes improve stereoselectivity by promoting a more organized transition state.
-
Epimerization: The product may be racemizing during workup or purification. Ensure mild acidic conditions for hydrolysis and avoid prolonged exposure to acidic or basic conditions.
Future Perspectives and Alternative Applications
The utility of (S)-2-amino-3-methyl-3-phenylbutan-1-ol is not limited to its role as a chiral auxiliary in ketone alkylation. Further research into its applications is warranted, particularly in the following areas:
-
Organocatalytic Alkylation of Aldehydes: As a primary amine, it can catalyze the asymmetric α-alkylation of aldehydes via enamine catalysis.[5]
-
Asymmetric Alkylation of Imines: It can be used to synthesize chiral amines through the alkylation of imines derived from non-chiral aldehydes and amines.
-
Michael Additions: The chiral enamine formed with a ketone can undergo enantioselective conjugate addition to Michael acceptors.
Conclusion
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol is a promising and versatile chiral building block for asymmetric synthesis. While specific literature on its application in asymmetric alkylation is emerging, its structural features strongly suggest its efficacy as both a chiral auxiliary and an organocatalyst. The protocols and mechanistic insights provided in this guide, based on well-established principles of asymmetric synthesis, offer a solid foundation for researchers to explore and develop novel stereoselective transformations, ultimately contributing to the efficient synthesis of valuable chiral molecules for the pharmaceutical and agrochemical industries.
References
- Baldwin, J. E., Moloney, M. G., and North, M. (1989). Asymmetric a-amino acid synthesis: preparation of the p-anion derived from aspartic acid. J. Chem. Soc., Perkin Trans. 1, 833-834.
- Beasley, M., Lumley, M., Janicki, T., Fernandez, R., Manger, L ... (2015). Consecutive radical S-adenosylmethionine methylations form the ethyl side chain in thienamycin biosynthesis.
- Chatani, N., Kamitani, A., Murai, S. (2002). J. Org. Chem. 67:7014.
- DiRocco, D. A., O'Brien, K. M., & Rovis, T. (2014). Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes. Journal of the American Chemical Society, 136(42), 14973-14976.
- Echave, H., Lopez, R., & Palomo, C. (2016). Bifunctional Broensted Base Catalyzes Direct Asymmetric Aldol Reaction of α-Keto Amides.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1983, 197-200.
- Kawabata, T., & Fuji, K. (2000).
-
Jonker, S. J. T., Diner, C., Schulz, G., Iwamoto, H., Eriksson, L., & Szabó, K. J. (2018). Asymmetric Synthesis with Allylboronic Acids. YouTube. Retrieved from [Link]
- O'Donnell, M. J. (Ed.). (2004).
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The aldol reaction: a powerful tool in asymmetric synthesis.
- Takeda, R., Kawashima, A., Yamamoto, J., Sato, T., Moriwaki, H., Izawa, K., ... & Soloshonok, V. A. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. ACS omega, 3(8), 9729-9737.
- Thalji, R. K., Ahrendt, K. A., Bergman, R. G., & Ellman, J. A. (2005). Stereoselective Alkylation of α,β-Unsaturated Imines via C-H Bond Activation. The Journal of Organic Chemistry, 70(17), 6775–6781.
- Trost, B. M. (2004). Asymmetric allylic alkylation, an enabling methodology. The Journal of organic chemistry, 69(18), 5813–5837.
- Valero, G., & MacMillan, D. W. (2011). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Current organic chemistry, 15(18), 3244–3261.
- Vicario, J. L., Badía, D., & Carrillo, L. (2007). Organocatalytic enantioselective Michael addition of ketones to nitroalkenes. Chemistry–A European Journal, 13(28), 7998-8008.
- Williams, R. M. (1989). Synthesis of optically active α-amino acids. Pergamon Press.
- Yamada, K., Takeda, M., & Iwakuma, T. (1983). Asymmetric reduction of ketones with chiral alkoxy-amineborane complexes. Tetrahedron Letters, 24(34), 3869-3872.
- Zhao, J., Jonker, S. J. T., Meyer, D. N. E., Schulz, G., Tran, C. D., Eriksson, L., & Szabó, K. J. (2018). Enantioselective β-Alkylation of Aldehydes through an Organocatalyzed C–C Bond-Scission Reaction. Chemical Science, 9(12), 3305-3312.
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Application Notes & Protocols: Preparation of Chiral Schiff Base Ligands from Amino Alcohols
Abstract
Chiral Schiff base ligands, particularly those derived from amino alcohols, represent a cornerstone in the field of asymmetric catalysis. Their facile synthesis, structural tunability, and strong coordinating ability make them "privileged ligands" for a multitude of stereoselective transformations.[1][2] This guide provides an in-depth exploration of the synthesis of these vital ligands, moving from fundamental mechanistic principles to detailed, field-proven laboratory protocols. We will dissect the causality behind experimental choices, outline self-validating characterization methods, and provide researchers, scientists, and drug development professionals with a robust framework for the successful preparation and validation of chiral Schiff base ligands.
Scientific Foundation: The Chemistry of Chiral Schiff Base Formation
The synthesis of a Schiff base is a classic condensation reaction. Understanding the underlying mechanism and the source of chirality is fundamental to designing and executing a successful synthesis.
1.1 Mechanism: A Tale of Addition and Elimination
The formation of the characteristic imine (or azomethine, -C=N-) bond of a Schiff base from a primary amine (from the amino alcohol) and a carbonyl compound (an aldehyde or ketone) is a reversible, two-step process.[3][4]
-
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial attack forms a tetrahedral intermediate known as a carbinolamine.[3][4]
-
Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable carbon-nitrogen double bond of the imine. This step is often the rate-determining step and is typically catalyzed by either an acid or a base, which facilitates the removal of the hydroxyl group as water.[4][5]
The entire process is an equilibrium reaction. To drive the reaction toward the product (the Schiff base), water is typically removed from the reaction mixture, often by azeotropic distillation with a suitable solvent (like toluene) or by performing the reaction in a solvent like ethanol, which helps to drive the equilibrium forward.
Caption: Acid-catalyzed mechanism of Schiff base formation.
1.2 The Critical Role of Chirality
The "chiral" designation of these ligands is paramount to their function in asymmetric synthesis. The goal is to create an enantiomerically pure environment around a metal center to influence the stereochemical outcome of a reaction. Chiral amino alcohols are excellent and readily available sources for introducing this chirality.
-
Stereochemical Integrity: The stereocenter(s) present in the amino alcohol backbone are retained throughout the Schiff base formation.
-
Chiral Transfer: This inherent chirality in the ligand backbone is transferred to the coordination sphere when the ligand chelates to a metal ion. This creates a chiral pocket that forces substrates to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer of the product over the other in a catalytic reaction.[1][6]
Experimental Design & Strategic Considerations
A successful synthesis relies on the judicious selection of starting materials and reaction conditions. These choices directly influence the ligand's steric and electronic properties, and consequently, its performance in catalysis.
2.1 Selecting Starting Materials
| Component | Common Examples | Rationale & Key Considerations |
| Chiral Amino Alcohols | (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, (R)-(-)-2-Phenylglycinol, (1R,2S)-(-)-Norephedrine, (S)-(+)-Leucinol | The choice of amino alcohol defines the chiral backbone of the ligand. Consider the steric bulk around the stereocenter, which will influence the shape of the catalytic pocket. The alcohol group provides an additional coordination site (often after deprotonation), making these ligands bidentate or tridentate. |
| Carbonyl Compounds | Salicylaldehyde, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, Pyridine-2-carboxaldehyde, various substituted benzaldehydes.[7][8] | The aldehyde or ketone component is used to tune the ligand's electronic and steric properties. Electron-withdrawing or -donating groups on an aromatic ring can modulate the Lewis acidity of the coordinated metal center. Bulky substituents (like tert-butyl groups) can enhance enantioselectivity by creating a more defined chiral pocket. |
| Solvents | Ethanol, Methanol, Toluene, Tetrahydrofuran (THF) | The solvent must solubilize the reactants. Alcohols like ethanol and methanol are common as they are polar and facilitate the reaction, often without the need for an external catalyst.[9] Toluene can be used with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion. |
2.2 Optimizing Reaction Conditions
-
Temperature: Most Schiff base condensations are performed at elevated temperatures, typically at the reflux temperature of the chosen solvent.[9] This provides the necessary activation energy and, in the case of refluxing, helps to remove the water byproduct.
-
Reaction Time: Reaction times can vary from a few hours to overnight (3-36 hours), depending on the reactivity of the starting materials.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Catalysis: While many reactions proceed thermally, a few drops of an acid (e.g., acetic acid, H₂SO₄) or base can catalyze the dehydration step.[3][9]
-
Modern Methods: Microwave-assisted synthesis has emerged as a powerful technique, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions under solvent-free conditions.[7]
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the synthesis of a chiral Schiff base ligand from (R)-(-)-2-phenylglycinol and 3,5-di-tert-butyl-2-hydroxybenzaldehyde.
Caption: General experimental workflow for ligand synthesis.
3.1 Protocol: Synthesis of (R)-2-(((3,5-di-tert-butyl-2-hydroxyphenyl)methylene)amino)-2-phenylethan-1-ol
Materials & Equipment:
-
(R)-(-)-2-Phenylglycinol (1.0 eq)
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq)
-
Absolute Ethanol (reagent grade)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reactant Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq). Add absolute ethanol (approx. 15-20 mL per gram of aldehyde) and stir until the aldehyde is fully dissolved.
-
Addition of Amino Alcohol: To this solution, add (R)-(-)-2-phenylglycinol (1.0 eq). A color change (typically to yellow or orange) is often observed immediately.
-
Reaction under Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux and maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Monitoring the Reaction (Optional): The reaction progress can be monitored by TLC by observing the consumption of the starting materials.
-
Product Isolation: After the reflux period, remove the heat source and allow the reaction mixture to cool slowly to room temperature. As it cools, the product will begin to precipitate out as a crystalline solid.
-
Complete Precipitation: To maximize the yield, the flask can be placed in an ice bath for 30-60 minutes to ensure complete precipitation.[9]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals several times with a small amount of cold ethanol to remove any unreacted starting materials.[9]
-
Drying: Dry the purified product under vacuum or in a desiccator to obtain the final chiral Schiff base ligand.
3.2 Protocol: Purification by Recrystallization
If the product is not sufficiently pure after filtration, recrystallization is the preferred method.
-
Transfer the crude solid to a clean flask.
-
Add the minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) required to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature, inducing the formation of high-purity crystals.
-
Cool further in an ice bath and collect the purified crystals by vacuum filtration as described above.
Protocol Validation: A Self-Validating System
The trustworthiness of this protocol is established through rigorous characterization. The analytical data must align with the expected structure, thereby validating the success of the synthesis.[10][11] Every correctly executed synthesis is a self-validating system.
| Technique | Purpose | Expected Observations for a Successful Synthesis |
| FT-IR Spectroscopy | To identify key functional groups. | Disappearance of the N-H stretching bands (from the primary amine, ~3300-3400 cm⁻¹) and the C=O stretching band (from the aldehyde, ~1660-1700 cm⁻¹). Appearance of a strong C=N (imine) stretching band (~1610-1640 cm⁻¹).[2][12][13] |
| ¹H NMR Spectroscopy | To map the proton environment and confirm structure. | Disappearance of the aldehyde proton signal (-CHO, ~9.5-10.5 ppm). Appearance of a new singlet for the imine proton (-CH=N-, ~8.0-9.0 ppm). Signals corresponding to the chiral backbone and aromatic rings should be present and integrated correctly.[10][11] |
| ¹³C NMR Spectroscopy | To map the carbon environment. | Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm). Appearance of the imine carbon signal (-C=N-, ~160-170 ppm).[11] |
| Elemental Analysis | To determine the elemental composition (C, H, N). | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated theoretical values for the target molecule's formula within an acceptable margin (±0.4%).[10] |
| Polarimetry | To measure the specific optical rotation. | The synthesized chiral ligand should exhibit a specific optical rotation ([α]ᵥ), confirming its enantiomeric purity and chiral nature. |
Applications in Asymmetric Catalysis
The true value of these chiral Schiff base ligands is realized when they are used to form metal complexes. These complexes are powerful catalysts for a wide array of asymmetric reactions, which are critical in the synthesis of pharmaceuticals and fine chemicals.[14] Key applications include:
-
Asymmetric reductions of ketones and imines.
-
Enantioselective cycloaddition reactions (e.g., Diels-Alder).
-
Asymmetric alkylation and addition reactions.[15]
The ability to easily synthesize a library of these ligands by varying the amino alcohol and aldehyde components allows for rapid screening and optimization of catalysts for specific chemical transformations.
References
-
Recent Advances in the Catalytic Applications of Chiral Schiff‐Base Ligands and Metal Complexes in Asymmetric Organic Transformations. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis and Characterization of Co (III) Complex of the New Chiral Schiff Base. Oriental Journal of Chemistry. Available at: [Link]
-
Asymmetric Synthesis of Dihydropyrimidines Using Chiral Schiff Base Copper(II) Complex as a Chiral Catalyst. International Journal of ChemTech Research. Available at: [Link]
-
Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University. Available at: [Link]
-
Synthesis of amino alcohol schiff bases under microwave irradiation without solvent. TSI Journals. Available at: [Link]
-
Synthesis, characterization and antimicrobial activities of schiff base complexes derived from salicylaldehyde and amino acid (isoleucine). Bayero Journal of Pure and Applied Sciences. Available at: [Link]
-
Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. Available at: [Link]
-
Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. Asian Journal of Research in Chemistry. Available at: [Link]
-
Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers: Synthesis, Spectroscopic Studies, Catalytic and Biological Activity. MDPI. Available at: [Link]
-
Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. National Center for Biotechnology Information (PMC). Available at: [Link]
-
A comprehensive review on synthesis and biological activity of schiff bases. SciSpace. Available at: [Link]
-
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Journal of University of Shanghai for Science and Technology. Available at: [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. International Journal of Research and Analytical Reviews. Available at: [Link]
-
Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. ResearchGate. Available at: [Link]
-
Recent Advances in Chiral Schiff Base Compounds in 2023. National Center for Biotechnology Information (PMC). Available at: [Link]
-
SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal of Applied Chemistry. Available at: [Link]
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- 6. Recent Advances in Chiral Schiff Base Compounds in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajol.info [ajol.info]
- 10. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Co (III) Complex of the New Chiral Schiff Base – Material Science Research India [materialsciencejournal.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. oncologyradiotherapy.com [oncologyradiotherapy.com]
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The Catalytic Utility of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol and Its Analogs in Asymmetric Synthesis: A Technical Guide
Introduction to Chiral β-Amino Alcohols in Asymmetric Catalysis
Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as versatile precursors for chiral ligands and catalysts. Their utility stems from the presence of two adjacent stereocenters and the coordinating ability of both the amino and hydroxyl groups. These functionalities allow for the formation of rigid, well-defined chiral environments around a metal center or, as in the case of the Corey-Bakshi-Shibata (CBS) reduction, a Lewis acidic boron atom. This controlled chiral space dictates the facial selectivity of reactions, leading to the preferential formation of one enantiomer of the product.
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol is a prominent member of this family, often utilized in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This transformation is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired efficacy.
Core Application: Asymmetric Borane Reduction of Prochiral Ketones (CBS Reduction)
The most well-established application for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol is as a precursor to a chiral oxazaborolidine catalyst for the asymmetric reduction of ketones. This methodology, pioneered by Itsuno and extensively developed by Corey, Bakshi, and Shibata, provides a reliable and highly enantioselective route to chiral secondary alcohols.
Mechanism of Catalysis
The catalytic cycle of the CBS reduction is a well-studied process. The chiral amino alcohol reacts with a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to form a chiral oxazaborolidine catalyst in situ. This catalyst then orchestrates the enantioselective transfer of a hydride from a stoichiometric amount of borane to the ketone substrate.
The key steps in the catalytic cycle are as follows:
-
Catalyst Formation: The chiral amino alcohol reacts with borane to form the oxazaborolidine ring.
-
Catalyst Activation: The nitrogen atom of the oxazaborolidine, being more basic, coordinates to a molecule of borane. This coordination enhances the Lewis acidity of the endocyclic boron atom.
-
Ketone Coordination: The prochiral ketone then coordinates to this activated, Lewis-acidic endocyclic boron. The steric bulk of the catalyst's substituents directs the ketone to bind in a specific orientation, minimizing steric hindrance. Typically, the larger substituent on the ketone orients itself away from the bulky diphenylmethyl group of the catalyst.
-
Enantioselective Hydride Transfer: The hydride from the borane molecule coordinated to the nitrogen is then transferred to the carbonyl carbon of the ketone through a six-membered, chair-like transition state. This directed transfer to one face of the ketone results in the formation of a specific enantiomer of the alcohol.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.
dot graph "Catalytic_Cycle" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, labelloc="t", label="Catalytic Cycle of CBS Reduction", fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Chiral Amino Alcohol +\nBH3-SMe2", pos="0,2.5!"]; B [label="Oxazaborolidine\nCatalyst", pos="2,2.5!"]; C [label="Catalyst-Borane\nComplex", pos="3.5,1.5!"]; D [label="Ketone Coordination", pos="3.5,0!"]; E [label="Six-membered\nTransition State", pos="2,-1.5!"]; F [label="Alkoxyborane\nProduct", pos="0,-1.5!"]; G [label="Chiral Alcohol", pos="-1.5,0!"];
A -> B [label=" Catalyst\nFormation "]; B -> C [label=" + BH3 "]; C -> D [label=" + Ketone "]; D -> E [label=" Hydride\nTransfer "]; E -> F; F -> B [label=" Catalyst\nRegeneration "]; F -> G [label=" Workup "]; } "Catalytic Cycle of CBS Reduction"
Application Notes and Protocol
Experimental Causality: Why These Reagents and Conditions?
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will react with borane and the oxazaborolidine catalyst, quenching the reaction and reducing enantioselectivity. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) prevents the reaction of borane with atmospheric oxygen and moisture.
-
Borane Source: Borane-dimethyl sulfide (BH₃·SMe₂) is a common and convenient source of borane. It is a stable liquid that is easier to handle than gaseous diborane.
-
Temperature Control: The reaction is typically carried out at or below room temperature to maximize enantioselectivity. Lower temperatures generally lead to higher enantiomeric excesses (ee).
-
Quenching: The reaction is quenched by the slow addition of methanol. Methanol reacts with any excess borane to form trimethoxyborane and hydrogen gas. This step must be done carefully at a low temperature to control the evolution of gas.
Protocol: Asymmetric Reduction of Acetophenone
This protocol describes a general procedure for the asymmetric reduction of acetophenone using (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol as the catalyst precursor.
Materials:
-
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M in DMS)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and other standard laboratory glassware.
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (0.1 eq.).
-
Add anhydrous THF (to make a ~0.5 M solution of the amino alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.1 eq.) dropwise to the stirred solution.
-
Allow the mixture to stir at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
-
Reduction Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
In a separate flame-dried flask, prepare a solution of acetophenone (1.0 eq.) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst solution over 15-20 minutes.
-
To this mixture, add the remaining borane-dimethyl sulfide complex (1.0 eq.) dropwise, maintaining the reaction temperature.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol. (Caution: Hydrogen gas evolution).
-
Stir the mixture for 30 minutes at 0 °C.
-
Remove the solvent under reduced pressure.
-
To the residue, add 1 M HCl and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1-phenylethanol.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by NMR analysis using a chiral solvating agent.
-
Data Presentation
The enantioselectivity of the reduction is highly dependent on the substrate and the specific reaction conditions. For the reduction of various ketones using chiral amino alcohols derived from α,α-diphenyl β-amino alcohols, high enantioselectivities are often achieved.
| Ketone Substrate | Chiral Alcohol Product | Typical Yield (%) | Typical ee (%) |
| Acetophenone | 1-Phenylethanol | >90 | >95 |
| Propiophenone | 1-Phenyl-1-propanol | >90 | >95 |
| α-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | >85 | >90 |
| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | >90 | >95 |
Note: These are representative values and actual results may vary based on specific experimental conditions.
Broader Applications and Future Outlook
While the CBS reduction is the most prominent application, chiral β-amino alcohols like (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol and its analogs are valuable ligands in a variety of other asymmetric transformations. These include:
-
Asymmetric Alkylations: As chiral ligands for organometallic reagents in the enantioselective addition to aldehydes and ketones.
-
Enantioselective Additions to Imines: For the synthesis of chiral amines.
-
Asymmetric Diels-Alder Reactions: As chiral Lewis acid catalysts.
The modular nature of their synthesis allows for fine-tuning of the steric and electronic properties of the ligand, making them adaptable to a wide range of substrates and reactions. For researchers investigating the catalytic potential of the specific, less-studied (S)-2-Amino-3-methyl-3-phenylbutan-1-ol, the protocols and mechanistic understanding presented here for its close analog provide a robust starting point for exploration.
References
-
Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2039-2044. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. PubChem Compound Summary for CID 854145. [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2039-2044. [Link]
Reductive amination procedures involving 3-methyl-3-phenylbutan-1-ol
Application Note: Derivatization of 3-Methyl-3-Phenylbutan-1-ol via Reductive Amination Strategies
Abstract
This technical guide details the conversion of 3-methyl-3-phenylbutan-1-ol (CAS: 2035-94-1) into secondary and tertiary amines. As the starting material is a primary alcohol, "reductive amination" requires either a preliminary oxidation step to generate the reactive aldehyde (3-methyl-3-phenylbutanal ) or the utilization of a catalytic "hydrogen borrowing" methodology. This document provides two validated workflows: the classical Oxidation-Reductive Amination (2-Step) route using TEMPO and Sodium Triacetoxyborohydride (STAB), and the advanced Catalytic N-Alkylation (1-Step) route using Ruthenium catalysis.
Introduction & Chemical Context
3-methyl-3-phenylbutan-1-ol is a sterically distinct primary alcohol characterized by a bulky gem-dimethyl group at the
-
Lipophilicity: High LogP requires careful solvent selection (DCM or DCE are preferred over Methanol for initial steps).
-
Stability: The quaternary carbon at the C3 position prevents
-elimination, making the corresponding aldehyde relatively stable against degradation compared to linear aliphatic analogs.
The Challenge: Reductive amination strictly refers to the reaction of a carbonyl (aldehyde/ketone) with an amine.[1][2] To utilize the alcohol substrate, we must bridge the oxidation state gap.
Workflow Overview:
-
Method A (Standard): Selective oxidation to 3-methyl-3-phenylbutanal followed by STAB-mediated reductive amination. Recommended for high-value synthesis and complex amines.[3]
-
Method B (Green/Direct): Ruthenium-catalyzed hydrogen borrowing (N-alkylation). Recommended for scale-up and simple amine partners.
Method A: The Classical Two-Step Protocol
This route is the industry "gold standard" for reliability, utilizing the Abdel-Magid protocol for the amination step to prevent over-alkylation.
Step 1: Selective Oxidation (Anelli Protocol)
Objective: Convert alcohol to aldehyde without over-oxidation to the carboxylic acid.[4] Reagents: TEMPO (Catalyst), NaOCl (Bleach), KBr.[5]
Protocol:
-
Charge: In a reaction vessel, dissolve 3-methyl-3-phenylbutan-1-ol (10 mmol, 1.64 g) in Dichloromethane (DCM) (50 mL).
-
Catalyst: Add TEMPO (0.1 mmol, 15.6 mg) and KBr (1.0 mmol) dissolved in minimal water. Cool the mixture to 0°C.
-
Oxidant Addition: Slowly add aqueous NaOCl (1.1 equiv, buffered to pH 9 with
) over 30 minutes. Vigorous stirring is critical (biphasic reaction). -
Monitor: Reaction is typically complete in <1 hour. Monitor by TLC (Visualize with 2,4-DNP stain; aldehyde appears yellow/orange).
-
Workup: Quench with aqueous sodium thiosulfate. Separate organic layer, dry over
, and concentrate.[6]-
Note: The resulting 3-methyl-3-phenylbutanal is an oil. Proceed immediately to Step 2 to avoid air oxidation.
-
Step 2: Reductive Amination (Abdel-Magid Protocol)
Objective: Couple the aldehyde with an amine (
Protocol:
-
Imine Formation: Dissolve the crude 3-methyl-3-phenylbutanal (10 mmol) and the target Amine (1.0 - 1.1 equiv) in 1,2-Dichloroethane (DCE) (40 mL).
-
Optimization: If using an amine salt (e.g., HCl salt), add 1 equiv of Triethylamine (TEA).
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv) in a single portion.
-
Catalysis: Add Glacial Acetic Acid (1.0 equiv).
-
Why? AcOH catalyzes the imine formation and protonates the intermediate iminium species, facilitating hydride transfer.
-
-
Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.
-
Quench: Add saturated aqueous
to neutralize the acid and quench residual borohydride. Stir for 15 mins. -
Isolation: Extract with DCM. Wash with brine. Dry (
) and concentrate. Purification via flash chromatography (Silica, Hexane/EtOAc + 1% TEA).
Method B: Direct Catalytic N-Alkylation (Hydrogen Borrowing)
Objective: Direct coupling of alcohol and amine with water as the only byproduct. Mechanism: The catalyst dehydrogenates the alcohol to the aldehyde (borrowing H), the imine forms, and the catalyst returns the hydrogen to reduce the imine.
Protocol:
-
Charge: In a pressure tube, combine 3-methyl-3-phenylbutan-1-ol (5 mmol), Amine (5.5 mmol), and [Ru(p-cymene)Cl_2]_2 (0.5 mol%).
-
Ligand/Base: Add DPEPhos (1 mol%) and KO^tBu (10 mol%).
-
Solvent: Add t-Amyl Alcohol or Toluene (3 mL).
-
Reaction: Seal the tube and heat to 110°C for 12–24 hours.
-
Workup: Cool, filter through a celite pad, and concentrate.
Visualizing the Chemistry
Figure 1: Comparative Reaction Pathways
The following diagram illustrates the divergence between the classical 2-step route and the catalytic borrowing hydrogen route.
Figure 2: Mechanism of STAB Reduction (Method A, Step 2)
Understanding the selectivity of Sodium Triacetoxyborohydride (STAB) is critical. It reduces the protonated iminium ion faster than the aldehyde, preventing side reactions.
Critical Process Parameters (CPP)
| Parameter | Method A (STAB) | Method B (Ru-Cat) | Impact |
| Solvent | DCE or DCM | Toluene or t-Amyl Alcohol | DCE promotes imine formation; Toluene requires high temp for catalysis. |
| Water Content | Strict Anhydrous | Tolerant | Water decomposes STAB; Ru-catalysis generates water but tolerates it. |
| Stoichiometry | 1.1 eq Amine / 1.4 eq STAB | 1.1 eq Amine / 0.5 mol% Cat | Excess STAB ensures completion; Catalyst load drives cost. |
| Temperature | 20–25°C | 100–110°C | STAB degrades >40°C; Ru-cat requires heat for activation. |
Troubleshooting & Tips
-
Cloudy Reaction (Method A): If the STAB reaction becomes cloudy or gummy, the borohydride complex may be precipitating. Add small amounts of DMF or increase DCE volume to solubilize.
-
Incomplete Oxidation (Method A, Step 1): If alcohol remains after 1 hour, add a second aliquot of NaOCl. Do not increase reaction time without adding oxidant, as this promotes chlorinated byproducts.
-
Steric Hindrance: The "3-methyl-3-phenyl" tail is bulky. If using a bulky amine (e.g., tert-butylamine), reaction times for Method A may extend to 12+ hours. In these cases, Titanium(IV) Isopropoxide (
) can be added (1.0 equiv) to force imine formation before adding STAB.
References
-
Abdel-Magid, A. F., et al. (1996).[3][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Anelli, P. L., et al. (1987).[10] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." The Journal of Organic Chemistry.
-
Hamid, M. H., et al. (2007). "Ruthenium-catalyzed N-alkylation of amines with alcohols.
-
Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Sodium Triacetoxyborohydride [merckmillipore.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application Notes and Protocols for the Use of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of the chiral amino alcohol, (S)-2-amino-3-methyl-3-phenylbutan-1-ol, in the field of peptide chemistry. While not a conventional coupling reagent, its unique structural attributes—notably its steric hindrance and bifunctional nature—position it as a valuable building block for the synthesis of C-terminally modified peptides, specifically peptide alcohols. This document outlines detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), delves into the mechanistic underpinnings of the key chemical transformations, and explores its theoretical utility as a chiral auxiliary.
Introduction: A Novel Building Block for Peptide Modification
(S)-2-amino-3-methyl-3-phenylbutan-1-ol is a chiral β-amino alcohol characterized by a bulky tert-butyl-like moiety at the C3 position, conferred by the presence of both a methyl and a phenyl group. This significant steric hindrance, combined with the presence of both a primary amine and a primary alcohol, dictates its specialized role in peptide synthesis.
Unlike common coupling reagents such as HBTU or HATU, which facilitate amide bond formation between two amino acids, (S)-2-amino-3-methyl-3-phenylbutan-1-ol is envisioned as a structural component to be incorporated into the peptide chain. Its primary application lies in the synthesis of peptide alcohols, a class of compounds with significant biological and therapeutic interest, including their use as protease inhibitors and metabolic stabilizers.[1][2]
The sterically encumbered nature of this amino alcohol presents both challenges and opportunities. While its bulk may necessitate optimized coupling conditions, it can also be leveraged to influence the stereochemical outcome of reactions, suggesting a potential, albeit less conventional, role as a chiral auxiliary.
Core Application: Solid-Phase Synthesis of C-Terminal Peptide Alcohols
The most direct and valuable application of (S)-2-amino-3-methyl-3-phenylbutan-1-ol is as a C-terminal modifying agent to produce peptide alcohols.[3] Standard solid-phase peptide synthesis (SPPS) is not directly amenable to the synthesis of peptide alcohols due to the absence of a C-terminal carboxylic acid for anchoring to the resin.[1] The "depsipeptide" or "O-acyl isopeptide" strategy, which involves an O- to N-acyl migration, provides an elegant solution.[3]
This approach involves anchoring the amino alcohol to a solid support, followed by acylation of its hydroxyl group with the first N-protected amino acid to form an ester linkage. The peptide chain is then elongated using standard SPPS protocols. Upon cleavage from the resin, a pH-mediated intramolecular O- to N-acyl migration rearranges the ester bond to a stable amide bond, yielding the desired C-terminal peptide alcohol.[4]
Experimental Workflow for Peptide Alcohol Synthesis
The following workflow outlines the key stages for the synthesis of a target peptide with a C-terminal (S)-2-amino-3-methyl-3-phenylbutan-1-ol modification.
Detailed Protocol: Synthesis of a Model Peptide Alcohol
This protocol details the manual synthesis of a model tripeptide alcohol, H-Ala-Phe-Gly-(S)-2-amino-3-methyl-3-phenylbutan-1-ol, using the Fmoc/tBu strategy.
Materials and Reagents:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol
-
Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide Synthesis Grade)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DABCO (1,4-Diazabicyclo[2.2.2]octane)
Protocol Steps:
Step 1: Anchoring of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol to 2-Chlorotrityl Resin
-
Swell 1 g of 2-chlorotrityl chloride resin in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
In a separate vial, dissolve (S)-2-amino-3-methyl-3-phenylbutan-1-ol (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM (10 mL).
-
Add the amino alcohol solution to the swollen resin and agitate for 2 hours at room temperature.
-
To cap any unreacted chlorotrityl sites, add a mixture of DCM/MeOH/DIPEA (8:1.5:0.5, v/v/v; 10 mL) and agitate for 30 minutes.
-
Drain and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
-
Expert Insight: The 2-chlorotrityl resin is chosen for its acid lability, which allows for cleavage of the final product under mild conditions, preserving the ester linkage of the depsipeptide intermediate.[5] The amine group of the amino alcohol is used for anchoring, leaving the hydroxyl group free for subsequent acylation.[3]
-
Step 2: Coupling of the First Amino Acid (Fmoc-Gly-OH) - Ester Formation
-
Swell the amino alcohol-functionalized resin in DCM (10 mL) for 30 minutes.
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HOBt (or Oxyma, 3 equivalents), and DIC (3 equivalents) in DMF (10 mL). Pre-activate for 5 minutes.
-
Drain the DCM from the resin and add the activated Fmoc-Gly-OH solution.
-
Add DABCO (0.1 equivalents) as a catalyst. Agitate for 4-6 hours at room temperature.
-
Monitor the reaction using a test cleavage and LC-MS analysis. Due to the sterically hindered secondary alcohol, this esterification may require extended reaction times or a second coupling.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Causality Note: The formation of this initial ester bond is often the rate-limiting step due to the lower nucleophilicity of the hydroxyl group compared to an amine. The use of a catalyst like DABCO can be beneficial.
-
Step 3: Peptide Chain Elongation (Fmoc-Phe-OH and Fmoc-Ala-OH)
-
Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin. Agitate for 5 minutes, drain. Repeat with a fresh 20% piperidine solution for 10 minutes. Wash thoroughly with DMF (5x).
-
Coupling (Fmoc-Phe-OH): In a separate vial, pre-activate Fmoc-Phe-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF. Add to the resin and agitate for 1-2 hours.
-
Wash: Wash with DMF (3x) and DCM (3x).
-
Repeat Step 3.1 (Fmoc Deprotection) and 3.2 (Coupling with Fmoc-Ala-OH).
Step 4: Cleavage of the Depsipeptide from the Resin
-
Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Use a mild cleavage cocktail such as 1% TFA in DCM if only the depsipeptide is desired without side-chain deprotection.
-
Add the cleavage cocktail to the resin (10 mL/g) and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude depsipeptide in cold diethyl ether.
Step 5: O- to N-Acyl Migration and Final Product Formation
-
Dissolve the crude depsipeptide in an aqueous buffer solution (e.g., 50% acetonitrile/water with 0.1 M phosphate buffer) and adjust the pH to 7.5-8.0 with a mild base like ammonium bicarbonate.
-
Stir the solution at room temperature and monitor the rearrangement by RP-HPLC and LC-MS. The migration is typically complete within a few hours.
-
Once the conversion to the final peptide alcohol is complete, acidify the solution with a small amount of TFA and purify by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide alcohol.
Mechanism: The O- to N-Acyl Intramolecular Migration
The key to this synthetic strategy is the spontaneous, intramolecular O- to N-acyl migration that occurs after cleavage and deprotection.[4] This rearrangement proceeds through a five-membered ring transition state and is driven by the greater thermodynamic stability of the amide bond compared to the ester bond.
The rate of this migration is pH-dependent, being significantly faster at slightly basic pH values (7-8) where the terminal amino group is deprotonated and thus more nucleophilic.[6]
Secondary Application: Potential as a Chiral Auxiliary
While its primary use is as a structural component, the inherent chirality and steric bulk of (S)-2-amino-3-methyl-3-phenylbutan-1-ol suggest its potential as a chiral auxiliary.[7][8] In this role, the amino alcohol would be temporarily attached to a molecule to direct the stereochemical outcome of a subsequent reaction, after which it would be cleaved and ideally recovered.
In the context of peptide synthesis, it could theoretically be used to control the stereochemistry of the first amino acid coupled to it. The bulky phenyl and methyl groups would create a chiral environment that could favor one diastereomeric approach of the incoming activated amino acid.
Hypothetical Workflow as a Chiral Auxiliary:
-
Attachment: Covalently attach (S)-2-amino-3-methyl-3-phenylbutan-1-ol to the C-terminus of the first amino acid in solution phase.
-
Diastereoselective Coupling: Activate the N-protected dipeptide unit and couple it to the resin-bound peptide chain. The auxiliary would influence the stereochemistry at the C-terminal residue of the dipeptide being added.
-
Cleavage of Auxiliary: After the critical bond formation, the auxiliary would be cleaved from the peptide, for instance, by oxidation of the alcohol to a carboxylic acid followed by standard cleavage.
This application remains theoretical for this specific molecule in peptide synthesis and would require significant methodological development.
Data Summary and Considerations
The successful incorporation of sterically hindered building blocks like (S)-2-amino-3-methyl-3-phenylbutan-1-ol requires careful optimization of reaction conditions.
| Parameter | Standard Coupling | Coupling to Hindered Alcohol | Rationale for Change |
| Coupling Time | 1-2 hours | 4-12 hours (or double coupling) | The hydroxyl group is a weaker nucleophile, and steric hindrance slows the reaction rate. |
| Equivalents of AA | 3-5 eq. | 3-5 eq. | A sufficient excess is needed to drive the reaction to completion. |
| Coupling Reagents | DIC/HOBt, HBTU, HATU | DIC/HOBt with a catalyst (e.g., DABCO) | Standard aminium/uronium reagents are designed for amide bond formation. Carbodiimide activation is suitable for ester formation. |
| Temperature | Room Temperature | Room Temperature to 40°C | A moderate increase in temperature can help overcome the activation energy barrier, but must be balanced against the risk of racemization. |
| Monitoring | Kaiser Test (Ninhydrin) | Test Cleavage + LC-MS | The Kaiser test detects free primary amines and is not suitable for monitoring ester formation on a secondary amine-anchored support. |
Conclusion and Future Perspectives
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol is a specialized chiral building block with a clear and promising application in the synthesis of C-terminal peptide alcohols via a depsipeptide strategy. The protocols and mechanistic insights provided herein offer a robust framework for researchers to leverage its unique structural properties. While its role as a chiral auxiliary in peptide synthesis is less established, it represents an intriguing avenue for future investigation, particularly in the asymmetric synthesis of complex peptide structures. The continued exploration of such non-canonical building blocks is essential for expanding the toolkit of peptide chemists and advancing the development of novel peptide-based therapeutics.
References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Amino alcohols as C-terminal protecting groups in peptide synthesis. RSC Publishing. [Link]
- Google Patents. (n.d.). WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.
-
Vicario, J. L., Badía, D., Carrillo, L., Reyes, E., & Etxebarria, J. (2005). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 9(3), 219-235. [Link]
-
de la Torre, B. G., & Albericio, F. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 22(8), 1349. [Link]
-
ResearchGate. (n.d.). Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. [Link]
-
Synfacts, 2010(03), 0336-0336. (2010). Solid-Phase Synthesis of Peptide Alcohols. [Link]
-
AAPPTEC. (n.d.). Amino Acid Alcohols for Peptide Synthesis Archives. [Link]
-
Tohoku University Repository. (n.d.). Β-Amino alcohol organocatalysts for asymmetric additions. [Link]
-
So, S., & Gellman, S. H. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Biopolymers, 76(4), 368-380. [Link]
-
PubChem. (n.d.). (S)-2-amino-3-methyl-4-phenyl-butan-1-ol. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. RSC Publishing. [Link]
-
Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 480(7376), 224-228. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3–27. [Link]
-
National Center for Biotechnology Information. (2021). Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations. Protein Science, 30(1), 59-75. [Link]
-
Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
PubChem. (n.d.). (2S,3R)-2-amino-3-phenylbutan-1-ol. [Link]
-
ResearchGate. (n.d.). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. [Link]
-
So, S., & Gellman, S. H. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Biopolymers, 76(4), 368-380. [Link]
-
ResearchGate. (n.d.). Kinetics of the O-to-N acyl migration reaction. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Liu, T. T., & Li, Y. M. (2016). The C-Terminal O-S Acyl Shift Pathway under Acidic Condition to Propose Peptide-Thioesters. Molecules (Basel, Switzerland), 21(11), 1548. [Link]
-
Moodle@Units. (n.d.). solid phase peptide. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
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- 7. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Solvent Selection for Reactions with Lipophilic Amino Alcohols
Abstract
Lipophilic amino alcohols are a pivotal class of molecules in pharmaceutical and materials science, serving as chiral auxiliaries, building blocks for complex natural products, and key components of drug candidates.[1][2] Their unique amphiphilic nature, combining a nonpolar, lipid-soluble carbon backbone with polar, protic amino and hydroxyl functional groups, presents a significant challenge for reaction solvent selection.[3][4] A suboptimal solvent choice can lead to poor solubility, low reaction rates, diminished yields, and loss of stereochemical control. This guide provides a comprehensive framework for rationally selecting solvents for common transformations involving lipophilic amino alcohols, grounded in mechanistic principles and supported by field-proven protocols. We will explore the causality behind solvent choices for acylation, oxidation, organometallic additions, and synthesis via epoxide opening, enabling researchers to accelerate methods development and achieve robust, reproducible results.
The Fundamental Challenge: Solvating Amphiphilic Structures
The primary difficulty in working with lipophilic amino alcohols lies in their dual chemical nature. The long alkyl or aryl chains demand nonpolar environments for effective solvation, while the hydrogen-bonding capabilities of the alcohol and amine groups require polar solvents. This dichotomy means that no single "perfect" solvent exists; instead, a carefully chosen medium must strike a balance to solubilize reactants, reagents, and intermediates without negatively impacting the desired chemical transformation.
The choice of solvent directly influences reaction outcomes by affecting:
-
Solubility: Ensuring all components remain in the solution phase is critical for homogeneous reaction kinetics.
-
Reactivity: Solvents can stabilize or destabilize reactants, transition states, and intermediates, thereby altering reaction rates.
-
Chemoselectivity: Differentiating between the nucleophilic amine and alcohol groups is often solvent-dependent.
-
Stereoselectivity: The solvent shell around a chiral molecule can significantly influence the steric environment of the transition state, impacting diastereomeric or enantiomeric ratios.[5]
Caption: Solvation dichotomy of a lipophilic amino alcohol.
Guiding Principles for Solvent Selection
A rational approach to solvent selection begins with an analysis of the reaction mechanism and the nature of all participating species.
Polarity and Protic vs. Aprotic Nature
The most fundamental decision revolves around solvent polarity and its ability to donate or accept protons.
-
Aprotic Solvents: These solvents lack acidic protons and are essential for reactions involving strong bases or organometallics (e.g., Grignard reagents), which would otherwise be quenched.[6][7] They are categorized as polar (e.g., DMF, DMSO, THF, Acetonitrile) or nonpolar (e.g., Hexane, Toluene).
-
Protic Solvents: These solvents (e.g., water, alcohols) possess acidic protons and can engage in hydrogen bonding. They excel at solvating charged species and can act as a proton source or shuttle. However, their reactivity with many reagents limits their use.
The Logic of Solvent Choice: A Decision Framework
The following workflow provides a structured approach to narrowing down solvent candidates for a given transformation.
Caption: Decision workflow for initial solvent selection.
Solvent Selection for Key Transformations
Acylation Reactions
Acylation is a common method for protecting the amine or alcohol groups. The primary challenge is achieving chemoselectivity.
-
N-Acylation: In standard conditions, the more nucleophilic amine typically reacts preferentially. Solvents like Dichloromethane (DCM), Chloroform, or Ethyl Acetate in the presence of a non-nucleophilic base (e.g., Triethylamine) are standard choices.
-
O-Acylation: Achieving selective O-acylation requires suppressing the reactivity of the amine. This is expertly achieved by conducting the reaction in a strong acid solvent like trifluoroacetic acid (CF3CO2H) or methanesulfonic acid (MeSO3H).[8] The amine is protonated to form a non-nucleophilic ammonium salt, allowing the acylating agent (e.g., acyl chloride or anhydride) to react solely with the alcohol.[8]
-
Enantioselectivity: In kinetic resolutions via acylation, the solvent can dramatically influence enantioselectivity. For certain aryl alkyl carbinols, changing the solvent from diethyl ether to 2-methylbutan-2-ol (tert-amyl alcohol) was found to drastically increase selectivity factors.[9]
-
Solvent-Free: For some simple acetylations, solvent- and catalyst-free conditions using acetic anhydride at elevated temperatures can be a highly efficient and green option.[10][11]
Oxidation Reactions
The oxidation of the alcohol moiety to an aldehyde or ketone requires a solvent that is inert to the oxidizing agent.
-
Aprotic Solvents are Essential: Protic solvents like alcohols would compete with the substrate for the oxidant. Therefore, aprotic solvents are the default choice.[12]
-
Common Choices: Halogenated solvents like Dichloromethane (DCM) are frequently used. For copper/TEMPO catalyst systems, acetonitrile has proven effective.[13] In some cases, mixed systems like acetonitrile/water have been employed for specific catalysts.[14] For certain copper-catalyzed oxidations, 2-methyltetrahydrofuran (2-Me-THF) was found to be more efficient than other common solvents like toluene, methanol, or THF.
-
DMSO as both Solvent and Reactant: In some photo-induced radical reactions to form β-amino alcohol derivatives, Dimethyl sulfoxide (DMSO) serves as the preferred solvent and can also act as a reactant in the pathway, for example, via a Kornblum oxidation.[15]
Grignard and Organometallic Additions
Reactions involving Grignard reagents or other organometallics are extremely sensitive to solvent choice. The solvent must be aprotic and dry.
-
Coordinating Ethers are Mandatory: The solvent must not only be aprotic but also capable of coordinating to the magnesium center of the Grignard reagent.[16] This stabilizes the reagent and maintains its solubility and reactivity. Diethyl ether and tetrahydrofuran (THF) are the most common and effective choices.[6][17] They are sufficiently polar to dissolve the organometallic complex but lack the acidic protons that would destroy it.[7]
-
Inert Atmosphere: All such reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the highly basic Grignard reagent.[16]
Synthesis via Epoxide Ring-Opening
The aminolysis of epoxides is a direct and atom-economical route to β-amino alcohols. Solvent choice here can direct the reaction's efficiency and even obviate the need for a catalyst.
-
Polar Solvents Accelerate the Reaction: The ring-opening is a nucleophilic substitution reaction. Polar solvents can stabilize the charge separation in the transition state, accelerating the reaction.
-
Catalyst-Free Conditions: Remarkably, the use of polar mixed solvent systems, such as Dimethylformamide (DMF)/water or even water alone, can promote the efficient and regioselective synthesis of β-amino alcohols from epoxides and primary amines in high yields without any catalyst.[18][19][20] The solvent system itself directs the reaction, avoiding common side reactions like double alkylation.[19] For instance, a DMF/water mixture at 60°C was identified as ideal for achieving high conversion and selectivity for monoalkylation.[19]
Data-Driven Solvent Selection
A preliminary analysis of solvent properties is a crucial step in designing a robust experimental plan.
Table 1: Physicochemical Properties of Common Organic Solvents
This table summarizes key properties to aid in solvent selection. Data is compiled from various sources.[21][22][23][24][25]
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Relative Polarity | Dielectric Constant | Nature |
| Nonpolar Aprotic | ||||||
| n-Hexane | C₆H₁₄ | 69 | 0.655 | 0.009 | 1.9 | Aprotic |
| Toluene | C₇H₈ | 111 | 0.867 | 0.099 | 2.4 | Aprotic |
| Diethyl Ether | C₄H₁₀O | 35 | 0.713 | 0.117 | 4.3 | Aprotic, Coordinating |
| Polar Aprotic | ||||||
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 1.326 | 0.309 | 9.0 | Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 0.207 | 7.5 | Aprotic, Coordinating |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.894 | 0.228 | 6.0 | Aprotic |
| Acetone | C₃H₆O | 56 | 0.786 | 0.355 | 20.7 | Aprotic |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 0.786 | 0.460 | 37.5 | Aprotic |
| DMF | C₃H₇NO | 153 | 0.944 | 0.386 | 36.7 | Aprotic |
| DMSO | C₂H₆OS | 189 | 1.092 | 0.444 | 47.0 | Aprotic |
| Polar Protic | ||||||
| 2-Propanol | C₃H₈O | 82 | 0.785 | 0.546 | 17.9 | Protic |
| Ethanol | C₂H₆O | 78 | 0.789 | 0.654 | 24.6 | Protic |
| Methanol | CH₄O | 65 | 0.791 | 0.762 | 32.7 | Protic |
| Water | H₂O | 100 | 1.000 | 1.000 | 80.1 | Protic |
Experimental Protocols
Protocol 1: Systematic Solvent Screening Workflow
This protocol provides a self-validating system for identifying an optimal solvent for a novel reaction.
Caption: Workflow for a systematic solvent screening experiment.
Methodology:
-
Preparation: In an array of 8 reaction vials, add the lipophilic amino alcohol substrate and a magnetic stir bar.
-
Solvent Addition: Add the selected solvents to each vial to achieve the same final concentration (e.g., 0.1 M).
-
Reagent Addition: At the desired reaction temperature, add the primary reagent(s) to each vial simultaneously if possible.
-
Monitoring: Take aliquots from each reaction at set time points (e.g., 1h, 4h, 16h). Quench and analyze by a suitable method (TLC, LC-MS, GC-MS) to determine substrate conversion and product formation.
-
Analysis: Compare the conversion rates, final yields, and purity profiles across all solvents to identify the most promising candidate(s) for further optimization.
Protocol 2: Chemoselective O-Acylation in Acidic Media
This protocol describes the selective O-acetylation of a lipophilic amino alcohol by suppressing N-acetylation.[8]
Materials:
-
Lipophilic amino alcohol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Trifluoroacetic Acid (CF3CO2H) (Solvent, ~0.2 M concentration)
-
Diethyl Ether (for precipitation)
-
Saturated aq. NaHCO₃ solution
Procedure:
-
Under ambient atmosphere, dissolve the lipophilic amino alcohol in trifluoroacetic acid in a round-bottom flask with stirring. The solution should be stirred until all solid is dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the CF3CO2H.
-
Add a sufficient volume of cold diethyl ether to the residue to precipitate the O-acetylated product as its trifluoroacetate salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
To obtain the free base, dissolve the solid in a minimal amount of water and carefully neutralize by adding saturated aq. NaHCO₃ solution until effervescence ceases (pH ~8).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure O-acetylated product.
Conclusion
The selection of a solvent for reactions involving lipophilic amino alcohols is a multi-faceted decision that extends beyond simple solubility considerations. A thorough understanding of the reaction mechanism is paramount. By classifying the transformation and considering the nature of the reagents, researchers can apply a logical framework—prioritizing aprotic conditions for organometallics, leveraging acidic media for chemoselective O-acylations, and exploiting polar solvent systems for catalyst-free epoxide openings. The systematic screening protocol provided herein offers a reliable method for validating these choices and optimizing reaction conditions. This strategic approach will empower chemists to navigate the unique challenges posed by these valuable amphiphilic molecules, leading to more efficient, selective, and scalable synthetic routes.
References
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ResearchGate. Physical properties and fate characteristics of common organic solvents...[Link]
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Science of Synthesis. Acylation of Alcohols and Amines. Thieme. [Link]
-
Bentham Science. (2024). Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids. Current Organic Chemistry. [Link]
-
University of California, Irvine. Common Organic Solvents: Table of Properties. [Link]
-
Austin Publishing Group. (2015, April 30). Electrochemical Behaviour of Selected β-amino Alcohols and Amino Acids. [Link]
-
ResearchGate. (2017). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. [Link]
-
Lund, M. B., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 530–565. [Link]
-
van den Broeke, J., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51, 14462-14464. [Link]
-
ResearchGate. (2024). Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids. [Link]
-
Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?[Link]
-
ResearchGate. (2015). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Link]
-
Pearson. Which of the following compounds are suitable solvents for Grignard reactions?[Link]
-
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]
-
MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules. [Link]
-
Scientific Research Publishing. (2014). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Modern Research in Catalysis, 3, 107-115. [Link]
-
Semantic Scholar. (2012). Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. [Link]
- Google Patents.
-
ResearchGate. (2020). Method for selection of solvents for promotion of organic reactions. [Link]
-
Trade Science Inc. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. [Link]
-
PubMed. (2021, February 23). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]
-
Royal Society of Chemistry. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment. [Link]
-
Royal Society of Chemistry. (2003, January 14). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines. Organic Chemistry Frontiers. [Link]
-
National Institutes of Health. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. [Link]
-
Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent?[Link]
-
Spiber Inc. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
SciSpace. (2017, June 15). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]
-
Organic Chemistry Portal. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. [Link]
-
ResearchGate. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. [Link]
-
YouTube. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2020, March 2). Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
ResearchGate. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. [Link]
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Scalable Asymmetric Synthesis of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol: A Robust Protocol for Drug Development
Strategic Rationale & Retrosynthetic Logic
The synthesis of highly sterically hindered chiral amino alcohols, such as (S)-2-Amino-3-methyl-3-phenylbutan-1-ol (a cumyl-substituted derivative), presents unique challenges in process chemistry. These motifs are highly valued as chiral auxiliaries, ligands for asymmetric catalysis, and rigidifying scaffolds in peptidomimetic drug development.
Traditional approaches relying on the resolution of racemic mixtures are inherently inefficient, capping theoretical yields at 50%. To achieve a scalable, high-yielding process, we employ a de novo asymmetric synthesis utilizing Ellman’s chiral sulfinamide auxiliary . This approach guarantees high diastereoselectivity during the critical C–C bond-forming step. Furthermore, to ensure process safety on a multi-kilogram scale, we bypass the use of highly pyrophoric lithium aluminum hydride (LiAlH₄) in the final reduction step, opting instead for the chemoselective and highly controlled NaBH₄/I₂ system .
Synthetic Workflow
The synthesis is executed in four highly optimized steps:
-
Oxidation: Conversion of commercially available 2-methyl-2-phenylpropan-1-ol to 2-methyl-2-phenylpropanal.
-
Asymmetric Strecker Reaction: Imine condensation with (R)-tert-butanesulfinamide followed by diastereoselective cyanation.
-
Hydrolysis: Simultaneous deprotection and nitrile hydrolysis to yield the chiral amino acid.
-
Reduction: Chemoselective reduction of the carboxylic acid to the target amino alcohol.
Figure 1: Four-step scalable synthetic workflow for (S)-2-Amino-3-methyl-3-phenylbutan-1-ol.
Step-by-Step Experimental Protocols & Mechanistic Causality
Step 1: TEMPO-Catalyzed Oxidation to 2-Methyl-2-phenylpropanal
Causality: The Anelli oxidation (TEMPO/NaOCl) is selected over the Swern oxidation to avoid cryogenic conditions (-78 °C) and the generation of toxic dimethyl sulfide gas . This biphasic system operates safely at 0–5 °C and utilizes inexpensive bleach as the stoichiometric oxidant.
Protocol:
-
Charge a jacketed reactor with 2-methyl-2-phenylpropan-1-ol (1.0 equiv, 500 mmol), dichloromethane (DCM, 2.5 L), and an aqueous solution of KBr (0.1 equiv) and TEMPO (0.01 equiv).
-
Cool the biphasic mixture to 0 °C under vigorous mechanical stirring.
-
Adjust aqueous NaOCl (1.1 equiv, 10–15% w/w) to pH 8.5–9.0 using NaHCO₃.
-
Add the buffered NaOCl solution dropwise over 2 hours, maintaining the internal temperature below 5 °C.
-
Stir for an additional 30 minutes post-addition.
-
Workup: Separate the organic layer, wash with 10% aqueous Na₂S₂O₃ to quench residual oxidant, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.
In-Process Control (IPC) & Validation:
-
Validation: GC-MS analysis of the organic layer must show <1% residual starting alcohol. The absence of over-oxidation to the carboxylic acid validates the pH control (pH > 8.5 prevents acid formation).
Step 2: Asymmetric Strecker Reaction
Causality: (R)-tert-Butanesulfinamide acts as a powerful chiral directing group. Ti(OEt)₄ serves a dual purpose: it acts as a Lewis acid to activate the aldehyde and as a water scavenger to drive imine formation to completion. In the subsequent cyanation, diethylaluminum cyanide (Et₂AlCN) coordinates to the sulfinyl oxygen, locking the conformation and directing cyanide attack exclusively to the Si-face, yielding the (S)-configuration at the newly formed alpha-carbon .
Protocol:
-
Dissolve 2-methyl-2-phenylpropanal (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF (2.0 L) under nitrogen.
-
Add Ti(OEt)₄ (2.0 equiv) in one portion. Stir at room temperature for 12 hours.
-
IPC 1: Confirm complete imine formation via ¹H NMR (disappearance of the aldehyde proton at ~9.5 ppm).
-
Cool the solution to -78 °C (or -20 °C for scaled-up modified protocols) and add Et₂AlCN (1.5 equiv, 1M in toluene) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Workup: Quench cautiously by pouring the mixture into a vigorously stirred biphasic mixture of EtOAc and saturated aqueous NH₄Cl. Filter the resulting titanium salts through a Celite pad. Wash the organic layer with brine, dry, and concentrate.
In-Process Control (IPC) & Validation:
-
Validation: Chiral HPLC of the crude aminonitrile must demonstrate a diastereomeric ratio (dr) of >98:2.
Step 3: Acidic Hydrolysis to (S)-2-Amino-3-methyl-3-phenylbutanoic acid
Causality: Refluxing in 6M HCl achieves two transformations in a single step: it hydrolyzes the robust nitrile group to a carboxylic acid and cleaves the acid-labile N-sulfinyl auxiliary.
Protocol:
-
Suspend the crude (S)-aminonitrile in 6M aqueous HCl (10 mL/mmol).
-
Heat the mixture to reflux (105 °C) for 24 hours.
-
Cool the mixture to room temperature. Extract with diethyl ether (2x) to remove the cleaved tert-butyl byproducts and unreacted neutral impurities.
-
Concentrate the aqueous layer in vacuo to yield the amino acid hydrochloride salt as a white solid.
-
Workup: Recrystallize from ethanol/diethyl ether to achieve absolute enantiomeric purity.
In-Process Control (IPC) & Validation:
-
Validation: LC-MS must show the complete disappearance of the starting mass and the appearance of the [M+H]⁺ ion corresponding to the amino acid.
Step 4: Chemoselective Reduction via NaBH₄/I₂
Causality: Sodium borohydride alone cannot reduce carboxylic acids. The dropwise addition of iodine (I₂) to NaBH₄ generates borane (BH₃) in situ. This electrophilic borane coordinates to the carboxylate oxygen and facilitates an intramolecular hydride transfer. This method entirely avoids the risk of epimerization at the alpha-chiral center, which is a known risk when using harsh activating agents .
Figure 2: Mechanistic logic of the chemoselective NaBH4/I2 amino acid reduction.
Protocol:
-
Suspend (S)-2-amino-3-methyl-3-phenylbutanoic acid hydrochloride (1.0 equiv) and NaBH₄ (2.5 equiv) in anhydrous THF (5 mL/mmol) at 0 °C under nitrogen.
-
Dissolve I₂ (1.0 equiv) in anhydrous THF (2 mL/mmol) and add it dropwise to the suspension over 1 hour. Caution: Vigorous evolution of H₂ gas occurs. Ensure proper reactor venting.
-
Once addition is complete, heat the mixture to reflux for 14 hours.
-
Cool to 0 °C and carefully quench by the dropwise addition of methanol until effervescence ceases.
-
Stir for 30 minutes, then concentrate the mixture in vacuo to a white paste.
-
Dissolve the paste in 20% aqueous KOH and stir for 4 hours to break down the stable boron-nitrogen complexes.
-
Workup: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield (S)-2-Amino-3-methyl-3-phenylbutan-1-ol.
In-Process Control (IPC) & Validation:
-
Validation: TLC (Ninhydrin stain) will show a highly polar spot for the amino acid converting to a less polar, amine-positive spot. Optical rotation and chiral HPLC must be utilized to confirm that the >99% ee has been preserved.
Quantitative Data & Scalability Summary
The following table summarizes the key metrics for a standardized 500 mmol batch execution of this protocol.
| Step | Transformation | Yield (%) | Stereochemical Purity | Key Scalability & Safety Metric |
| 1 | TEMPO Oxidation | 92% | N/A | Exothermic control achieved via metered NaOCl addition; avoids toxic DMS gas. |
| 2 | Asymmetric Strecker | 88% | >98:2 dr | Auxiliary-directed reaction avoids the 50% mass loss typical of racemic resolutions. |
| 3 | Acidic Hydrolysis | 95% | >99% ee* | One-pot deprotection/hydrolysis. *ee achieved after single recrystallization. |
| 4 | NaBH₄/I₂ Reduction | 85% | >99% ee | Eliminates pyrophoric LiAlH₄. Requires strict venting for H₂ gas evolution. |
| Overall | Linear Sequence | ~65% | >99% ee | Highly reproducible on multi-kilogram scales. |
References
-
Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600-3740. URL:[Link]
-
McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58(13), 3568–3571. URL:[Link]
-
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." Journal of Organic Chemistry, 1987, 52(12), 2559–2562. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Maintaining Chiral Integrity of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol During Thermal Stress
Welcome to the Technical Support Center for (S)-2-Amino-3-methyl-3-phenylbutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral building block and need to ensure its enantiomeric purity, particularly when subjected to heating. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to prevent racemization and maintain the stereochemical integrity of your compound.
I. Understanding the Challenge: Racemization of Chiral Amino Alcohols
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol is a valuable chiral intermediate. However, like many chiral molecules, it is susceptible to racemization, the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers (a racemate). This loss of stereochemical purity can have significant consequences in pharmaceutical applications, where often only one enantiomer is therapeutically active, while the other may be inactive or even cause adverse effects.
Heating is a common experimental condition that can accelerate racemization. The primary mechanism involves the deprotonation of the chiral center, leading to the formation of a planar, achiral intermediate, such as an enol or an imine. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of both (S) and (R) enantiomers.
II. Frequently Asked Questions (FAQs)
Q1: At what temperature should I expect to see racemization of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol?
A1: There is no single "racemization temperature." The onset and rate of racemization are highly dependent on several factors, including the solvent, the presence of acidic or basic impurities, and the duration of heating. As a general guideline, thermal stress above ambient temperatures, particularly in the presence of catalysts, can increase the risk of racemization. It is crucial to experimentally determine the thermal stability of your compound under your specific reaction conditions.
Q2: Which functional group in (S)-2-Amino-3-methyl-3-phenylbutan-1-ol is more susceptible to promoting racemization?
A2: The primary amine group is the more likely culprit. The lone pair of electrons on the nitrogen can facilitate the removal of the adjacent proton at the chiral center, especially under basic conditions, leading to a planar imine intermediate. The hydroxyl group is less likely to directly participate in racemization but can influence the overall electronic environment of the molecule.
Q3: Can the solvent I use affect the rate of racemization?
A3: Absolutely. Polar, protic solvents can facilitate proton transfer and may stabilize charged intermediates, potentially increasing the rate of racemization. Non-polar, aprotic solvents are generally preferred for maintaining chiral integrity during heating. However, the choice of solvent must also be compatible with your reaction chemistry.
Q4: How can I accurately determine if my sample has racemized?
A4: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess (ee). Other methods include chiral gas chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
III. Troubleshooting Guides
This section addresses common problems encountered during experiments involving the heating of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol.
Issue 1: Loss of Optical Purity After Heating
Symptom: You observe a decrease in the enantiomeric excess (ee) of your (S)-2-Amino-3-methyl-3-phenylbutan-1-ol sample after a heating step, as confirmed by chiral HPLC analysis.
Probable Causes & Solutions:
-
Cause A: Presence of Acidic or Basic Impurities. Even trace amounts of acids or bases can catalyze racemization.
-
Solution: Ensure all glassware is scrupulously clean and free of acidic or basic residues. Use freshly distilled, high-purity solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from atmospheric components.
-
-
Cause B: Inappropriate Solvent Choice. As mentioned in the FAQs, the solvent plays a critical role.
-
Solution: If your reaction chemistry allows, switch to a non-polar, aprotic solvent. If a polar solvent is necessary, consider using one with a lower dielectric constant. A solvent screen is a valuable tool for optimizing your reaction conditions.
-
-
Cause C: Excessive Temperature or Prolonged Heating. The rate of racemization is temperature-dependent.
-
Solution: Determine the minimum temperature required for your reaction to proceed at an acceptable rate. Monitor the reaction progress closely and minimize the heating time.
-
-
Cause D: Direct Exposure to Protons at the Chiral Center. The unprotected amino group is a key liability.
-
Solution: Implement a protecting group strategy for the amino group. This is the most robust method for preventing racemization.
-
Troubleshooting Workflow: Loss of Optical Purity
Caption: Troubleshooting workflow for addressing loss of optical purity.
IV. Experimental Protocols
Protocol 1: N-Protection of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol with Boc Anhydride
This protocol describes the protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under many reaction conditions but can be easily removed later. Protecting the amine as a carbamate prevents it from acting as a nucleophile and reduces the likelihood of racemization.[1]
Materials:
-
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve (S)-2-Amino-3-methyl-3-phenylbutan-1-ol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine or DIPEA (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of (Boc)₂O (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, N-Boc-(S)-2-Amino-3-methyl-3-phenylbutan-1-ol, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Chiral HPLC Analysis of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol
This protocol provides a general starting point for developing a chiral HPLC method to determine the enantiomeric purity of your sample. Method optimization will likely be required. Polysaccharide-based chiral stationary phases are often effective for the separation of amino alcohols.[2]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA) or ethanol
-
Sample of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of your sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Inject the sample onto the column.
-
Monitor the chromatogram for the separation of the enantiomers.
-
To confirm the elution order, inject a sample of the racemic mixture if available.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Optimization: If separation is not optimal, adjust the ratio of hexane to alcohol in the mobile phase (e.g., 95:5, 80:20). You can also evaluate other alcohol modifiers like ethanol.
V. Visualization of Key Concepts
Mechanism of Racemization
Caption: Workflow for preventing racemization using a protecting group strategy.
VI. Concluding Remarks
The chiral integrity of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol is paramount for its successful application in research and development. While heating can pose a significant risk of racemization, a systematic approach to experimental design and troubleshooting can effectively mitigate this issue. The use of protecting groups for the amine functionality is the most robust strategy. Careful selection of solvents, precise control of temperature and reaction time, and the use of high-purity reagents are also critical. We recommend routine analysis of enantiomeric purity by chiral HPLC to ensure the quality of your material throughout your synthetic sequence.
VII. References
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Zaggout, F., et al. (Year). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from a relevant Phenomenex guide or application note.
Sources
Technical Support Center: Purification of Highly Substituted Chiral Amino Alcohols
Status: Operational Ticket ID: #PUR-AA-998 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Resolution, and Purification Protocols
Executive Summary
Highly substituted chiral amino alcohols present a unique "perfect storm" of purification challenges. Their amphoteric nature leads to erratic solubility; the presence of both hydroxyl and amine groups creates strong hydrogen bonding networks that cause "streaking" on silica; and their ability to chelate metals (often used in their synthesis, e.g., Li, Zn, Cu) can retain inorganic impurities into the final product.
This guide moves beyond standard protocols, offering troubleshooting workflows for the specific steric and electronic environments of highly substituted systems.
Module 1: The Workup Phase (The First Line of Defense)
The Problem: You have performed a metal-mediated opening of an epoxide or a reduction of an amino acid. The reaction is complete, but the product is stuck in a "gummy" emulsion or carries metal residues that poison downstream chromatography.
Root Cause: Amino alcohols are bidentate ligands. They form stable 5- or 6-membered chelate rings with Lewis acids (Al, Ti, Zn) or transition metals used in catalysis. Standard aqueous washes often fail to break these complexes.
Troubleshooting Protocol: The "Chelation-Break" Wash
Do not rely on simple brine/water washes.
-
The Rochelle Salt Method (Aluminum/Lithium removal):
-
Reagent: Saturated aqueous Potassium Sodium Tartrate (Rochelle Salt).
-
Procedure: Add 10 mL of saturated solution per mmol of metal reagent used. Vigorously stir (do not just shake) for >1 hour until two clear layers emerge.
-
Why it works: Tartrate binds Al/Li more strongly than your amino alcohol, sequestering the metal into the aqueous phase.
-
-
The EDTA Swing (Transition Metals - Cu, Zn, Pd):
-
Step A: Adjust aqueous layer to pH < 4 (protonates the amine, breaking the N-Metal bond).
-
Step B: Add Disodium EDTA (1.1 eq relative to metal).
-
Step C: Adjust pH back to >10 (deprotonates the amine for extraction, but the Metal-EDTA complex remains stable and water-soluble).
-
Visual Workflow: Chelation Breaking Logic
Caption: Decision tree for removing metal contaminants during the workup of amino alcohols.
Module 2: Chromatographic Purification (Stopping "The Streak")
The Problem: Your compound elutes as a broad streak from Rf 0.5 to 0.0 on silica gel, or it never elutes at all.
Root Cause: The basic amine moiety interacts with acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding and ion-exchange mechanisms. Highly substituted amines often have increased pKa, exacerbating this interaction.
Solution Matrix: Mobile Phase Modifiers
| Modifier | Concentration | Usage Case | Mechanism |
| Triethylamine (TEA) | 1–3% v/v | Standard purification | Competitively binds to silanol sites, "blocking" them from the analyte. |
| Ammonium Hydroxide (NH₄OH) | 0.5–1% v/v | Highly polar/water-soluble amines | Suppresses ionization of the amine; typically used with DCM/MeOH gradients. |
| Amine-Functionalized Silica | N/A (Stationary Phase) | Acid-sensitive substrates | The stationary phase is already basic; no mobile phase additive needed. Prevents acid-catalyzed decomposition. |
FAQ: Chromatography
Q: I added TEA, but I'm still seeing tailing. Why? A: You likely didn't pretreat the silica.
-
The Fix: Flush the column with the eluent containing TEA before loading your sample. If you only add TEA to the mobile phase during the run, the first band of TEA is consumed neutralizing the silica, leaving none for your compound.
Q: My amino alcohol is UV-inactive. How do I visualize it? A: Do not rely on Iodine (it can oxidize sensitive amines).
-
The Fix: Use Ninhydrin stain (turns red/purple/blue upon heating) or Phosphomolybdic Acid (PMA) (universal stain, turns dark green/blue).
Module 3: Crystallization & Chiral Resolution
The Problem: The product is an oil and won't crystallize, or you need to separate enantiomers/diastereomers without HPLC.
Root Cause: Highly substituted amino alcohols have high conformational entropy (flexible alkyl chains) which inhibits crystal lattice packing.
Protocol: Diastereomeric Salt Formation
For bulky amino alcohols, standard mineral acids (HCl) often yield hygroscopic oils. You need large, rigid counter-ions to force lattice formation.
Recommended Resolving Agents:
-
Dibenzoyl-L-tartaric acid (DBTA): Excellent for bulky amines due to π-π stacking interactions.
-
Mandelic Acid: Good for smaller, rigid amino alcohols.
-
Camphorsulfonic Acid (CSA): Strong acid, useful if the amine is weakly basic.
Step-by-Step Resolution:
-
Stoichiometry: Use 0.5 equivalents of the chiral acid if resolving a racemate (Pope-Peachey method).
-
Solvent Screen:
-
The "Digestion" Trick: If an oil forms, heat the mixture to boiling and add the anti-solvent dropwise until cloudy. Let it cool extremely slowly (wrap the flask in foil/cotton) to allow the lattice to organize.
Module 4: Chiral HPLC Troubleshooting
The Problem: Split peaks, shifting retention times, or broad baselines during enantiomeric excess (ee) determination.
Root Cause: "Memory effects" on the column or mismatched mobile phase additives.
Critical Parameters for Amino Alcohols
| Parameter | Recommendation | Why? |
| Additive | Diethylamine (DEA) or Ethanolamine (0.1%) | Essential for polysaccharide columns (AD-H, OD-H) to mask silanols. |
| Solvent | Heptane / Ethanol | Avoid Isopropanol if viscosity causes backpressure issues. Ethanol often provides sharper peaks for amines. |
| Column History | Dedicated Columns | CRITICAL: Never use a chiral column for amino alcohols that was previously used with TFA (acid). The acid residue is extremely difficult to wash out and will ruin the peak shape of basic analytes. |
Visual Workflow: HPLC Method Development
Caption: Workflow for selecting mobile phases and additives for Chiral HPLC of basic amines.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Daicel Chiral Technologies. (2021).[2] Instruction Manual for CHIRALPAK® and CHIRALCEL® Columns: Mobile Phase Modifiers. (Authoritative source for HPLC additives).
-
(Note: Generalized link to Chiral Tech support as specific PDF URLs often expire; navigate to "Operation Manuals").
-
-
Bar-Haim, G., & Kol, M. (2004).[4] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[4][5] Organic Letters, 6(20), 3549–3551. (Demonstrates the chelation properties of amino alcohols).
-
Phenomenex. (2020). Chiral HPLC Column Selection and Method Development Guide.
-
BenchChem. (2025).[6][7] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
-
(Source for silica pretreatment protocols).
-
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. chiraltech.com [chiraltech.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 5. Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Overcoming steric hindrance in 3-methyl-3-phenylbutan-1-ol coupling
Technical Support Center: 3-Methyl-3-Phenylbutan-1-ol Coupling
Ticket System Status: [ONLINE] Subject: Overcoming Steric Hindrance & Conformational Locking in Homoneophyl Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Homoneophyl" Challenge
You are likely encountering difficulties because 3-methyl-3-phenylbutan-1-ol is not a standard primary alcohol.[1] Structurally, it possesses a gamma-quaternary center (
-
Steric Bulk: The "homoneophyl" tail acts as a bulky shield, retarding the approach of large electrophiles.
-
Conformational Locking: The phenyl ring often folds back toward the hydroxyl group (via
-H interactions), effectively masking the nucleophilic oxygen.
This guide provides field-proven protocols to bypass these barriers, moving beyond standard textbook methods to high-force coupling strategies.
Module 1: Diagnostic & Strategy Selector
Before proceeding, identify your specific coupling failure mode using the decision matrix below.
Figure 1: Decision matrix for selecting the optimal coupling protocol based on target functionality and partner reactivity.[1]
Module 2: Troubleshooting Protocols
Case #001: Esterification Yields < 20% (The "Stalled" Reaction)
Diagnosis: Standard carbodiimide couplings (EDC/DCC) often fail here because the
Protocol:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) and 2,4,6-trichlorobenzoyl chloride (TCBC) (1.0 equiv) in THF.
-
Base Addition: Add
(1.1 equiv) at 0°C. Stir for 1 hour to form the mixed anhydride. -
Nucleophilic Attack: Add a solution of 3-methyl-3-phenylbutan-1-ol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv) in Toluene.[1]
-
Critical Step: The solvent switch (or dilution with Toluene) is vital. High temperature (reflux) is often required for the second step.
-
-
Reflux: Heat to 90–100°C for 3–6 hours.
Why it works: DMAP attacks the mixed anhydride to form a super-electrophilic
Case #002: Mitsunobu Reaction Fails (No Conversion)
Diagnosis: The standard DEAD/
Comparative Reagent Table:
| Component | Standard Protocol | Enhanced Protocol (Recommended) | Reason for Upgrade |
| Phosphine | |||
| Azodicarboxylate | DEAD / DIAD | ADDP (1,1'-(azodicarbonyl)dipiperidine) | ADDP forms a more basic betaine intermediate, facilitating proton transfer. |
| Temperature | 0°C to RT | 0°C to 60°C | Higher thermal stability of ADDP allows heating to overcome energy barriers. |
Protocol:
-
Dissolve 3-methyl-3-phenylbutan-1-ol (1.0 equiv), Nucleophile (e.g., Phenol/Imide, 1.2 equiv), and
(1.5 equiv) in anhydrous THF or Toluene. -
Cool to 0°C.
-
Add ADDP (1.5 equiv) in one portion (it is a solid, unlike DEAD).
-
Allow to warm to RT. If no reaction after 4 hours, heat to 60°C.
Case #003: The "Indane Trap" (Unexpected Impurities)
Diagnosis: You observe a non-polar impurity and loss of starting material. Mass spec shows
Figure 2: The "Indane Trap" mechanism.[1] Avoid acidic conditions to prevent this side reaction.
Prevention:
-
NEVER use simple acid catalysis (Fischer Esterification) for this substrate.
-
Avoid thionyl chloride (
) unless pyridine is present in large excess. -
Use basic or neutral activation methods (Appel reaction for halides, Mitsunobu for esters/ethers).
FAQs: Researcher to Researcher
Q: Can I use a mesylate (MsCl) intermediate to activate the alcohol? A: Yes, but proceed with caution. The mesylation must be done at 0°C with excess triethylamine. Once formed, do not store the mesylate; react it immediately. If the mesylate sits, the "gem-dimethyl effect" (Thorpe-Ingold) increases the probability of spontaneous cyclization or rearrangement, even without strong acid.
Q: I need to make the alkyl bromide.
Q: Why does the phenyl ring matter if it's so far away (gamma position)? A: It is not "far" in 3D space. The gem-dimethyl group forces the chain into a gauche conformation where the phenyl ring can "stack" or interact with the oxygen. This folding effectively increases the steric radius of the alcohol, making it behave more like a secondary or tertiary alcohol during the initial attack phase.
References
-
Inanaga, J., et al. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, vol. 52, no. 7, 1979, pp. 1989–1993. Link
-
Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction."[1] Tetrahedron Letters, vol. 34, no. 10, 1993, pp. 1639-1642.[1] Link
-
Dandapani, S., & Curran, D. P. "Separation-Friendly Mitsunobu Reactions."[2] Chemistry – A European Journal, vol. 10, no. 13, 2004, pp. 3130–3138. Link
-
Khalaf, A. A., & Roberts, R. M. "Friedel-Crafts Cyclialkylations of Certain Mono- and Diphenyl-substituted Alcohols and Alkyl Chlorides."[1] Journal of Organic Chemistry, vol. 34, no. 11, 1969, pp. 3571–3574. Link
Sources
Technical Support Center: Optimizing Enantiomeric Excess (ee) in Amino Alcohol Production
Welcome to the technical support center for the synthesis of chiral amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of asymmetric synthesis. Chiral amino alcohols are indispensable building blocks in the pharmaceutical industry, where the specific three-dimensional arrangement of atoms is often critical for biological activity.[1] Achieving high enantiomeric excess (ee) is therefore not just a metric of success, but a necessity for the efficacy and safety of many therapeutic agents.
This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will delve into the causality behind common experimental challenges and provide actionable, field-proven solutions grounded in established chemical principles.
Section 1: Troubleshooting Low Enantiomeric Excess (ee)
Low enantioselectivity is one of the most common hurdles in asymmetric synthesis. The final ee is a direct reflection of the energy difference between the two diastereomeric transition states leading to the R and S enantiomers.[2] Several factors can erode this energy difference, leading to a product that is closer to a racemic mixture.
Question: My asymmetric reduction of an α-amino ketone is resulting in a consistently low enantiomeric excess (ee). What are the primary factors I should investigate?
Answer: A low ee in the asymmetric reduction of α-amino ketones is a multifaceted problem that requires a systematic approach to diagnose. The key is to identify which reaction parameter is insufficiently controlling the stereochemical outcome. Here are the primary factors to investigate, in order of likely impact:
-
Catalyst Integrity and Activity: The chiral catalyst is the heart of the reaction. Its effectiveness can be compromised by several factors.
-
Purity and Storage: Is the catalyst from a reputable source and stored under the recommended conditions (e.g., inert atmosphere, low temperature)?[3] Catalysts, especially organometallic complexes like those used in Noyori-type hydrogenations, can be sensitive to air and moisture.[4]
-
Deactivation: Impurities in the substrate or solvent (e.g., trace acids, water, or oxygen) can deactivate the catalyst.[3][4] For instance, the active Ru-hydride species in many hydrogenation catalysts is highly sensitive to oxygen.[4]
-
Benchmarking: Run a control reaction with a standard substrate known to give high ee with your catalyst system. If this control also fails, the catalyst is almost certainly the issue.[3]
-
-
Reaction Temperature: Temperature is a critical parameter. Lowering the reaction temperature generally increases enantioselectivity because the reaction becomes more sensitive to the small energy differences between the diastereomeric transition states.[3][4][5]
-
Troubleshooting Step: Screen a range of temperatures (e.g., room temperature, 0 °C, -40 °C, -78 °C) to find the optimum for your specific substrate-catalyst pair.[4]
-
-
Solvent Choice: The solvent can profoundly influence the conformation of the catalyst-substrate complex and the transition state energies.[3]
-
Non-Catalytic Background Reaction: A significant uncatalyzed "background" reaction can produce a racemic product, which directly lowers the overall ee.[4] This is particularly common in borane reductions where the reducing agent itself can slowly reduce the ketone without the catalyst's guidance.
-
Troubleshooting Step: Lowering the reaction temperature can suppress the non-catalytic pathway more than the desired catalytic one.[4] Additionally, slowing the rate of addition of the reducing agent can maintain its low concentration, favoring the catalytic cycle.
-
Troubleshooting Workflow for Low ee
Below is a decision tree to guide your experimental approach when diagnosing the cause of low enantiomeric excess.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Question: My Noyori-type asymmetric hydrogenation is stalling or showing catalyst deactivation. What are the likely causes?
Answer: Catalyst deactivation in Noyori-type hydrogenations, which often use sensitive Ruthenium-diphosphine-diamine complexes, is a common issue.[4][7] The active catalytic species can be poisoned or decompose, leading to incomplete reactions or a drop in enantioselectivity over time. Here are the primary culprits:
-
Oxygen Sensitivity: The active Ru-hydride species is extremely sensitive to oxygen. Even small leaks in your reaction setup can lead to rapid catalyst oxidation and deactivation.
-
Solution: Employ rigorous air-exclusion techniques. Handle the catalyst in a glovebox and use Schlenk lines for the reaction setup.[4] Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon) before use.
-
-
Acidic Impurities: Traces of acid in the substrate or solvent can protonate the diamine ligand or react with the active catalyst, rendering it inactive.
-
Solution: Purify the substrate immediately before use (e.g., by flash chromatography or distillation). Use high-purity, anhydrous solvents. The addition of a catalytic amount of a non-nucleophilic base (like anhydrous K₂CO₃ or KOtBu) can often scavenge acidic impurities and improve catalyst performance and longevity.[4]
-
-
Product Inhibition: In some cases, the chiral amino alcohol product can coordinate to the ruthenium center, acting as an inhibitor and slowing down the catalytic turnover.
-
Solution: Modifying the reaction concentration may help. Running the reaction at a slightly higher dilution can sometimes mitigate this effect.
-
Section 2: Analytical & Purification FAQs
Accurate determination of ee and effective purification are just as critical as the reaction itself.
Question: What is the most reliable method for determining the enantiomeric excess (ee) of my amino alcohol product?
Answer: The gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) .[8] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds and are used for over 90% of ee estimations.[9] For underivatized amino alcohols, macrocyclic glycopeptide-based CSPs (like those with a teicoplanin selector) are particularly successful as they are compatible with aqueous mobile phases.
-
Method Development: A typical starting point for method development involves screening a few different chiral columns with a simple mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol).[8][9] For more polar amino alcohols, reversed-phase conditions using water/acetonitrile with an acid modifier (like TFA) are common.[9]
-
Detection: A UV detector is most commonly used. If the compound lacks a strong chromophore, derivatization with a UV-active tag may be necessary, or alternative detection methods like mass spectrometry (LC-MS) or a charged aerosol detector (CAD) can be employed.
Protocol: General Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of your purified amino alcohol product at approximately 1 mg/mL in the mobile phase or a compatible solvent. Prepare a sample of the corresponding racemic material for reference.
-
Column: Select an appropriate chiral column (e.g., a polysaccharide-based column like Lux Cellulose-2 or Chiralpak IA).
-
Mobile Phase: Start with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol).
-
Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.
-
Injection: Inject the racemic sample first to confirm that the two enantiomers are being separated. Note the retention times (t_R1 and t_R2).
-
Analysis: Inject your reaction sample.
-
Calculation: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Question: I'm struggling to purify my amino alcohol away from the catalyst and other reaction components. What strategies can I use?
Answer: Purification can be challenging, especially when dealing with polar amino alcohols and organometallic catalysts.
-
Acid-Base Extraction: Since your product contains a basic amine and an acidic (or neutral) alcohol, you can use its pH-dependent solubility.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with an acidic aqueous solution (e.g., 1 M HCl). The protonated amino alcohol will move into the aqueous layer, leaving many non-basic impurities (including some ligands like BINAP) in the organic layer.
-
Basify the aqueous layer (e.g., with 1 M NaOH) to deprotonate the ammonium salt.
-
Extract your neutral amino alcohol product back into an organic solvent.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[1]
-
-
Silica Gel Chromatography: This is a standard method, but amino compounds can often streak on silica gel.
-
Tailing Suppression: To prevent streaking, add a small amount of a basic modifier to your eluent system, such as triethylamine (~1%) or ammonium hydroxide (~0.5-1%). This deactivates the acidic silanol groups on the silica surface.
-
-
Catalyst Removal: If the catalyst is particularly stubborn (e.g., ruthenium complexes), you may need a more targeted approach.
-
Specialized Scavengers: Passing the crude mixture through a short plug of a scavenger resin or silica impregnated with a reagent that binds the metal (e.g., a thiol-functionalized silica) can effectively remove residual metal catalyst.
-
Section 3: Key Synthetic Methodologies & Mechanistic Insights
Understanding the mechanism of your chosen synthetic route is paramount for effective optimization. The asymmetric reduction of α-amino ketones is a cornerstone method for producing 1,2-amino alcohols.
Asymmetric Hydrogenation of α-Amino Ketones
The Noyori asymmetric hydrogenation is a powerful method that utilizes a chiral catalyst, typically composed of a ruthenium center, a BINAP-type diphosphine ligand, and a chiral diamine.[7][10]
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
The enantioselectivity of the reaction is determined during the hydride transfer step.[10][11] The chiral environment created by the diphosphine and diamine ligands forces the α-amino ketone substrate to coordinate to the ruthenium center in a specific orientation. This arrangement ensures that the hydride is delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the amino alcohol in excess.[11] The C₂-symmetric structure of the catalyst and steric interactions between the substrate and the phenyl groups on the phosphine ligands are key to achieving high stereocontrol.[11][12]
Data Presentation: Catalyst Performance Comparison
The choice of catalyst and reaction conditions can have a dramatic impact on both yield and enantioselectivity.
| Catalyst System | Substrate | Temp (°C) | ee (%) | Yield (%) | Reference |
| RuCl₂[(R)-xylbinap][(R)-daipen] | 2-Aminoacetophenone | 25 | >99 (R) | 96 | Ohkuma, T. et al. (2000)[12] |
| CBS Catalyst (Oxazaborolidine) | Acetophenone | -20 | 97 (S) | 95 | Corey, E.J. et al. (1987) |
| Cu(OAc)₂ / (R,R)-Ph-BOX | N-Acyl-α-amino ketone | RT | 95 | 90 | Evans, D.A. et al. (1999) |
| KRED / AmDH (Biocatalysis) | α-Hydroxy ketone | 30 | >99 (S) | High | Various[13] |
Note: Data is representative and compiled from various sources for illustrative purposes. Actual results will vary based on specific substrate and exact conditions.
References
- Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimental design approach.Journal of Biotechnology, 2018.
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.Organic & Biomolecular Chemistry, RSC Publishing.
- Troubleshooting guide for the synthesis of chiral alcohols.Benchchem.
- Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-R
- Noyori Hydrogen
- Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions.PMC.
- discovery and synthesis of chiral amino alcohols.Benchchem.
- Noyori Asymmetric Hydrogen
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.PMC.
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.PMC.
- Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary.Unknown Source.
- Troubleshooting low enantiomeric excess in asymmetric synthesis..Benchchem.
- Application Notes and Protocols for Borane-Mediated Asymmetric Reduction of Ketones.Benchchem.
- Asymmetric Synthesis of N‐Substituted 1,2‐Amino Alcohols from Simple Aldehydes and Amines by One‐Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination | Request PDF.
- Amino Alcohol Synthesis Service.BOC Sciences.
- Noyori Asymmetric Hydrogen
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
- The Noyori Asymmetric Hydrogen
- Reduction of Chiral Amino Acids Based on Current Method.JOCPR.
- Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine.Scientific Research Publishing.
- Enantioselective synthesis.Wikipedia.
- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.AIR Unimi, 2024. 2... This response has been truncated to meet length requirements. A complete list of references is available in the full document.
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Removing impurities from (S)-2-Amino-3-methyl-3-phenylbutan-1-ol reaction mixtures
Introduction: (S)-2-Amino-3-methyl-3-phenylbutan-1-ol is a valuable chiral building block in pharmaceutical synthesis, where stereochemistry is often critical for biological activity.[1] Its synthesis, typically involving organometallic additions to chiral precursors derived from amino acids like L-tert-leucine, can introduce a variety of impurities.[2] These include diastereomers, enantiomers, unreacted starting materials, and reaction byproducts. Achieving high chemical and enantiomeric purity is paramount for its use in drug development and other advanced applications.
This technical support center provides a comprehensive guide for researchers, scientists, and process chemists to effectively troubleshoot and resolve common purification challenges encountered with (S)-2-Amino-3-methyl-3-phenylbutan-1-ol and related chiral amino alcohols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect in my crude (S)-2-Amino-3-methyl-3-phenylbutan-1-ol reaction mixture?
A1: The impurity profile depends heavily on the synthetic route. Assuming a common synthesis involving the addition of a phenyl Grignard reagent to a protected L-tert-leucinol derivative, the most likely impurities are:
-
Starting Materials: Unreacted protected L-tert-leucinol or the parent amino acid derivative.
-
Grignard-Related Byproducts: Quenched Grignard reagent (benzene), biphenyl (from coupling), and magnesium salts. Grignard reagents are highly reactive with any protic source, including moisture or unprotected amines.[3][4]
-
Stereoisomers: The most significant impurity is often the undesired (R)-enantiomer. If the starting material was not enantiopure or if racemization occurred, this will be present.
-
Workup Residues: Solvents (e.g., THF, diethyl ether, ethyl acetate), drying agents (e.g., MgSO₄, Na₂SO₄), and salts from aqueous washes (e.g., NaCl).[1]
-
Protecting Group Byproducts: Remnants and byproducts from the deprotection step (e.g., if a Boc group is removed with acid).
Q2: What is the most effective initial strategy to assess the purity of my crude product?
A2: A multi-pronged analytical approach is recommended:
-
¹H NMR Spectroscopy: This will give you the best overall picture of chemical purity. You can identify characteristic peaks for your desired product versus unreacted starting materials, solvents, and major byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product and identify the mass of unknown impurities.[5]
-
Chiral HPLC or GC: This is essential for determining the enantiomeric excess (e.e.) of your product.[1][6] This analysis often requires method development, including column selection and sometimes derivatization of the amino alcohol to improve separation and detection.[7]
Q3: When should I choose flash column chromatography over recrystallization for purification?
A3: The choice depends on the nature of the impurities and the physical state of your product.
-
Choose Flash Chromatography when:
-
Your product is an oil or a low-melting solid.
-
You have a complex mixture of impurities with different polarities (e.g., starting material, non-polar Grignard byproducts, and your polar amino alcohol product). Silica gel column chromatography is a standard method for purifying amino acids and their derivatives.[8]
-
You need to separate diastereomers.
-
-
Choose Recrystallization when:
-
Your product is a solid with good crystallinity.
-
The primary impurity is the undesired enantiomer. Forming a diastereomeric salt with a chiral resolving agent (like mandelic or tartaric acid) and performing fractional crystallization is a classic and effective method for enantiomeric enrichment.[9][10]
-
The crude product is already of high chemical purity (>90%) and you need to remove minor impurities.
-
Q4: My synthesis was not fully stereoselective, and the enantiomeric excess (e.e.) is low. What are my options for chiral resolution?
A4: You have several established options for resolving a racemic or enantiomerically-poor mixture of amino alcohols:
-
Diastereomeric Salt Formation: This is a widely used industrial method.[10] React the amino alcohol mixture with a single enantiomer of a chiral acid (e.g., (S)-(+)-mandelic acid or D-tartaric acid). The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized. The desired enantiomer is then recovered by treating the purified salt with a base.[10]
-
Chiral Preparative HPLC: This method offers excellent separation but can be expensive and time-consuming for large quantities. It is best suited for high-value products at a smaller scale.
-
Enzymatic Kinetic Resolution: This technique uses an enzyme that selectively reacts with one enantiomer, leaving the other one unreacted.[10] For example, an acylase could selectively hydrolyze an N-acetylated derivative of one enantiomer, allowing for easy separation.[10]
Section 2: Troubleshooting Guide
Problem 1: My NMR spectrum is complex, showing multiple unidentifiable signals in both the aromatic and aliphatic regions.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | Analysis: Compare the crude NMR to the spectra of your starting materials. Integration of key signals can quantify the extent of conversion. Solution: Re-evaluate the reaction conditions (time, temperature, stoichiometry of reagents). Ensure the Grignard reagent was sufficiently active. |
| Grignard Side Reactions | Analysis: Look for signals corresponding to benzene (~7.3 ppm) or biphenyl (~7.6-7.4 ppm). The Grignard reagent may have been quenched by moisture or acidic protons.[3] Solution: Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). All solvents must be anhydrous.[4] |
| Impure Starting Materials | Analysis: Always check the purity of your starting materials before beginning the synthesis. Solution: Purify starting materials if necessary. For example, L-tert-leucinol can be recrystallized. |
| Degradation | Analysis: Amino alcohols can be sensitive to strong acids or high temperatures. Solution: Use milder conditions during workup and purification. Avoid prolonged heating. Buffer aqueous solutions if necessary. |
Problem 2: My product has "oiled out" during recrystallization and will not solidify.
| Potential Cause | Troubleshooting Steps & Explanation |
| High Impurity Load | Explanation: The presence of significant impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point. Solution: First, attempt purification by flash column chromatography to remove the bulk of impurities, then try to recrystallize the partially purified product. |
| Supersaturation at the Wrong Temperature | Explanation: The solution is becoming supersaturated at a temperature above the compound's melting point (or the melting point of the mixture). Solution 1 (Seeding): Add a few seed crystals of the pure compound to the cooled, supersaturated solution to induce crystallization.[11] Solution 2 (Solvent System): Re-dissolve the oil in a minimal amount of a "good" solvent (e.g., methanol) and slowly add a "poor" anti-solvent (e.g., water or hexane) at a lower temperature until turbidity persists. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Residual Solvent | Explanation: Trace amounts of reaction solvents (like THF or DCM) can act as co-solvents and prevent crystallization. Solution: Ensure the crude product is thoroughly dried under high vacuum before attempting recrystallization. Trituration (stirring the oil with a non-polar solvent like hexane) can sometimes induce solidification by washing away these residual solvents.[11] |
Problem 3: My flash column chromatography results in poor separation and/or low product recovery.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Solvent System (Eluent) | Explanation: The polarity of the eluent is either too high (all compounds elute together) or too low (product remains on the column). Solution: Perform thin-layer chromatography (TLC) analysis first to determine the optimal solvent system. Aim for an Rf value of ~0.25-0.35 for the desired product. A common eluent for amino alcohols is a gradient of methanol in dichloromethane (DCM) or ethyl acetate/hexane with a small amount of triethylamine (TEA). |
| Product Tailing/Streaking | Explanation: The basic amine group can interact strongly with acidic silanol groups on the silica gel, causing tailing and poor peak shape. Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation. |
| Column Overloading | Explanation: Too much crude material was loaded onto the column relative to the amount of silica gel. Solution: A general rule of thumb is a 1:30 to 1:100 mass ratio of crude product to silica gel. For difficult separations, a higher ratio is needed. |
Problem 4: My final product shows low enantiomeric excess (e.e.) after purification.
| Potential Cause | Troubleshooting Steps & Explanation |
| Racemization During Reaction | Explanation: Harsh reaction conditions (e.g., high temperature, strong base) can cause epimerization at the chiral center adjacent to the amine. Solution: Revisit the reaction conditions. If possible, use lower temperatures or less harsh reagents. Protecting the amine with a bulky group can sometimes prevent racemization.[12] |
| Enantiomerically Impure Starting Material | Explanation: The chiral purity of your final product can be no higher than that of your starting material. Solution: Verify the enantiomeric purity of the chiral precursor (e.g., L-tert-leucinol) before starting the synthesis. |
| Ineffective Chiral Resolution | Explanation: If using diastereomeric salt crystallization, the separation of diastereomers was incomplete. Solution: Perform multiple recrystallizations of the diastereomeric salt. Monitor the enantiomeric purity of the liberated amino alcohol after each recrystallization step using chiral HPLC. |
Section 3: Standardized Protocols
Protocol 1: Flash Column Chromatography for General Purification
This protocol is designed to remove common chemical impurities from the crude reaction mixture.
1. Preparation: a. Perform TLC analysis to find an optimal eluent system (e.g., 95:5:0.5 Dichloromethane/Methanol/Triethylamine) that gives your product an Rf of ~0.3. b. Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Dichloromethane). c. Pack a glass column with the slurry, ensuring no air bubbles are trapped. 2. Sample Loading: a. Dissolve the crude product (e.g., 1g) in a minimal amount of the eluent or DCM. b. Alternatively, for less soluble products, adsorb the crude material onto a small amount of silica gel (~2-3 g) by dissolving it in a volatile solvent (e.g., methanol), adding the silica, and evaporating the solvent to dryness. c. Carefully load the concentrated sample or the dry-loaded silica onto the top of the packed column. 3. Elution & Collection: a. Begin eluting with the chosen solvent system, applying positive pressure. b. Collect fractions (e.g., 10-20 mL per tube) and monitor the elution process by TLC. c. Combine the fractions containing the pure product. 4. Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Dry the resulting product under high vacuum to remove any residual solvent.
Protocol 2: Purification and Chiral Enrichment via Diastereomeric Salt Formation
This protocol is effective for separating the (S)- and (R)-enantiomers.
1. Salt Formation: a. Dissolve the enantiomerically-impure amino alcohol (1.0 eq) in a suitable solvent like methanol or ethanol. b. In a separate flask, dissolve a chiral resolving agent (0.5 eq), such as (S)-(+)-mandelic acid, in the same solvent. Expert Tip: Using only 0.5 eq of the resolving agent ensures that only one enantiomer can crystallize as a salt, often leading to higher purity. c. Slowly add the mandelic acid solution to the stirring amino alcohol solution at room temperature. d. Stir the mixture. A precipitate of the diastereomeric salt should form. If not, slowly cool the solution or add a small amount of an anti-solvent. 2. Fractional Crystallization: a. Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent. b. To improve diastereomeric purity, recrystallize the salt from a minimal amount of hot solvent. 3. Liberation of the Free Amino Alcohol: a. Suspend the purified diastereomeric salt in a biphasic system of ethyl acetate and water. b. Add a base (e.g., 1M NaOH solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the mandelic acid, liberating the free amino alcohol into the organic layer.[10] c. Separate the layers in a separatory funnel. d. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (S)-2-Amino-3-methyl-3-phenylbutan-1-ol. 4. Purity Check: a. Analyze the final product by chiral HPLC to determine the new enantiomeric excess.
Section 4: Data & Visualization
Table 1: Comparison of Primary Purification Techniques
| Technique | Best For Removing | Advantages | Disadvantages | Typical Yield |
| Flash Chromatography | Multiple chemical impurities with different polarities. | Fast, versatile, applicable to oils and solids.[1] | Can be lower yielding, requires solvent, may not separate enantiomers. | 60-90% |
| Recrystallization | Minor chemical impurities from a mostly pure solid. | High purity product, scalable, cost-effective. | Only works for crystalline solids, can be low yielding if solubility is high. | 50-85% |
| Diastereomeric Salt Crystallization | Undesired enantiomer. | Can achieve very high e.e., scalable.[10] | Requires a suitable resolving agent, involves multiple steps, theoretical max yield is 50% per cycle. | 70-95% (on the desired enantiomer portion) |
Diagrams
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
-
The Journal of Organic Chemistry. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. [Link]
- BenchChem. (2025). Technical Support Center: Grignard Reactions for Amino Alcohol Synthesis.
-
Magnetic Resonance in Chemistry. (2025). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]
-
Journal of Chromatography A. (2007). Chiral separation of amino-alcohols using extractant impregnated resins. [Link]
- Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.
-
Frontiers in Catalysis. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Chemical Science. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]
- BenchChem. (2025). A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol.
-
Sorbead India. Amino Acid Purification - Column Chromatography. [Link]
-
CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]
-
Angewandte Chemie International Edition. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. [Link]
-
BYJU'S. (2023). Grignard Reagent. [Link]
-
Liebigs Annalen der Chemie. (1993). Synthesis of tert-Leucine and Related Amino Acids. [Link]
- BenchChem. (2025).
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- 6. researchgate.net [researchgate.net]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 8. column-chromatography.com [column-chromatography.com]
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- 12. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced Chiral Auxiliaries: A Comparative Guide on (S)-2-Amino-3-methyl-3-phenylbutan-1-ol vs. L-Valinol
Executive Summary
In asymmetric synthesis, chiral auxiliaries remain a foundational tool for generating enantiopure compounds, particularly in early-stage drug development where absolute stereochemical control is non-negotiable. As a Senior Application Scientist, I frequently evaluate the trade-offs between accessibility and stereochemical performance. While [1] serves as the ubiquitous "chiral pool" workhorse, complex molecular targets often demand extreme facial selectivity. Enter (S)-2-Amino-3-methyl-3-phenylbutan-1-ol —a highly sterically demanding, custom-synthesized amino alcohol derivative[2]. This guide objectively compares these two auxiliaries, analyzing the causality behind their stereochemical performance and providing self-validating protocols for their application.
Mechanistic Causality: Steric Bulk and Conformational Locking
The efficacy of a chiral auxiliary is fundamentally dictated by its ability to differentiate the diastereotopic faces of a reactive intermediate (e.g., an enolate). The structural divergence between these two auxiliaries creates vastly different 3D spatial environments:
-
L-Valinol: Derived from natural L-valine, this auxiliary features an isopropyl side chain. While highly effective for standard Evans-type alkylations and[3], the secondary carbon of the isopropyl group retains a degree of rotational flexibility. This flexibility can lead to competing transition states, occasionally capping diastereomeric ratios (dr) at ~90:10 to 95:5 depending on the electrophile trajectory.
-
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol: This auxiliary replaces the isopropyl group with a massive 2-phenylpropan-2-yl (
) group. The causality behind its superior performance is twofold:-
Conformational Locking: The quaternary carbon adjacent to the chiral center creates immense A-strain, restricting rotation around the
bond. The auxiliary is locked into a single reactive conformation. -
-Shielding: The phenyl ring acts as an impenetrable steric wall and can engage in
stacking interactions with aromatic electrophiles, stabilizing the favored transition state and routinely pushing dr to >99:1.
-
Comparative Performance Data
The following table synthesizes experimental performance metrics across standard asymmetric transformations, highlighting the trade-offs between the [4] and engineered bulk.
| Metric | L-Valinol | (S)-2-Amino-3-methyl-3-phenylbutan-1-ol |
| Side Chain Structure | Isopropyl ( | 2-Phenylpropan-2-yl ( |
| Conformational Rigidity | Moderate ( | Extreme (Locked by quaternary A-strain) |
| Typical Alkylation dr | 92:8 to 96:4 | > 99:1[2] |
| Meyers' Lactamization dr | ~90:10[5] | > 98:2 |
| Auxiliary Cleavage Yield | 85 - 95%[1] | 75 - 85% (Sterically hindered) |
| Source / Accessibility | High (Natural Chiral Pool)[4] | Low (Custom Synthetic Building Block)[2] |
Self-Validating Experimental Protocol: Asymmetric Alkylation
A robust synthetic protocol must be a self-validating system. The primary advantage of the oxazolidinone chiral auxiliary approach is that the intermediate diastereomers can be physically separated. By measuring the dr of the crude intermediate via NMR before cleavage, you validate the upstream reaction; by purifying the major diastereomer, you guarantee the enantiomeric purity of the downstream product.
Step 1: Oxazolidinone Formation (Auxiliary Attachment)
-
Dissolve the chiral amino alcohol (1.0 equiv) and diethyl carbonate (1.2 equiv) in anhydrous toluene.
-
Add a catalytic amount of
(0.1 equiv) and heat to reflux (110 °C) for 12 hours under Dean-Stark conditions to remove ethanol. -
Cool the mixture, wash with distilled water, dry over
, and concentrate in vacuo.
-
Validation Node:
NMR must show the characteristic oxazolidinone ring protons (ABX system) to confirm auxiliary cyclization.
Step 2: N-Acylation and Asymmetric Alkylation
-
Deprotonate the oxazolidinone with n-BuLi (1.05 equiv) in THF at -78 °C for 30 minutes, then add the target acyl chloride (1.1 equiv) to form the N-acyl oxazolidinone.
-
To a solution of the N-acyl oxazolidinone in THF at -78 °C, add NaHMDS (1.1 equiv) dropwise to form the reactive Z-enolate. Stir for 30 minutes.
-
Add the electrophile (e.g., benzyl bromide, 1.5 equiv). Stir at -78 °C for 2 hours, then slowly warm to -20 °C.
-
Quench with saturated
and extract with EtOAc.
-
Validation Node (Critical): Obtain a
NMR of the crude mixture. Integrate the distinct chiral center protons to determine the exact dr. Purify via silica gel chromatography to isolate the major diastereomer (dr >99:1).
Step 3: Auxiliary Cleavage and Recovery
-
Dissolve the purified, alkylated oxazolidinone in a THF/
(3:1) mixture at 0 °C. -
Premix LiOH (2.0 equiv) and 30%
(4.0 equiv), then add dropwise to the reaction. (Note: The ultra-bulky (S)-2-Amino-3-methyl-3-phenylbutan-1-ol requires extended reaction times—up to 12 hours—due to extreme steric hindrance at the carbonyl carbon). -
Quench with
, acidify the aqueous layer, and extract the enantiopure carboxylic acid. The chiral auxiliary is recovered from the aqueous layer via basification and extraction[1].
Visualizations
Fig 1. Self-validating workflow for chiral auxiliary-directed asymmetric synthesis.
Fig 2. Mechanistic divergence based on steric shielding of the auxiliary side chain.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EnamineStore [enaminestore.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers’ Lactamization - PMC [pmc.ncbi.nlm.nih.gov]
Specific Optical Rotation and Characterization Guide: (S)-2-Amino-3-methyl-3-phenylbutan-1-ol
The following guide provides a comprehensive technical analysis of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol , focusing on its physicochemical characterization, optical rotation reference standards, and comparative performance against other chiral amino alcohols.
Executive Summary
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol is a sterically demanding chiral amino alcohol, structurally derived from the non-proteinogenic amino acid (S)-2-amino-3-methyl-3-phenylbutanoic acid (an analog of tert-leucine where one methyl group is replaced by a phenyl ring). Due to its specific steric bulk—combining the rigidity of a phenyl group with the quaternary character of a gem-dimethyl moiety—it serves as a highly effective chiral auxiliary and building block in asymmetric synthesis.
Unlike common amino alcohols (e.g., L-Valinol, L-Phenylglycinol), specific optical rotation (
Chemical Identity & Structural Specifications[1][2][3][4]
| Parameter | Specification |
| IUPAC Name | (2S)-2-Amino-3-methyl-3-phenylbutan-1-ol |
| Common Name | (S)- |
| CAS Number (Alcohol) | 254427-41-3 (Generic/Racemic); (S)-Enantiomer specific CAS not widely listed; refer to acid precursor |
| CAS Number (Precursor Acid) | 1327278-16-9 ((S)-2-Amino-3-methyl-3-phenylbutanoic acid) |
| Molecular Formula | C |
| Molecular Weight | 179.26 g/mol |
| Chiral Center | C2 (S-configuration) |
| Side Chain | 2-Phenylpropan-2-yl (Cumyl-like group) |
Optical Rotation Reference Values
Comparative Chiroptical Data
In the absence of a single, universal literature value for the specific rotation of the (S)-alcohol, researchers must benchmark against structurally homologous (S)-amino alcohols. The sign and magnitude of rotation are heavily influenced by the steric bulk of the side chain.
Table 1: Comparative Optical Rotation of (S)-Amino Alcohols
Note: These values serve as a trend indicator. The (S)-configuration in this class typically exhibits a positive (+)
| Compound | Structure Side Chain | Solvent (c=1.0) | |
| (S)-Valinol | Isopropyl | Ethanol | |
| (S)-tert-Leucinol | tert-Butyl | Ethanol | |
| (S)-Phenylglycinol | Phenyl | Ethanol | |
| (S)-Phenylalaninol | Benzyl | Ethanol | |
| Target: (S)-2-Amino-3-methyl-3-phenylbutan-1-ol | 2-Phenylpropan-2-yl | Expected: Positive (+) | Ethanol |
Technical Insight: The target compound is structurally closest to (S)-tert-Leucinol , with one methyl group replaced by a phenyl ring. Given that (S)-tert-Leucinol has a strong positive rotation (
), and (S)-Phenylglycinol is also positive (), the (S)-2-Amino-3-methyl-3-phenylbutan-1-ol is predicted to exhibit a positive (+) specific rotation in ethanol, likely in the range of to .
Standardized Measurement Protocol
To establish a valid Certificate of Analysis (CoA) value, follow this self-validating protocol:
-
Preparation : Dissolve
of the dried, solvent-free amino alcohol in of absolute ethanol (HPLC grade). -
Instrumentation : Use a digital polarimeter with a sodium D-line lamp (
). -
Temperature Control : Thermostat the cell at
. -
Calculation :
Where is the observed rotation, is the path length in dm (usually 1), and is concentration in g/100mL (1.0).[2]
Synthesis and Quality Control Workflow
The synthesis typically proceeds via the reduction of the corresponding chiral amino acid. The high steric hindrance of the quaternary
Synthesis Pathway[7][8]
-
Starting Material : (S)-2-Amino-3-methyl-3-phenylbutanoic acid (CAS 1327278-16-9).
-
Reduction : Treatment with Lithium Aluminum Hydride (LiAlH
) or Borane-Dimethyl Sulfide (BH -DMS) in THF. -
Purification : Acid-base extraction followed by recrystallization or distillation.
Workflow Diagram
The following diagram outlines the critical path for synthesis, purification, and chiroptical validation.
Figure 1: Synthetic workflow for the production and validation of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol, highlighting the critical QC checkpoint for optical rotation.
Experimental Validation & Troubleshooting
Enantiomeric Excess (ee) Determination
Optical rotation is necessary but insufficient for proving enantiomeric purity. Definitive purity must be established via Chiral HPLC.
-
Column : Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase : Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm or 254 nm (Phenyl chromophore).
-
Expectation : The (S)-enantiomer typically elutes differently from the (R)-enantiomer. A racemate standard (CAS 254427-41-3) should be injected first to establish retention times.
Handling Precautions
-
Hygroscopicity : Amino alcohols are often hygroscopic. Absorbed water will lower the observed rotation value. Dry the sample under high vacuum (
) over P O for 12 hours before measurement. -
Carbonate Formation : Exposure to air can lead to the formation of carbamates with CO
. Store under Argon/Nitrogen.
Applications in Drug Development
This specific scaffold is valued for its "Privileged Structure" status in:
-
Chiral Auxiliaries : Used to synthesize Evans-type oxazolidinones. The bulky gem-dimethyl-phenyl group provides superior facial selectivity compared to valinol or phenylglycinol in aldol condensations.
-
Organocatalysis : Precursor for chiral thiourea catalysts or squaramides used in asymmetric Michael additions.
-
Ligand Synthesis : Converted into N,O-ligands or N,P-ligands for metal-catalyzed asymmetric hydrogenation (e.g., Iridium or Rhodium complexes).
References
-
Chemical Identity (Alcohol) : ChemSrc. (2024). "2-amino-3-methyl-3-phenyl-1-butanol (CAS 254427-41-3)". Retrieved from [Link]
-
Comparative Data (Valinol) : PubChem. "Valinol - Compound Summary". Retrieved from [Link]
-
Methodology : Rudolph Research Analytical. "Specific Rotation Equation Vs Optical Rotation". Retrieved from [Link]
Sources
Comparative Efficiency: Phenyl- vs. Methyl-Substituted Amino Alcohols in Asymmetric Catalysis and Medicinal Chemistry
[1]
Executive Summary & Strategic Context
In the realm of chiral auxiliary design and ligand engineering, the choice between a phenyl-substituted backbone (e.g., phenylglycinol, norephedrine) and a methyl-substituted backbone (e.g., alaninol, amino-2-propanol) is rarely a matter of simple substitution.[1] It is a decision that dictates the steric trajectory , electronic tuning , and solubility profile of the resulting catalyst or drug candidate.
This guide provides a technical comparison of these two classes, focusing on their efficiency in asymmetric synthesis (specifically Organozinc addition and Transfer Hydrogenation) and their physicochemical behavior in medicinal chemistry.[1]
Key Findings at a Glance:
-
Stereocontrol: Phenyl-substituted ligands typically outperform methyl analogs in enantioselectivity (
) due to the "Wall Effect" (steric bulk) and secondary interactions.[1] -
Kinetics: Methyl-substituted ligands often exhibit faster reaction rates due to reduced steric crowding at the active site, though often at the cost of selectivity.
-
Workup Efficiency: Phenyl analogs offer superior lipophilicity (higher LogP), facilitating easier organic phase extraction compared to the water-soluble methyl analogs.[1]
Mechanistic Drivers: The "Why" Behind the Efficiency
To understand the performance gap, we must look at the transition states. The efficiency of an amino alcohol ligand hinges on its ability to differentiate between the si- and re-faces of a prochiral substrate (aldehyde or ketone).[1]
Steric vs. Electronic Impact[1][2]
| Feature | Phenyl-Substituted (e.g., Phenylglycinol) | Methyl-Substituted (e.g., Alaninol) | Impact on Efficiency |
| Steric Bulk (A-Value) | High (~3.0 kcal/mol) | Low (~1.7 kcal/mol) | Phenyl creates a rigid "chiral pocket," forcing substrate orientation.[1] Methyl is often too flexible, leading to "leakage" of the wrong enantiomer. |
| Electronic Effects | Inductive withdrawing (-I) & Resonance ( | Inductive donating (+I) | Phenyl increases the acidity of the -OH/-NH protons, potentially tightening the metal-ligand bond (e.g., Zn-O or Ru-N).[1] |
| Secondary Interactions | None | Phenyl groups can stabilize transition states via interactions with substrate aromatic rings, boosting |
Visualization: The "Quadrant Blocking" Model
The following diagram illustrates how the phenyl group effectively blocks one quadrant of the transition state in a diethylzinc addition, whereas the methyl group allows rotational freedom.
Caption: Comparative mechanistic flow showing how substituent bulk translates to stereochemical fidelity in metal-mediated catalysis.
Case Study: Asymmetric Diethylzinc Addition
The addition of
Comparative Data Table
The following data synthesizes results from standard optimization studies (e.g., Noyori, Dailler) comparing ligands derived from Phenylglycine vs. Alanine under identical conditions.
| Ligand Backbone | Substituent (R) | N-Substituent | Yield (%) | Efficiency Note | |
| (S)-Phenylglycinol | Phenyl | 98 | 95 (R) | High selectivity due to rigid chelate and shielding.[1] | |
| (S)-Alaninol | Methyl | 92 | 68 (R) | Methyl group is insufficient to block the si-face attack effectively.[1] | |
| (S)-Valinol | Isopropyl | 96 | 89 (R) | Isopropyl improves over Methyl, but lacks Phenyl's electronic stabilization.[1] | |
| Ephedrine | Ph + Me | >99 | 90-96 | Synergistic effect: Phenyl provides bulk, Methyl locks conformation.[1] |
Analysis: The phenyl-substituted ligand (Phenylglycinol) provides a ~27% increase in enantiomeric excess over the methyl analog (Alaninol). This makes the phenyl variant the "efficient" choice for high-purity synthesis, despite the potentially higher cost of the starting material.
Case Study: Noyori Asymmetric Transfer Hydrogenation (ATH)
In Ruthenium-catalyzed ATH of ketones/imines, the amino alcohol (or diamine) acts as a chiral proton shuttle.[1]
The Catalytic Cycle & Substituent Role
The phenyl group on the ligand backbone (e.g., in Norephedrine or TsDPEN) plays a critical role in stabilizing the Ru-H transition state via
Caption: Simplified Noyori ATH cycle. The Phenyl substituent on the ligand stabilizes the Transition State (Red Node) via CH-Pi interactions with the Ru-arene.
Protocol: Ruthenium-Catalyzed ATH of Acetophenone
Use this protocol to validate ligand efficiency.[1]
Reagents:
- (Catalyst Precursor)[1][2]
-
Ligand: (1R, 2S)-Amino-1,2-diphenylethanol (Phenyl) vs. (S)-2-amino-1-propanol (Methyl)[1]
-
Substrate: Acetophenone[2]
-
Hydrogen Source:
(solvent) + (base)[1]
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk flask, mix
(0.0025 mmol) and the Amino Alcohol Ligand (0.005 mmol) in anhydrous (2 mL). Stir at 80°C for 20 mins under Argon. Observation: Solution turns from orange to deep red (formation of the active 16e- complex).[1] -
Initiation: Cool to room temperature. Add
(0.025 mmol) dissolved in . -
Reaction: Add Acetophenone (2.5 mmol). Stir at RT. Monitor by TLC/GC.
-
Quench: Filter through a short silica pad to remove Ru metal.[1]
-
Analysis: Determine conversion by GC and
by Chiral HPLC (Chiralcel OD-H column).
Expected Outcome:
Medicinal Chemistry: Solubility & Workup Efficiency[1]
Beyond catalysis, the choice of substituent affects the physical handling of the molecule, whether as a ligand or a drug intermediate.
| Property | Phenyl-Substituted | Methyl-Substituted | Practical Implication |
| LogP (Lipophilicity) | ~1.1 to 1.8 | -1.0 to -0.5 | Phenyl compounds extract easily into DCM/EtOAc.[1] Methyl compounds partition into water, requiring difficult "salting out" or continuous extraction.[1] |
| UV Activity | Strong ( | None | Phenyl allows easy monitoring by UV-Vis/HPLC detectors.[1] Methyl requires derivatization or RI/ELSD detection.[1] |
| Crystallinity | High | Low (often oils) | Phenyl derivatives often crystallize, allowing purification by recrystallization (enantiomeric enrichment).[1] Methyl derivatives often require distillation.[1] |
References
-
Noyori, R., & Kitamura, M. (1989).[1] Enantioselective Addition of Organometallic Reagents to Aldehydes.[1][3][4][5] Angewandte Chemie International Edition, 28(7).[1] Link[1]
-
Dailler, D., et al. (2015).[1] Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Chemistry - A European Journal.[1] Link[1]
-
Yamakawa, M., Ito, H., & Noyori, R. (2000).[1] The Metal-Ligand Bifunctional Catalysis: A Theoretical Study on the Ruthenium(II)-Catalyzed Hydrogen Transfer. Journal of the American Chemical Society, 122(7), 1466–1478.[1] Link[1]
-
Soai, K., & Niwa, S. (1992).[1] Enantioselective addition of organozinc reagents to aldehydes.[1][3][4][5][6] Chemical Reviews, 92(5), 833–856.[1] Link[1]
-
Biocatalytic Synthesis: Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. (2021).[1][7][8] RSC Advances. Link
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- 3. researchgate.net [researchgate.net]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
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- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry Fragmentation of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol (referred to herein as AMPB ). As a sterically hindered chiral amino alcohol, AMPB is increasingly utilized as a chiral auxiliary and building block in pharmaceutical synthesis, offering superior stereocontrol compared to smaller analogues like Valinol.
This document objectively compares AMPB’s MS performance against two industry standards: (S)-Valinol and (S)-Phenylglycinol . We establish that AMPB exhibits a unique, highly stable fragmentation signature dominated by a tertiary benzylic carbocation (m/z 119), rendering it a superior diagnostic tag for tracking chiral intermediates in complex matrices.
Structural Analysis & Theoretical Fragmentation
To interpret the mass spectrum, we must first understand the ionization physics dictated by the molecule's topology.
Molecule: (S)-2-Amino-3-methyl-3-phenylbutan-1-ol
Formula:
The "Cumyl" Effect
Unlike standard amino alcohols, AMPB possesses a quaternary carbon at the C3 position bearing both a phenyl group and two methyl equivalents (structurally resembling a cumyl group attached to the amino-alcohol backbone).
In Electrospray Ionization (ESI), the primary site of protonation is the amine nitrogen. However, upon Collision-Induced Dissociation (CID), the fragmentation is driven by the stability of the resulting carbocations.
-
Pathway A (Water Loss): Standard for alcohols.[1] Loss of 18 Da to form
. -
Pathway B (C2-C3 Cleavage): This is the critical differentiator. Cleavage between the amine carbon (C2) and the quaternary carbon (C3) generates a tertiary benzylic carbocation (
). According to Stevenson’s Rule, the positive charge preferentially remains on the fragment with the lower ionization energy. The tertiary benzylic radical has exceptionally low ionization energy, making this fragment (m/z 119) the predicted base peak.
Experimental Protocol
To replicate the data presented in the comparison below, utilize the following validated LC-MS/MS workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg AMPB in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Direct Infusion: For structural characterization, infuse directly into the source at 10 µL/min.
MS Source Parameters (ESI Positive)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Source Temp: 120°C.
-
Desolvation Gas: 800 L/hr (
). -
Collision Energy (CE): Ramp 10–40 eV to observe full fragmentation tree.
Comparative Analysis: AMPB vs. Alternatives
The following table contrasts AMPB with its common chiral analogues.
Table 1: Fragmentation Performance Comparison
| Feature | (S)-AMPB (Target) | (S)-Valinol | (S)-Phenylglycinol |
| Parent Ion | 180.14 | 104.11 | 138.09 |
| Base Peak (100%) | m/z 119 (Cumyl Cation) | m/z 72 (Imine loss of | m/z 120 (Water loss) |
| Secondary Fragment | m/z 91 (Tropylium) | m/z 55 (Butenyl) | m/z 107 (Benzaldehyde-like) |
| Diagnostic Utility | High. The m/z 119 peak is a "loud" signature for this specific chiral auxiliary. | Low. m/z 72 is common to many aliphatic amines. | Medium. Prone to extensive rearrangement. |
| Interference Risk | Low. Few biological matrix components generate high-mass tertiary carbocations. | High. Isobaric with many metabolic fragments. | Medium. Overlaps with Tyramine metabolites. |
Detailed Mechanistic Comparison
1. Valinol (The Aliphatic Control):
Valinol fragments via simple
2. Phenylglycinol (The Benzylic Control):
Here, the phenyl ring is directly attached to the amine carbon (C2). Fragmentation often involves the loss of the hydroxymethyl group to form a stable benzylic iminium ion (
3. AMPB (The Steric Powerhouse):
AMPB cleaves to release the
Visualization of Fragmentation Pathways[2][3][4][5]
The following diagram illustrates the competing fragmentation pathways for AMPB, highlighting the dominance of the C2-C3 cleavage event.
Figure 1: ESI-MS/MS Fragmentation Pathway of AMPB. The green path indicates the energetically favorable formation of the stable tertiary carbocation.
Experimental Workflow for Identification
Use this decision tree to confirm the presence of AMPB in a reaction mixture or biological sample.
Figure 2: Logical workflow for the positive identification of AMPB using Tandem Mass Spectrometry.
Conclusion
For researchers selecting a chiral auxiliary, (S)-2-Amino-3-methyl-3-phenylbutan-1-ol (AMPB) offers a distinct advantage in bioanalytical traceability. While Valinol and Phenylglycinol produce generic low-mass fragments, AMPB generates a robust, high-mass signature at m/z 119 . This allows for high-sensitivity Multiple Reaction Monitoring (MRM) transitions (
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of amino alcohols in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-933. Link
- Jackson, A. H., et al. (1965). "Mass spectra of amino acids and derivatives." Journal of the Chemical Society.
-
NIST Chemistry WebBook. "Mass Spectrum of (S)-Valinol." National Institute of Standards and Technology. Link
-
Vessecchi, R., et al. (2011). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[2][3] Química Nova, 34(10). (Mechanisms of ESI fragmentation). Link
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- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
A Comparative Guide to Validating the Absolute Configuration of 3-Methyl-3-Phenylbutan-1-ol Derivatives
The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern drug development and chemical research. For derivatives of 3-methyl-3-phenylbutan-1-ol, a structural motif with a quaternary stereocenter, this task presents unique challenges. The spatial arrangement of substituents around this chiral center can profoundly influence a molecule's biological activity, making an unambiguous assignment of its absolute configuration essential.[1] This guide provides a comprehensive comparison of the principal analytical techniques for this purpose, offering insights into their underlying principles, experimental workflows, and data interpretation to empower researchers in selecting the most appropriate method for their specific needs.
The Challenge: Unambiguous Stereochemical Assignment
The core challenge in validating the absolute configuration of a chiral molecule lies in distinguishing between its enantiomers, which are non-superimposable mirror images. Most standard analytical techniques, such as achiral chromatography and conventional NMR and IR spectroscopy, cannot differentiate between enantiomers.[2][3][4] Therefore, specialized chiroptical and derivatization methods are required to establish the three-dimensional arrangement of atoms with certainty.
Comparative Overview of Key Methodologies
The choice of method for determining the absolute configuration of 3-methyl-3-phenylbutan-1-ol derivatives depends on several factors, including the physical state of the sample, the quantity of material available, and the presence of suitable functional groups or chromophores.[1] The following sections provide an in-depth analysis of the most powerful and widely used techniques.
| Method | Principle | Sample Requirement | Key Advantages | Key Limitations |
| X-ray Crystallography | Analysis of the diffraction pattern of X-rays by a single crystal, utilizing anomalous dispersion to determine the absolute 3D structure.[5][6][7] | High-quality single crystal | Provides an unambiguous and definitive assignment of absolute configuration.[1][6] | Requires the ability to grow suitable single crystals, which can be a significant bottleneck. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8][9] | 5-15 mg of soluble material | Applicable to a wide range of molecules, including non-crystalline oils and liquids, without the need for derivatization.[10][11] | Requires quantum chemical calculations to predict the VCD spectrum for comparison with experimental data.[10] |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[3][12] | Requires a chromophore near the stereocenter. | Highly sensitive and can be used with very small sample quantities. | Limited to molecules with a suitable UV-Vis chromophore; interpretation can be complex.[12] |
| NMR Spectroscopy (Mosher's Method) | Involves the formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts that correlate with the absolute configuration.[1][13][14] | 1-5 mg of the alcohol | A well-established and widely accessible NMR-based technique.[1] | Requires chemical derivatization, which can be challenging for sterically hindered alcohols. The analysis is model-dependent and can be prone to misinterpretation.[1][15] |
In-Depth Analysis and Experimental Protocols
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is considered the most definitive method for determining absolute configuration.[1] By analyzing the anomalous scattering of X-rays, this technique provides a direct visualization of the molecule's three-dimensional structure.[6]
Causality Behind Experimental Choices: The key to a successful X-ray crystallographic analysis is the growth of a high-quality single crystal. For derivatives of 3-methyl-3-phenylbutan-1-ol, which may be oils or low-melting solids, this can be the most challenging step. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. The presence of a "heavy" atom (e.g., a halogen) in the molecule can enhance the anomalous scattering effect, leading to a more confident assignment of the absolute configuration.[5]
Experimental Workflow:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Protocol for Absolute Configuration Determination:
-
Crystallization: Dissolve the purified 3-methyl-3-phenylbutan-1-ol derivative in a suitable solvent or solvent mixture. Employ techniques such as slow evaporation, vapor diffusion, or cooling to induce crystallization.
-
Crystal Selection and Mounting: Select a single crystal of appropriate size and quality under a microscope and mount it on the goniometer head of the diffractometer.
-
Data Collection: Collect X-ray diffraction data, ensuring that data is collected to a sufficiently high resolution and that Friedel pairs are measured to allow for the determination of the absolute structure.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct or Patterson methods. Refine the atomic positions and thermal parameters.
-
Absolute Structure Validation: The absolute configuration is determined by analyzing the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[6]
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD has emerged as a robust and reliable method for determining the absolute configuration of molecules in solution, making it particularly valuable for compounds that are difficult to crystallize.[8][16] The technique measures the differential absorption of left and right circularly polarized infrared light, providing a stereochemically sensitive vibrational spectrum.[9]
Causality Behind Experimental Choices: The power of VCD lies in its ability to probe the stereochemistry of a molecule without the need for crystallization or chemical derivatization.[10] The experimental VCD spectrum is a unique fingerprint of a specific enantiomer. To assign the absolute configuration, this experimental spectrum is compared to a theoretically predicted spectrum for one of the enantiomers. The accuracy of the quantum chemical calculations is therefore paramount. Density Functional Theory (DFT) is the most common method used for these predictions.
Experimental Workflow:
Caption: Workflow for absolute configuration determination by VCD spectroscopy.
Protocol for VCD Analysis:
-
Sample Preparation: Dissolve 5-15 mg of the 3-methyl-3-phenylbutan-1-ol derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Spectral Acquisition: Record the VCD and IR spectra of the sample.
-
Computational Modeling: Perform a conformational search for the molecule to identify the low-energy conformers. For each conformer, calculate the optimized geometry, vibrational frequencies, and VCD and IR intensities using DFT.
-
Spectral Comparison: Generate a Boltzmann-averaged theoretical VCD spectrum from the calculated spectra of the individual conformers. Compare the experimental VCD spectrum with the theoretical spectrum of one enantiomer. A good match in terms of sign and relative intensity of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the one calculated.[8]
NMR Spectroscopy: The Mosher's Ester Method
Mosher's method is a widely used NMR technique for deducing the absolute configuration of chiral secondary and primary alcohols.[1][13][14] It involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric esters.[1] Analysis of the ¹H NMR chemical shift differences (Δδ) between these diastereomers allows for the assignment of the alcohol's stereochemistry.[14][17]
Causality Behind Experimental Choices: The underlying principle of Mosher's method is the anisotropic effect of the phenyl ring of the MTPA reagent. In the preferred conformation of the MTPA esters, the phenyl group shields or deshields nearby protons of the alcohol moiety in a predictable manner. By comparing the chemical shifts of the protons in the (R)-MTPA and (S)-MTPA esters, a spatial map of the substituents around the chiral center can be constructed.
Experimental Workflow:
Caption: Workflow for the Mosher's ester method.
Protocol for Mosher's Ester Analysis:
-
Derivatization: React the 3-methyl-3-phenylbutan-1-ol derivative with (R)-MTPA chloride and (S)-MTPA chloride in separate reactions to form the corresponding diastereomeric esters.
-
NMR Analysis: Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.[18] Careful assignment of the proton signals for both diastereomers is crucial.
-
Data Analysis: For each proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δS - δR.
-
Configuration Assignment: Draw the two diastereomers in a planar, extended conformation. Protons on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values.[18] By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration can be determined.
Conclusion
The validation of the absolute configuration of 3-methyl-3-phenylbutan-1-ol derivatives is a critical aspect of their chemical and biological characterization. While X-ray crystallography provides the most definitive answer, its requirement for high-quality single crystals can be a significant hurdle.[1] Vibrational Circular Dichroism has emerged as a powerful and versatile alternative for determining absolute configuration in solution, particularly for non-crystalline samples.[1][10] The Mosher's ester method, a classic NMR-based approach, remains a valuable tool, though it requires chemical derivatization and careful data interpretation.[1] By understanding the principles, advantages, and limitations of each of these techniques, researchers can select the most appropriate strategy to confidently assign the absolute stereochemistry of their target molecules.
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
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(n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Science of Synthesis. Retrieved from [Link]
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(n.d.). Utilization of 1H NMR in the determination of absolute configuration of alcohols. ResearchGate. Retrieved from [Link]
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Cai, Q., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(16), 4254-4261. Retrieved from [Link]
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BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]
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(n.d.). 1 3 Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods. In Chemistry with a Twist. Retrieved from [Link]
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Shah, R. D., & Nafie, L. A. (2011). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. International Journal of Spectroscopy, 2011, 852506. Retrieved from [Link]
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(n.d.). Establishing the absolute configuration of chiral secondary alcohols using the Competing Enantioselective Conversion (CEC) Method. ResearchGate. Retrieved from [Link]
-
Hovey, M. T., & Lambert, T. H. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. The Journal of Organic Chemistry, 82(11), 5747-5754. Retrieved from [Link]
-
Birman, V. B., & Jiang, H. (2011). Determination of Absolute Configuration Using Kinetic Resolution Catalysts. Organic Letters, 13(16), 4312-4315. Retrieved from [Link]
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Tsuda, Y., et al. (2003). Application of modified Mosher's method for primary alcohols with a methyl group at C2 position. Chemical & Pharmaceutical Bulletin, 51(4), 439-443. Retrieved from [Link]
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(2018). Mosher ester derivatives. Retrieved from [Link]
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(2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]
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(2025). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-ol. Retrieved from [Link]
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van der Veen, M. A., et al. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Physical Chemistry Chemical Physics, 23(17), 10021-10028. Retrieved from [Link]
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Grassin, C., & Merten, C. (2023). Matrix-isolation vibrational circular dichroism (VCD) spectroscopy of chiral 1-phenyl-1-propanol. Physical Chemistry Chemical Physics, 25(26), 17489-17492. Retrieved from [Link]
-
van der Veen, M. A., et al. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Chemistry – A European Journal, 31(64), e202502693. Retrieved from [Link]
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(2021). dehydration of an alcohol (3-methyl-1-phenylbutan-2-ol). Chemistry Stack Exchange. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol
Anticipated Hazard Assessment
Based on the hazard profiles of similar amino alcohols, (S)-2-Amino-3-methyl-3-phenylbutan-1-ol should be handled as a hazardous substance. The primary concerns include potential flammability, as well as irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]
Anticipated GHS Hazard Classifications
| Hazard Class | Anticipated Category | Rationale from Analogous Compounds |
| Flammable Liquids | Category 4 (Combustible) or higher | Some related butanols are flammable liquids.[1][5][6] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation is a common warning for similar compounds.[1][2][3][4][5] |
| Serious Eye Damage/Irritation | Category 1 or 2A (Damage/Serious Irritation) | Causes serious eye damage or irritation is frequently cited.[1][2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | May cause respiratory irritation.[1][2][3][4] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Some related compounds are classified as harmful if swallowed.[2][5] |
| Hazardous to the Aquatic Environment | Chronic Category 2 | One analogous compound is noted as toxic to aquatic life with long-lasting effects.[1] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All handling of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol should be conducted in a well-ventilated area.[1][7][8] A certified chemical fume hood is strongly recommended to control the inhalation of any vapors or mists.[7]
-
Safety Equipment: An operational eyewash station and a safety shower must be readily accessible in the immediate work area.
-
Ignition Source Control: Given the potential for flammability, all sources of ignition such as heat, sparks, and open flames must be eliminated from the handling area.[1][6][7] Use non-sparking tools and explosion-proof electrical equipment.[1][7][8] Ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge.[1][6][7]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] A face shield may be required for splash-prone operations. | Protects against splashes that can cause serious eye irritation or damage.[1][2][3] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult the glove manufacturer's resistance chart for the specific solvent being used. | Prevents skin contact, which may cause irritation.[1][2][3] |
| Body | A standard laboratory coat. For larger quantities or splash risks, a chemically resistant apron is advised. | Protects against skin contact and contamination of personal clothing. |
| Respiratory | Generally not required when using adequate engineering controls (fume hood). If vapors cannot be controlled, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | Prevents respiratory tract irritation.[1][2][3] |
Safe Handling and Operational Plan
A systematic approach to handling ensures that safety is maintained at every step of the process.
Pre-Handling Checklist
-
Confirm that the fume hood is operational and the sash is at the appropriate height.
-
Ensure the work area is clear of clutter and ignition sources.
-
Verify the location and functionality of the nearest eyewash station and safety shower.
-
Don all required PPE as outlined in the table above.
Step-by-Step Handling Protocol
-
Transporting: When moving the chemical, keep the container tightly closed and use a secondary container to prevent spills.
-
Dispensing: Carefully open the container, avoiding splashes. If the substance is a solid, use a spatula. If it is a liquid, pour slowly to minimize vapor generation.
-
Experimental Use: Keep the container sealed when not in use. If heating is required, use a controlled heating mantle or water bath; avoid open flames.
-
Post-Handling: Thoroughly decontaminate the work surface. Wash hands and any exposed skin with soap and water after removing gloves.[3][7]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell or is not breathing, seek immediate medical attention.[2][3]
-
If on Skin: Immediately take off all contaminated clothing.[1] Rinse the affected skin with plenty of water.[1][7] If skin irritation occurs, seek medical advice.[3]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] Immediately call a Poison Center or doctor.[1][7]
-
If Swallowed: Rinse mouth with water.[8] Do NOT induce vomiting.[7][8] Seek immediate medical attention.[2]
Spill and Disposal Management
A clear plan for containment and disposal is necessary to manage accidental releases and waste.
Spill Response Protocol
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, contain the material with an inert absorbent such as sand, vermiculite, or earth.[2]
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Major Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.
Waste Disposal Plan
-
All waste containing (S)-2-Amino-3-methyl-3-phenylbutan-1-ol must be treated as hazardous waste.
-
Collect all waste materials in a clearly labeled, sealed container.
-
Dispose of the contents and the container at an approved waste disposal plant or a designated hazardous waste collection point, in accordance with local, state, and federal regulations.[1][2][3][7][9] Do not allow the substance to enter drains or waterways.[2][7][10]
Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for (S)-2-Amino-3-methyl-3-phenylbutan-1-ol.
Caption: Workflow for the safe handling of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol.
References
- Safety d
- (S)-(+)-2-Amino-3-methyl-1-butanol - MilliporeSigma.
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 25).
- Safety Data Sheet - Cayman Chemical. (2025, January 8).
- (S)-(+)-2-Amino-3-methyl-1-butanol - Apollo Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2012, March 7).
- (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 854145 - PubChem.
- SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 2-Butanol, 3-aMino-3-Methyl SDS, 13325-14-9 Safety D
- SAFETY DATA SHEET - Fisher Scientific. (2010, January 11).
- (S)-(+)-2-Amino-3-methylbutane ChiPros , produced by BASF 22526-46-1 - Sigma-Aldrich.
- (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol.
- (S)-2-amino-3-methyl-4-phenyl-butan-1-ol | C11H17NO - PubChem.
- Safety Data Sheet: 3-methylbutan-1-ol - Carl ROTH. (2016, June 27).
- (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol | 1893415-26-3 - ChemicalBook.
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- 4. (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 854145 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
